(1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
Description
Properties
IUPAC Name |
(1-benzyl-5-fluoro-3,6-dihydro-2H-pyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-13-9-15(7-6-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,16H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOKOTKUYVKLPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1CO)F)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Fluorinated Tetrahydropyridines in Medicinal Chemistry
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The tetrahydropyridine scaffold is a prevalent motif in numerous biologically active compounds. The targeted synthesis of fluorinated tetrahydropyridine derivatives, such as (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol (CAS No. 895578-02-6), is therefore of significant interest for the development of novel therapeutics. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this compound, intended for researchers and professionals in drug development.
The molecular structure of the target compound is as follows:
This guide will detail a four-step synthetic route commencing from commercially available 3-fluoropyridine. Each step will be presented with a detailed experimental protocol, mechanistic insights, and relevant data.
Overall Synthetic Strategy
The proposed synthesis of this compound is a four-step process that strategically builds the target molecule from a simple fluorinated pyridine precursor. The key transformations include:
-
N-Benzylation: Introduction of the benzyl protecting group onto the pyridine nitrogen.
-
Partial Reduction: Selective reduction of the N-benzyl-3-fluoropyridinium salt to the corresponding 1,2,5,6-tetrahydropyridine.
-
Formylation: Installation of a formyl group at the C4 position of the tetrahydropyridine ring via a Vilsmeier-Haack reaction.
-
Final Reduction: Reduction of the formyl group to the target primary alcohol.
This pathway is designed to be efficient and utilize readily available reagents and standard laboratory techniques.
Caption: Proposed four-step synthesis of this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 1-Benzyl-3-fluoropyridinium bromide
Protocol:
-
To a solution of 3-fluoropyridine (1.0 eq.) in a suitable solvent such as acetonitrile or acetone, add benzyl bromide (1.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently reflux for 2-4 hours to expedite the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the pyridinium salt will often precipitate from the solution. If not, the solvent can be partially evaporated, and the product precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-benzyl-3-fluoropyridinium bromide.
Mechanistic Rationale: This reaction is a classic Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) where the nitrogen atom of the pyridine ring acts as the nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion.[2]
Caption: Menschutkin reaction for the synthesis of 1-benzyl-3-fluoropyridinium bromide.
Step 2: Synthesis of 1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine
Protocol:
-
Dissolve 1-benzyl-3-fluoropyridinium bromide (1.0 eq.) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (2.0-3.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel to yield pure 1-benzyl-3-fluoro-1,2,5,6-tetrahydropyridine.
Mechanistic Rationale: The reduction of pyridinium salts with sodium borohydride proceeds via the nucleophilic addition of a hydride ion to the electron-deficient pyridine ring. The initial attack is at the C2 or C6 position, followed by subsequent hydride additions and rearrangements to yield the thermodynamically more stable 1,2,5,6-tetrahydropyridine isomer.
Step 3: Synthesis of 1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine-4-carbaldehyde
Protocol:
-
In a flask equipped with a dropping funnel and under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
-
Cool the DMF to 0 °C and add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise, maintaining the temperature below 5 °C to form the Vilsmeier reagent.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-benzyl-3-fluoro-1,2,5,6-tetrahydropyridine (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Stir the mixture for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired aldehyde.[3][4]
Mechanistic Rationale: The Vilsmeier-Haack reaction involves the formylation of an electron-rich substrate.[5][6][7] The enamine-like double bond of the tetrahydropyridine ring acts as the nucleophile, attacking the electrophilic Vilsmeier reagent (a chloroiminium salt). This is followed by elimination of HCl and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the aldehyde.[5]
Caption: Vilsmeier-Haack formylation of the tetrahydropyridine intermediate.
Step 4: Synthesis of this compound
Protocol:
-
Dissolve 1-benzyl-3-fluoro-1,2,5,6-tetrahydropyridine-4-carbaldehyde (1.0 eq.) in methanol or ethanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (1.1-1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography if necessary to obtain the final product, this compound.[8]
Mechanistic Rationale: The reduction of the aldehyde to the primary alcohol is a straightforward nucleophilic addition of a hydride from sodium borohydride to the carbonyl carbon. The resulting alkoxide is then protonated during the aqueous workup to yield the final alcohol product.[9][10][11][12]
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Typical Yield (%) |
| 1 | 3-Fluoropyridine | 1-Benzyl-3-fluoropyridinium bromide | Benzyl bromide | >90 |
| 2 | 1-Benzyl-3-fluoropyridinium bromide | 1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine | NaBH₄, MeOH | 70-85 |
| 3 | 1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine | 1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine-4-carbaldehyde | POCl₃, DMF | 60-75 |
| 4 | 1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine-4-carbaldehyde | This compound | NaBH₄, MeOH | >90 |
Yields are estimated based on analogous reactions in the literature and may require optimization for this specific substrate.
Characterization and Quality Control
The identity and purity of the intermediates and the final product should be confirmed at each stage using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the structure and stereochemistry of the products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O in the aldehyde, O-H in the alcohol).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The outlined synthetic pathway provides a robust and logical approach for the preparation of this compound. The synthesis relies on well-established and high-yielding chemical transformations, making it suitable for laboratory-scale synthesis and amenable to scale-up for drug development purposes. As with any multi-step synthesis, optimization of reaction conditions and purification procedures at each step will be crucial for maximizing the overall yield and purity of the final product.
References
- 1. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Simple Reduction of Hydantoins with Sodium Borohydride [scirp.org]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
Abstract: This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for preparing (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol (CAS No. 895578-02-6)[1][2]. The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and modulated basicity.[3][4] This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a causal explanation for the experimental choices, grounded in established chemical principles. The narrative focuses on a multi-step synthesis commencing from the commercially available 1-benzyl-4-piperidone, proceeding through a key allylic alcohol intermediate, and culminating in a challenging but critical deoxyfluorination step.
Introduction and Strategic Overview
The piperidine ring is one of the most prevalent saturated N-heterocyclic systems found in pharmaceuticals.[4] Its N-benzyl derivative, in particular, serves as a versatile structural motif in drug discovery, capable of engaging in crucial cation-π interactions with target proteins.[5] The introduction of a fluorine atom onto this scaffold, specifically at the C3 position adjacent to a C4-methanol substituent, creates a chiral center and a molecule with significant potential for fine-tuning physicochemical properties. The target molecule, this compound, presents a unique synthetic puzzle, primarily centered on the regioselective and stereoselective installation of the C-F bond in an allylic position.
This guide outlines a logical and efficient synthetic strategy that leverages well-established transformations to build complexity sequentially. The core of this strategy is the late-stage fluorination of a precursor, (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol[6][7], which allows for the challenging C-F bond formation to be addressed as the final key transformation.
Retrosynthetic Analysis
The chosen synthetic approach deconstructs the target molecule into readily accessible starting materials. The primary disconnection is the C-F bond, revealing the non-fluorinated allylic alcohol as the key precursor. This alcohol can be obtained via the selective reduction of an α,β-unsaturated ester, which itself is generated from 1-benzyl-4-piperidone through a classic olefination reaction. This linear approach minimizes redox manipulations and isolates the most complex chemical step—fluorination—at the end of the sequence.
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Pathway and Mechanistic Discussion
The forward synthesis is a three-step process designed for scalability and control. Each step is chosen to produce the desired intermediate with high fidelity, setting the stage for the subsequent transformation.
Step 1: Synthesis of Ethyl (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetate
The synthesis begins with the olefination of 1-benzyl-4-piperidone. The Horner-Wadsworth-Emmons (HWE) reaction is selected over the standard Wittig reaction due to its superior stereoselectivity (favoring the E-isomer) and the ease of removing the water-soluble phosphate byproduct. The reaction is initiated by deprotonating triethyl phosphonoacetate with a strong base, such as sodium hydride (NaH), to generate a stabilized phosphorus ylide. This nucleophilic ylide then attacks the carbonyl carbon of the piperidone. The resulting betaine intermediate collapses to form the desired alkene and diethyl phosphate.
Step 2: Synthesis of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
This step involves the reduction of the α,β-unsaturated ester to the corresponding allylic alcohol. A critical aspect of this transformation is the choice of reducing agent to avoid unwanted reduction of the carbon-carbon double bond. Diisobutylaluminium hydride (DIBAL-H) is the ideal reagent for this purpose. When used at low temperatures (typically -78 °C), DIBAL-H selectively reduces esters to aldehydes, which are then further reduced to the primary alcohol upon workup, leaving the alkene moiety intact. The mechanism involves the coordination of the aluminum center to the ester carbonyl, followed by hydride transfer.
Step 3: Synthesis of this compound
This is the most challenging and pivotal step in the synthesis. The conversion of an allylic alcohol to an allylic fluoride can be fraught with issues of regioselectivity (SN2 vs. SN2' pathways) and side reactions. Direct deoxyfluorination using a reagent like Diethylaminosulfur Trifluoride (DAST) is an effective method. The reaction proceeds via the formation of an intermediate fluorosulfite ester. The subsequent displacement of this leaving group by fluoride can occur through an SN2 or SNi mechanism. In an allylic system, this can lead to the formation of the desired rearranged product (an SN2' pathway), where the fluoride attacks the double bond, inducing a shift to form the thermodynamically more stable product. The use of a non-polar solvent at low temperatures is crucial to control the reactivity and minimize decomposition of the DAST reagent.
Caption: High-level overview of the synthetic workflow.
Experimental Protocols
Caution: These procedures involve hazardous materials, including sodium hydride, DIBAL-H, and DAST. All operations must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Ethyl (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetate
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.2 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.
-
Reaction: Re-cool the resulting ylide solution to 0 °C. Add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Work-up: After the reaction is complete (monitored by TLC), quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a clear oil.
Protocol 2: Synthesis of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
-
Preparation: Dissolve the ester from Protocol 1 (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add DIBAL-H (1.0 M solution in hexanes, 2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction at -78 °C for 2-3 hours, monitoring progress by TLC.
-
Work-up: Quench the reaction at -78 °C by the very slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the allylic alcohol, which can often be used without further purification.
Protocol 3: Synthesis of this compound
-
Preparation: In a flame-dried flask made of polyethylene or Teflon (to prevent etching by HF byproducts) under an inert atmosphere, dissolve the allylic alcohol from Protocol 2 (1.0 eq) in anhydrous DCM.
-
Fluorination: Cool the solution to -78 °C. Add DAST (1.1 eq) dropwise via syringe. A color change may be observed.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture back to 0 °C and quench with extreme caution by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Extraction and Purification: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to isolate the target compound.
Data Summary
The following table summarizes expected outcomes and key analytical data for the synthetic sequence.
| Compound | Step | Starting Material | Typical Yield | Molecular Formula | MW ( g/mol ) | Expected ¹⁹F NMR (δ, ppm) |
| Ethyl (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetate | 1 | 1-Benzyl-4-piperidone | 75-85% | C₁₆H₂₁NO₂ | 259.34 | N/A |
| (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | 2 | Preceding Ester | 85-95% | C₁₃H₁₇NO | 203.28 | N/A |
| This compound | 3 | Preceding Alcohol | 40-55% | C₁₃H₁₆FNO | 221.27 | -170 to -190 (br s) |
Conclusion
The synthesis of this compound is a challenging yet achievable endeavor that highlights several key principles of modern organic synthesis. The presented three-step sequence, beginning with a common piperidone derivative, offers a logical and reproducible path to the target molecule. The success of the entire synthesis hinges on the final, carefully controlled deoxyfluorination of the allylic alcohol intermediate. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully prepare this valuable fluorinated heterocyclic compound for applications in drug discovery and medicinal chemistry.
References
- 1. This compound,(CAS# 895578-02-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. This compound | CAS 895578-02-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol [cymitquimica.com]
- 7. (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | C13H17NO | CID 11264156 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a benzyl group onto the tetrahydropyridine scaffold imparts unique physicochemical and pharmacological characteristics. This document will delve into the molecular structure, plausible synthetic routes, reactivity, and analytical characterization of this compound, offering insights grounded in established chemical principles and expertise in the field.
Molecular Structure and Physicochemical Properties
This compound, with the CAS number 895578-02-6 and molecular formula C13H16FNO, possesses a unique combination of structural motifs that dictate its chemical behavior.[1] The core of the molecule is a tetrahydropyridine ring, a nitrogen-containing heterocycle prevalent in many biologically active compounds.[2]
The key functional groups influencing its properties are:
-
The Benzyl Group: Attached to the nitrogen atom, the benzyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes. It also introduces steric bulk, which can influence the molecule's interaction with biological targets.
-
The Allylic Fluorine Atom: The fluorine atom at the 3-position is an allylic fluoride, a structural feature known to significantly impact a molecule's reactivity and conformational preferences. The high electronegativity of fluorine can alter the electron distribution within the ring and influence the pKa of the nitrogen atom.[3]
-
The Hydroxymethyl Group: The methanol substituent at the 4-position provides a site for hydrogen bonding and potential further functionalization.
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 895578-02-6 | [1] |
| Molecular Formula | C13H16FNO | [1] |
| Molecular Weight | 221.27 g/mol | [1] |
Synthesis Strategies: A Plausible Approach
A logical approach would involve the construction of a suitable tetrahydropyridine precursor followed by a late-stage fluorination step. This strategy offers the flexibility to introduce the fluorine atom stereoselectively.
Proposed Synthetic Workflow
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of a 4-hydroxymethyl-1,2,3,6-tetrahydropyridine precursor
A common route to tetrahydropyridines involves the partial reduction of a corresponding pyridinium salt.[4] An alternative approach starts from N-benzyl-4-piperidone.
-
Reaction: N-benzyl-4-piperidone is reacted with a suitable one-carbon synthon, such as formaldehyde or a protected equivalent, under basic conditions to introduce the hydroxymethyl group at the 4-position.
-
Reduction and Elimination: The resulting keto-alcohol is then selectively reduced, and subsequent dehydration would lead to the formation of the tetrahydropyridine ring with an exocyclic double bond, which can then be isomerized to the endocyclic position to form (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol.[5]
Step 2: Allylic Fluorination
The introduction of the fluorine atom at the allylic position is a critical step. Deoxyfluorination of the corresponding allylic alcohol is a viable method.
-
Reagent Selection: A deoxyfluorination reagent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) would be suitable for this transformation. These reagents are known to convert alcohols to fluorides with varying degrees of stereoselectivity.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to minimize side reactions.
-
Causality: The choice of fluorinating reagent is crucial. For instance, reagents like Selectfluor are used for electrophilic fluorination, which would not be suitable for this transformation from an allylic alcohol.[6] The nucleophilic nature of DAST and its analogues is well-suited for this SN2' type reaction.
Chemical Reactivity and Stability
The reactivity of this compound is largely dictated by the interplay of its functional groups.
-
Allylic Fluoride: The C-F bond is strong; however, the allylic position makes it susceptible to nucleophilic substitution reactions, potentially proceeding through an SN2' mechanism. The reactivity will be influenced by the nature of the nucleophile and the reaction conditions. The presence of the fluorine atom can also influence the stereochemical outcome of reactions at the double bond.
-
Tertiary Amine: The nitrogen atom is a tertiary amine and will exhibit basic properties. It can be protonated to form a corresponding ammonium salt. The pKa of the nitrogen will be influenced by the electron-withdrawing effect of the nearby fluorine atom.
-
Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, and esterification.
-
Double Bond: The double bond is susceptible to electrophilic addition reactions.
The compound is expected to be reasonably stable under standard laboratory conditions, but it should be stored away from strong acids and oxidizing agents.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the number of protons in different chemical environments. Key signals would include the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the protons on the tetrahydropyridine ring, and the proton of the hydroxyl group. The protons on the carbon bearing the fluorine will show coupling to the fluorine atom (J-coupling).
-
¹³C NMR: The carbon NMR will show distinct signals for each carbon atom. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its coupling pattern with adjacent protons will provide valuable structural information.[7]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition (C13H16FNO).
-
Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways would likely involve the loss of the benzyl group, the hydroxymethyl group, and potentially HF. The fragmentation of fluorinated compounds can be complex, but informative.[8][9]
The following diagram illustrates a typical analytical workflow for the characterization of this compound.
Caption: A standard workflow for the analytical characterization of a novel chemical entity.
Potential Applications in Drug Discovery
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine can improve metabolic stability, binding affinity, and bioavailability.[10] The tetrahydropyridine scaffold is also a privileged structure in drug discovery, appearing in a variety of bioactive molecules.[2]
Given its structure, this compound could be a valuable building block or lead compound for the development of new therapeutics, particularly for central nervous system (CNS) disorders, due to the ability of many piperidine and tetrahydropyridine derivatives to cross the blood-brain barrier.[6] The specific substitution pattern may offer a unique pharmacological profile.
Conclusion
This compound is a fascinating molecule with a rich chemical landscape. While specific experimental data is limited in the public domain, a thorough understanding of its chemical properties can be extrapolated from the well-established chemistry of its constituent functional groups and related fluorinated heterocycles. The strategic placement of the fluorine atom and the benzyl group on the tetrahydropyridine core makes this compound a promising candidate for further investigation in the field of drug discovery and development. This guide provides a solid foundation for researchers and scientists to approach the synthesis, characterization, and potential application of this and structurally related compounds.
References
- 1. This compound,(CAS# 895578-02-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol [cymitquimica.com]
- 5. (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | C13H17NO | CID 11264156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol (CAS 895578-02-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol is a fluorinated derivative of a benzyl-tetrahydropyridine scaffold. The tetrahydropyridine core is a prominent structural motif in a wide array of pharmacologically active compounds and natural products, exhibiting a diverse range of biological activities.[1] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity, and a proposed synthetic route. Due to the limited availability of public domain data for this specific compound, this guide also discusses the properties and potential applications of structurally related analogues to provide a broader context for researchers.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the literature. However, its basic molecular information has been established.
| Property | Value | Source |
| CAS Number | 895578-02-6 | [2] |
| Molecular Formula | C₁₃H₁₆FNO | [2] |
| Molecular Weight | 221.27 g/mol | [2] |
For context, the non-fluorinated analogue, (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol (CAS 158984-76-0), has a molecular weight of 203.28 g/mol .[3] The saturated ring analogue, [cis-1-Benzyl-3-fluoro-4-piperidyl]methanol (CAS 895577-99-8), has a molecular weight of 223.29 g/mol .[4]
Synthesis and Chemical Workflow
A specific, peer-reviewed synthesis of this compound has not been detailed in the public literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related fluorinated tetrahydropyridines and piperidines, as alluded to in patent literature for similar structures.[5]
A potential synthetic pathway could involve the construction of a suitable N-benzyl-4-piperidone precursor, followed by fluorination and subsequent functional group manipulations.
Proposed Synthetic Workflow
Caption: A proposed synthetic workflow for this compound.
Step-by-Step Methodological Considerations
-
Starting Material : The synthesis would likely commence with commercially available 1-benzyl-4-piperidone.
-
Introduction of Functionality at C-3 : A key step is the introduction of a functional group at the 3-position of the piperidone ring, which is necessary for the subsequent introduction of the hydroxymethyl group. This could potentially be achieved through a formylation reaction or an aldol condensation.
-
Fluorination : The introduction of the fluorine atom at the 3-position could be accomplished using various modern fluorinating reagents. The choice between an electrophilic (e.g., Selectfluor®) or nucleophilic (e.g., DAST) fluorinating agent would depend on the specific intermediate.
-
Formation of the Tetrahydropyridine Ring : The double bond in the tetrahydropyridine ring could be introduced via an elimination reaction, such as dehydration of a tertiary alcohol at the 4-position.
-
Reduction : The final step would involve the reduction of a carbonyl group (e.g., an ester or aldehyde) at the 4-position to the primary alcohol, yielding the target compound. Common reducing agents for this transformation include sodium borohydride or lithium aluminum hydride.
It is imperative for researchers to conduct thorough literature searches for analogous transformations to optimize reaction conditions and ensure the safe handling of all reagents.
Potential Applications and Biological Activity
While no specific biological activities have been reported for this compound, the tetrahydropyridine scaffold is a well-established pharmacophore. Derivatives of tetrahydropyridine have shown a broad spectrum of biological activities, including but not limited to, neuroprotective, analgesic, and antimicrobial effects.[1]
The introduction of the benzyl group and the fluorine atom suggests that this compound could be investigated as a potential modulator of central nervous system targets or as a building block for more complex bioactive molecules. The benzyl group is a common feature in ligands for various receptors and enzymes, while the fluorine atom can enhance metabolic stability and receptor binding affinity.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following techniques would be integral to a complete analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be crucial for the structural elucidation of the molecule, confirming the connectivity of the atoms and the presence and location of the fluorine atom.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would confirm the elemental composition and molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC) : HPLC would be used to determine the purity of the synthesized compound.
-
Infrared (IR) Spectroscopy : IR spectroscopy would identify the presence of key functional groups, such as the hydroxyl (-OH) group and the C-F bond.
Safety and Handling
No specific toxicity data is available for this compound. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation : Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Avoid Inhalation, Ingestion, and Skin Contact : Take measures to avoid direct contact with the compound.
-
Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials.
For the non-fluorinated analogue, (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol, the following hazard statements have been reported: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] While not directly applicable, this information suggests that caution should be exercised when handling the fluorinated derivative.
Conclusion
This compound is a fluorinated tetrahydropyridine derivative with potential for further investigation in drug discovery and development. While specific experimental data for this compound is scarce, this guide provides its known chemical properties and a plausible synthetic route based on established chemical principles. The structural similarity to other biologically active tetrahydropyridines suggests that this compound could serve as a valuable building block or a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound,(CAS# 895578-02-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | C13H17NO | CID 11264156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [cis-1-Benzyl-3-fluoro-4-piperidyl]methanol | C13H18FNO | CID 130960629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected spectroscopic data for the novel compound (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol (CAS No. 895578-02-6)[1][2]. As a Senior Application Scientist, the following sections are designed to not only present predicted data but also to elucidate the rationale behind the spectroscopic techniques and the interpretation of their results. This self-validating approach ensures a robust understanding of the molecule's structural features, which is critical in the context of drug discovery and development.
Molecular Structure and Its Spectroscopic Implications
This compound, with the molecular formula C₁₃H₁₆FNO and a molecular weight of 221.27 g/mol , possesses a unique combination of functional groups that lend themselves to detailed spectroscopic analysis[1]. The presence of a benzyl group, a fluoro-substituted tetrahydropyridine ring, and a primary alcohol function provides distinct signatures in various spectroscopic techniques. Understanding the interplay of these structural elements is paramount for unambiguous characterization.
Key Structural Features:
-
Aromatic Ring: The benzyl group will exhibit characteristic signals in both NMR and IR spectroscopy.
-
Tertiary Amine: The nitrogen within the tetrahydropyridine ring influences the chemical environment of adjacent protons and carbons.
-
Alkene Bond: The double bond in the tetrahydropyridine ring will show specific signals in ¹H and ¹³C NMR.
-
Fluorine Atom: The electronegative fluorine atom will cause characteristic splitting patterns in NMR spectra due to spin-spin coupling with neighboring protons and carbons.
-
Hydroxymethyl Group: The primary alcohol will have a distinct resonance in ¹H NMR and a characteristic absorption in IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide a wealth of information. The following predictions are based on established principles of NMR spectroscopy and data from analogous compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals will correspond to the number of protons in that environment.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ 7.2-7.4 | Multiplet | Ar-H (5H) | Protons of the phenyl ring of the benzyl group. |
| ~ 5.8-6.0 | Doublet of triplets | C=C-H (1H) | Vinylic proton, coupled to the fluorine and adjacent methylene protons. |
| ~ 4.1 | Doublet | -CH₂-OH (2H) | Methylene protons of the hydroxymethyl group, likely showing coupling to the hydroxyl proton if not exchanged. |
| ~ 3.6 | Singlet | N-CH₂ -Ph (2H) | Methylene protons of the benzyl group. |
| ~ 3.2-3.4 | Multiplet | N-CH₂ - (2H) | Methylene protons adjacent to the nitrogen in the tetrahydropyridine ring. |
| ~ 2.5-2.7 | Multiplet | -CH₂ -C=C (2H) | Methylene protons adjacent to the double bond. |
| Variable | Broad Singlet | -OH (1H) | Hydroxyl proton; its chemical shift is concentration and solvent dependent. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of fluorine will induce C-F coupling, which can be observed as doublets.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150-160 (d, ¹JCF) | C -F | Carbon directly attached to fluorine, showing a large one-bond coupling constant. |
| ~ 138 | Quaternary Ar-C | Quaternary carbon of the phenyl ring attached to the methylene group. |
| ~ 129 | Ar-C H | Aromatic methine carbons. |
| ~ 128 | Ar-C H | Aromatic methine carbons. |
| ~ 127 | Ar-C H | Aromatic methine carbons. |
| ~ 115-125 (d, ²JCF) | C =C-F | Vinylic carbon adjacent to the fluorine-bearing carbon, showing a smaller two-bond coupling. |
| ~ 65 | -C H₂-OH | Carbon of the hydroxymethyl group. |
| ~ 62 | N-C H₂-Ph | Carbon of the benzylic methylene group. |
| ~ 50-55 | N-C H₂- | Carbons adjacent to the nitrogen in the tetrahydropyridine ring. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to display the following characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H stretch | Alcohol |
| 3000-3100 | C-H stretch | Aromatic and Vinylic |
| 2800-3000 | C-H stretch | Aliphatic |
| 1650-1680 | C=C stretch | Alkene |
| 1450-1600 | C=C stretch | Aromatic Ring |
| 1000-1200 | C-F stretch | Fluoroalkane |
| 1000-1200 | C-N stretch | Tertiary Amine |
| 1000-1050 | C-O stretch | Primary Alcohol |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For the title compound, high-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 221.
-
Loss of Hydroxymethyl Group: A significant fragment may be observed at m/z 190, corresponding to the loss of the -CH₂OH radical.
-
Loss of Benzyl Group: A fragment at m/z 130 would result from the cleavage of the benzyl group.
-
Tropylium Ion: A prominent peak at m/z 91 is characteristic of the tropylium cation, formed from the rearrangement of the benzyl group.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 scans with proton decoupling.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) and manually phase the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or after separation by liquid chromatography. Use electrospray ionization (ESI) in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic characterization of this compound requires a multi-technique approach. By combining the detailed structural information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, a comprehensive and unambiguous structural elucidation can be achieved. The predicted data and protocols within this guide provide a solid framework for researchers to successfully characterize this and similar novel compounds.
References
A Senior Application Scientist's Guide to the ¹H NMR Spectroscopic Analysis of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide offers an in-depth technical walkthrough for the ¹H NMR analysis of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol, a substituted tetrahydropyridine derivative. Compounds of this class are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. Accurate structural elucidation is the first critical step in understanding their structure-activity relationships (SAR).
This document is designed for researchers and drug development professionals. It moves beyond a simple recitation of data, explaining the causal relationships behind experimental choices and analytical interpretations. We will cover the foundational principles dictating the spectrum's appearance, a robust experimental protocol, and a detailed guide to spectral interpretation, ensuring a comprehensive understanding of the molecule's structural features.
Section 1: Structural Considerations and Predicted Spectral Features
Before acquiring a spectrum, a thorough analysis of the molecule's structure allows us to predict the ¹H NMR data. This predictive approach is crucial for an efficient and accurate interpretation of the experimental results. The structure, with protons systematically labeled for discussion, is shown below.
An In-Depth Technical Guide to the Mass Spectrometry of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
Abstract: This technical guide provides a comprehensive analytical framework for the mass spectrometric characterization of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol, a substituted tetrahydropyridine derivative of interest to researchers and professionals in drug development. Due to the novelty of this specific compound, this document establishes a predictive and foundational methodology based on the well-understood principles of mass spectrometry and the known fragmentation behaviors of its constituent chemical motifs: the N-benzyl group, the fluoro-tetrahydropyridine core, and the allylic alcohol moiety. We detail protocols for both Electrospray Ionization (ESI) and Electron Ionization (EI) techniques, propose detailed fragmentation pathways, and offer field-proven insights for method development and data interpretation.
Introduction: The Analytical Imperative
In pharmaceutical development, the rigorous structural elucidation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property.[1][2] The subject of this guide, this compound, represents a class of heterocyclic compounds that are prevalent scaffolds in medicinal chemistry. Its structure combines several key features—a basic nitrogen atom, an aromatic benzyl group, a halogen substituent, and a primary allylic alcohol—each presenting distinct and predictable behaviors within a mass spectrometer.
Understanding the mass spectrometric fragmentation of this molecule is crucial for its identification in complex reaction mixtures, the characterization of metabolites, and the development of robust, quantitative analytical methods essential for regulatory submission.[3][4] This guide serves as a proactive analytical strategy, enabling scientists to anticipate mass spectral results and design optimized experiments from first principles.
Physicochemical Properties & Predicted Ionization Behavior
The molecular structure dictates the optimal analytical approach. Key features of the target molecule include:
-
Molecular Formula: C₁₃H₁₆FNO
-
Monoisotopic Mass: 221.1216 Da
-
Basicity: The tertiary amine within the tetrahydropyridine ring is the most basic site, making it readily susceptible to protonation.
-
Polarity: The hydroxyl group imparts polarity, enhancing solubility in common reversed-phase LC solvents and promoting efficient ionization via electrospray.
-
Volatility & Thermal Stability: The benzyl and tetrahydropyridine core suggests sufficient volatility and thermal stability for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), although the polar hydroxyl group may necessitate derivatization for optimal chromatographic performance.[5][6][7]
Electrospray Ionization (ESI)
ESI is the premier technique for this molecule, particularly when coupled with Liquid Chromatography (LC-MS/MS).[1][2] As a soft ionization method, ESI minimizes in-source fragmentation, ensuring the protonated molecule, [M+H]⁺ at m/z 222.1294, is the predominant ion observed in a full scan.[8] The basic nitrogen atom makes positive ion mode the unequivocal choice.[9][10] Tandem mass spectrometry (MS/MS) of this precursor ion is then used to generate structurally informative fragment ions through collision-induced dissociation (CID).[11][12]
Electron Ionization (EI)
EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[13][14] This method is invaluable for creating a unique "fingerprint" mass spectrum for library matching and structural confirmation. The molecular ion (M⁺˙ at m/z 221.1216) may be observed, but its abundance could be low due to the molecule's propensity to fragment.[14] EI is typically coupled with GC, which requires the analyte to be volatile and thermally stable.
Proposed Fragmentation Pathways
The predictive fragmentation analysis is built upon established chemical principles, including alpha cleavage, benzylic cleavage, and rearrangements involving the molecule's functional groups.[15][16][17]
ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 222.1)
Upon CID, the protonated molecule is expected to follow several key fragmentation pathways originating from the charge site on the nitrogen atom.
-
Benzylic Cleavage (Major Pathway): The most facile fragmentation is the cleavage of the C-N bond between the benzyl group and the piperidine ring. This results in the formation of a stable tropylium ion at m/z 91.05 (C₇H₇⁺) and a neutral piperidine fragment. This is often the base peak in the spectrum of N-benzyl compounds.[18]
-
Loss of Water (-18 Da): The allylic alcohol can readily eliminate a molecule of water, especially after protonation. This would produce a fragment ion at m/z 204.12 .
-
Combined Losses: Sequential loss of water followed by the loss of the benzyl radical could lead to a fragment at m/z 113.06 .
-
Ring Fission: The tetrahydropyridine ring itself can undergo cleavage, though these pathways are typically less favored than benzylic cleavage.[16] A Retro-Diels-Alder (RDA) fragmentation, a common pathway for tetrahydropyridine systems, could also occur.[19]
The proposed ESI-MS/MS fragmentation scheme is visualized below.
Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.
EI Fragmentation of M⁺˙ (m/z 221.1)
Under EI conditions, ionization often occurs by removing a non-bonding electron from the nitrogen atom.[20]
-
Alpha (α)-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a dominant pathway for amines.[21] Loss of the largest substituent at the α-carbon is favored. In this case, cleavage within the ring adjacent to the nitrogen would lead to ring-opened fragments.
-
Benzylic Cleavage: Similar to ESI, the formation of the m/z 91 ion via benzylic cleavage is highly probable and often results in the base peak.[15][17]
-
Loss of Hydroxymethyl Radical (-•CH₂OH): The allylic alcohol can undergo cleavage, losing a •CH₂OH radical (31 Da) to form an ion at m/z 190.1 .
-
Loss of Water (-18 Da): Dehydration can also occur under EI conditions, yielding an M-18 peak at m/z 203.1 .[22][23]
The table below summarizes the key predicted ions for both techniques.
| Ionization | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity | Pathway |
| ESI | 222.1 ([M+H]⁺) | 91.05 | C₇H₇⁺ (Tropylium ion) | Benzylic Cleavage |
| ESI | 222.1 ([M+H]⁺) | 204.1 | H₂O | Dehydration |
| EI | 221.1 (M⁺˙) | 91.05 | C₇H₇⁺ (Tropylium ion) | Benzylic Cleavage |
| EI | 221.1 (M⁺˙) | 190.1 | •CH₂OH | α-Cleavage at Alcohol |
| EI | 221.1 (M⁺˙) | 203.1 | H₂O | Dehydration |
Experimental Protocols
The following protocols are provided as robust starting points. Optimization is essential for specific instrumentation and analytical goals.[4][24]
LC-ESI-MS/MS Analysis
This method is ideal for quantification and identification in complex matrices like biological fluids or reaction mixtures.
1. Sample Preparation:
- Dissolve the reference standard or sample in a suitable solvent (e.g., 50:50 Methanol:Water) to a concentration of 1-10 µg/mL.
- For complex matrices, perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample.
- Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2-5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 - 4.5 kV.
- Source Temperature: 120-150 °C.
- Desolvation Temperature: 350-450 °C.
- Scan Mode: Full Scan (MS1) from m/z 50-500 to identify the [M+H]⁺ precursor.
- MS/MS Mode: Product Ion Scan of precursor m/z 222.1.
- Collision Energy (CE): Ramp CE from 10-40 eV to observe the full range of fragment ions. Optimize for key transitions if developing a Multiple Reaction Monitoring (MRM) assay.
GC-EI-MS Analysis
This method provides a highly specific fragmentation pattern for library creation and confirmation of identity for pure samples.
1. Sample Preparation:
- Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
- (Optional but Recommended): Derivatize the sample using a silylating agent (e.g., BSTFA) to cap the polar -OH group, improving peak shape and volatility. This will increase the molecular weight by 72 Da per silyl group.
2. Gas Chromatography (GC) Conditions:
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Oven Program: 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.[13]
- Source Temperature: 230 °C.
- Scan Range: m/z 40-450.
Data Interpretation & Validation
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, utilize an Orbitrap or TOF mass analyzer to obtain accurate mass measurements. The measured mass of the precursor and fragment ions should be within 5 ppm of the theoretical calculated mass.
-
Isotopic Pattern: While not prominent for this molecule, always check for expected isotopic patterns, especially if chlorine or bromine were potential reactants.
-
System Suitability: Before analysis, inject a known standard to verify instrument performance, including retention time stability, peak shape, and signal intensity. This ensures the trustworthiness of the resulting data.
The overall analytical workflow can be visualized as a decision-making process.
References
- 1. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. LC-MS Method Development [intertek.com]
- 5. Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. Electron ionization - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. thiele.ruc.dk [thiele.ruc.dk]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
A Multi-Modal Analytical Approach to the Structural Elucidation of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
An In-Depth Technical Guide
Preamble: The Imperative for Rigorous Characterization
In the landscape of modern drug discovery, fluorinated heterocyclic scaffolds are of paramount importance. The strategic introduction of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making compounds like (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol (Molecular Formula: C₁₃H₁₆FNO, Molecular Weight: 221.27 g/mol ) compelling subjects of investigation.[1][2] However, their synthetic complexity, replete with stereocenters, unsaturation, and heteroatoms, necessitates a rigorous, multi-technique approach for unambiguous structural verification. A flawed or incomplete characterization can have cascading negative consequences on downstream research and development efforts.
This guide eschews a simplistic, linear checklist of analytical methods. Instead, it presents an integrated, causality-driven workflow. As a Senior Application Scientist, the philosophy is not merely to collect data, but to interrogate the molecule, using each analytical technique to pose specific questions and using the answers to inform the next step. We will detail the core analytical pillars—Mass Spectrometry, Infrared Spectroscopy, Nuclear Magnetic Resonance, and X-Ray Crystallography—explaining not just the how but the critical why behind each experimental choice and its role in building a self-validating structural dossier.
The Elucidation Workflow: A Strategic Overview
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming the Molecular Blueprint
Expertise & Rationale: Before delving into the intricacies of atomic arrangement, we must first confirm the fundamental molecular formula and assess the sample's purity. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial phase.[3][4] Its exceptional sensitivity and mass accuracy allow us to distinguish our target compound from potential impurities or degradation products, which is pivotal for ensuring the integrity of all subsequent analyses.[3]
Experimental Protocol (LC-HRMS):
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
-
Instrumentation: Utilize a Liquid Chromatography-Time-of-Flight (LC-TOF) mass spectrometer.
-
Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes. This step separates the main compound from any potential impurities.
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, as the tertiary amine is readily protonated.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. The high resolution of the TOF analyzer provides precise mass measurements essential for formula determination.
Data Presentation & Interpretation: The primary objective is to find the exact mass of the protonated molecule, [M+H]⁺. This experimental value is then compared against the theoretical mass calculated for the proposed formula, C₁₃H₁₆FNO.
| Parameter | Theoretical Value | Expected Experimental Value | Causality & Interpretation |
| Molecular Formula | C₁₃H₁₆FNO | - | Proposed based on synthesis. |
| Monoisotopic Mass | 221.12160 Da | - | The exact mass of the most abundant isotopes. |
| [M+H]⁺ (m/z) | 222.12943 | ~222.1294 ± 5 ppm | The observation of this ion with high mass accuracy (<5 ppm error) provides strong evidence for the elemental composition. ESI is a soft ionization technique, so this should be the base peak. |
| Key Fragments (m/z) | 130.0651 (Loss of Benzyl) | Variable | Fragmentation can confirm structural motifs. The benzylic C-N bond is labile and likely to cleave. |
| 91.0548 (Benzyl Cation) | Variable | A common fragment for N-benzyl compounds. |
Infrared (IR) Spectroscopy: A Rapid Functional Group Census
Expertise & Rationale: With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is an exceptionally rapid and non-destructive technique for this purpose. It provides a "fingerprint" of the molecule's covalent bonds. For our target, we are specifically looking for evidence of the hydroxyl (-OH) group, the aromatic ring, the alkene C=C bond, and the C-F bond.[5][6][7]
Experimental Protocol (FTIR-ATR):
-
Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction on the resulting spectrum.
Data Presentation & Interpretation: The presence of characteristic absorption bands confirms the key functional components of the structure.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Interpretation |
| ~3350 | O-H Stretch (Alcohol) | Broad, Strong | The broadness is due to intermolecular hydrogen bonding, providing definitive evidence of the alcohol group.[8][9] |
| ~3030 | Aromatic C-H Stretch | Weak to Medium, Sharp | Confirms the presence of the benzyl group's aromatic ring.[7] |
| ~2950-2850 | Aliphatic C-H Stretch | Medium to Strong, Sharp | Indicates the sp³ hybridized carbons of the tetrahydropyridine ring and benzyl CH₂. |
| ~1650 | C=C Stretch (Alkene) | Weak to Medium | Characteristic of the double bond within the tetrahydropyridine ring. |
| ~1450-1600 | Aromatic C=C Bending | Series of Medium Bands | Further confirms the aromatic ring. |
| ~1150-1250 | C-F Stretch | Strong | This is a critical peak, confirming the presence of the fluorine atom. Its exact position can be influenced by the surrounding structure.[10] |
| ~1050 | C-O Stretch (Primary Alcohol) | Strong | The strong intensity is characteristic of the C-O single bond stretch in the CH₂OH moiety.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Atomic Jigsaw
Expertise & Rationale: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[11][12] It allows us to map the carbon-hydrogen framework, determine the chemical environment of each atom, and establish through-bond relationships. For a molecule with the complexity of this compound, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is not just beneficial, but essential for unambiguous assignment.[13]
Experimental Protocol (NMR):
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ can be useful for observing the exchangeable -OH proton.
-
1D ¹H NMR: Acquire a standard proton spectrum. This provides information on the number of distinct proton environments and their neighboring atoms through spin-spin coupling.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments.
-
1D ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is a simple and direct way to confirm the fluorine's chemical environment.[14][15]
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds), helping to trace out spin systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are separated by 2-3 bonds, allowing us to connect the different spin systems and piece together the entire molecular skeleton.
Caption: A systematic NMR strategy for structure elucidation.
Predicted NMR Data & Interpretation: Note: Chemical shifts (δ) are predicted and may vary based on solvent and other conditions.
Table: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Interpretation |
|---|---|---|---|---|
| Ar-H (5H) | 7.2-7.4 | m | - | Protons of the benzyl aromatic ring. |
| H-3 (1H) | 4.8-5.0 | dm | J(H,F) ≈ 48 | The proton on the carbon bearing the fluorine will be a doublet of multiplets due to large geminal H-F coupling and smaller vicinal H-H couplings. |
| -CH₂-Ph (2H) | 3.6-3.8 | s | - | The benzylic protons, likely a singlet. |
| -CH₂OH (2H) | 4.1-4.3 | s | - | Protons of the hydroxymethyl group. |
| H-2, H-5, H-6 | 2.5-3.5 | m | - | The remaining protons on the tetrahydropyridine ring will be in a complex, overlapping region. 2D NMR is required to assign these. |
| -OH (1H) | 1.5-2.5 | br s | - | The alcohol proton is exchangeable and often appears as a broad singlet. |
Table: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F) | Interpretation |
|---|---|---|---|
| Ar-C (Quaternary) | ~138 | s | The carbon of the benzyl ring attached to the CH₂ group. |
| Ar-CH (x3) | ~127-129 | s | Aromatic carbons of the benzyl group. |
| C-4 (Alkene) | ~135 | s | The sp² carbon bearing the CH₂OH group. |
| C-3 (Alkene) | ~145 | d (¹J ≈ 240 Hz) | The sp² carbon bearing the fluorine atom will show a very large one-bond C-F coupling constant. This is a key diagnostic signal. |
| -CH₂-Ph | ~62 | s | Benzylic carbon. |
| -CH₂OH | ~60 | s | Carbon of the hydroxymethyl group. |
| C-2, C-5, C-6 | ~45-55 | d (J ≈ 20-25 Hz) or s | The sp³ carbons of the ring. C-2 and C-5 may show smaller two- and three-bond C-F coupling. |
Single-Crystal X-ray Crystallography: The Definitive Answer
Expertise & Rationale: While the combination of MS and NMR provides a powerful argument for the 2D structure, it cannot definitively establish the three-dimensional arrangement of atoms, including bond angles, bond lengths, and absolute stereochemistry (if the molecule is chiral and enantiomerically pure). Single-crystal X-ray crystallography is the gold standard method for providing this unambiguous 3D structural proof.[16][17][18] Obtaining a suitable crystal is often the rate-limiting step, but the resulting data is unparalleled in its detail and certainty.[19]
Experimental Protocol (X-ray Crystallography):
-
Crystal Growth: This is the most critical and often challenging step. The goal is to grow a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).
-
Technique: Slow evaporation of a solvent in which the compound is moderately soluble (e.g., ethanol, ethyl acetate/hexane mixture) is a common starting point.
-
Rationale: Slow, controlled solvent removal allows molecules to pack in an ordered, crystalline lattice rather than crashing out as an amorphous powder.
-
-
Data Collection: Mount a suitable crystal on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density peaks, and the model is refined to best fit the experimental data.
-
Absolute Configuration (if applicable): For chiral, enantiopure compounds, anomalous dispersion effects, particularly with the presence of atoms heavier than carbon (like F and O), can be used to determine the absolute stereochemistry, often expressed via the Flack parameter.[20]
Data Presentation & Interpretation: The output of a successful X-ray experiment is a 3D model of the molecule showing the precise location of every atom. This data would confirm:
-
Connectivity: Verifies the structure determined by NMR.
-
Geometry: Confirms the double bond is at the C3-C4 position.
-
Stereochemistry: If the synthesis yields a specific stereoisomer, its relative and absolute configuration can be determined.
-
Conformation: Reveals the preferred solid-state conformation of the tetrahydropyridine ring.
Conclusion: A Self-Validating Structural Dossier
The structure elucidation of this compound is not achieved by a single technique but by the logical synthesis of data from a complementary suite of analytical methods.
-
Mass Spectrometry establishes the elemental formula.
-
Infrared Spectroscopy confirms the presence of key functional groups.
-
NMR Spectroscopy , through a combination of 1D and 2D experiments, pieces together the atomic framework and provides the 2D structure.
-
X-ray Crystallography offers the final, unambiguous confirmation of the 3D structure.
References
- 1. This compound,(CAS# 895578-02-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. longdom.org [longdom.org]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. purechemistry.org [purechemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
An In-depth Technical Guide to the Physical Characteristics of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol, a fluorinated tetrahydropyridine derivative, represents a class of compounds of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering a valuable resource for researchers working with this and structurally related molecules.
Chemical Identity and Core Properties
The fundamental identifying characteristics of this compound are summarized in the table below. These properties form the basis for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| Chemical Name | This compound | Sinfoo Biotech[1] |
| CAS Number | 895578-02-6 | Sinfoo Biotech[1] |
| Molecular Formula | C13H16FNO | Sinfoo Biotech[1] |
| Molecular Weight | 221.27 g/mol | Sinfoo Biotech[1] |
Predicted Physicochemical Properties
| Property | Predicted Value/State | Rationale/Comments |
| Appearance | White to off-white solid or oil | Based on the appearance of related benzyl-tetrahydropyridine derivatives. |
| Melting Point | Not available | Expected to be a low-melting solid or an oil at room temperature. |
| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to the molecular weight and polar functional groups. For comparison, a related, non-fluorinated compound has a predicted boiling point in a similar range. |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | The presence of the hydroxyl group and the nitrogen atom suggests solubility in polar protic and aprotic solvents. The benzyl group and the tetrahydropyridine ring limit aqueous solubility. |
Synthesis and Purification
A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of functionalized tetrahydropyridines. A likely approach involves the reduction of a corresponding aldehyde or ester precursor.
Caption: Plausible synthetic route to the target compound.
Experimental Protocol: Synthesis via Reduction
This protocol is a representative example based on common organic synthesis techniques for similar transformations.
1. Reaction Setup:
- To a solution of 1-benzyl-3-fluoro-1,2,5,6-tetrahydropyridine-4-carbaldehyde (1.0 eq) in methanol (MeOH) at 0 °C, add sodium borohydride (NaBH4) (1.5 eq) portion-wise.
- The choice of a protic solvent like methanol is crucial as it facilitates the hydride transfer from the borohydride reagent to the carbonyl carbon of the aldehyde.
2. Reaction Monitoring:
- Stir the reaction mixture at room temperature for 2-4 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Workup:
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
4. Purification:
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ around 3.5-3.7 ppm). The protons on the tetrahydropyridine ring will appear as multiplets in the aliphatic region (2.5-4.0 ppm). The hydroxymethyl protons (CH₂OH) would likely appear as a singlet or doublet around 3.5-4.5 ppm, and the hydroxyl proton as a broad singlet. The fluorine atom will cause splitting of adjacent proton signals.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the benzyl group (127-140 ppm), the carbons of the tetrahydropyridine ring (with the carbon bearing the fluorine showing a large C-F coupling constant), and the hydroxymethyl carbon (around 60-65 ppm).
-
¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing key structural information.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic parts will be observed around 2800-3100 cm⁻¹. A C=C stretching absorption for the tetrahydropyridine ring may be visible around 1650 cm⁻¹. The C-F bond will have a characteristic stretching frequency in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 222.1. The fragmentation pattern would likely involve the loss of water from the molecular ion and cleavage of the benzyl group.
Handling, Storage, and Safety
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical entities should be followed.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to air or light should be avoided to prevent potential degradation.
Caption: Recommended safety and handling workflow.
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. While a complete experimental dataset for its physical properties is not yet in the public domain, this guide provides a robust framework for its characteristics based on established chemical principles and data from analogous compounds. The provided information on its identity, predicted properties, a plausible synthetic approach, expected spectroscopic features, and handling guidelines will aid researchers in its safe and effective use.
References
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol as a Monoamine Oxidase B Inhibitor
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of Targeting MAO-B in Neurodegenerative Disorders
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of amine neurotransmitters, most notably dopamine.[1][2] Its activity can produce oxidative stress through the generation of hydrogen peroxide, and dysregulation of MAO-B is implicated in the pathophysiology of neurodegenerative conditions such as Parkinson's and Alzheimer's disease.[3][4][5] Consequently, the inhibition of MAO-B is a well-established therapeutic strategy to increase dopamine levels and potentially slow disease progression.[5][6]
This document provides a detailed protocol for the in vitro evaluation of "(1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol," a novel compound with structural similarities to known MAO inhibitors. We will utilize a robust, high-throughput luminescence-based assay to determine its inhibitory potential and selectivity for MAO-B.
Scientific Rationale: Why a Luminescence-Based Assay?
To accurately quantify the inhibitory activity of our test compound, we will employ the MAO-Glo™ Assay. This system offers superior sensitivity and is less susceptible to interference from fluorescent compounds compared to traditional fluorescence or spectrophotometric methods.[7][8] The assay quantifies MAO-B activity by measuring the amount of light produced, which is directly proportional to the enzyme's activity.[9][10]
The core of this assay is a luminogenic MAO substrate that is converted by MAO into luciferin. A second step involves the addition of a detection reagent that simultaneously stops the MAO reaction and uses the newly formed luciferin to produce a stable, glow-type luminescent signal.[9][10] This "add-and-read" format is ideal for high-throughput screening of potential inhibitors.[11]
Experimental Design and Workflow
Our experimental design will focus on determining the half-maximal inhibitory concentration (IC50) of this compound against human recombinant MAO-B. We will also perform a parallel screen against MAO-A to assess the compound's selectivity.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for determining the inhibitory potential of the test compound.
Detailed In Vitro Assay Protocol
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| MAO-Glo™ Assay Kit | Promega | V1401 |
| Recombinant Human MAO-B | Sigma-Aldrich | M7441 |
| Recombinant Human MAO-A | Sigma-Aldrich | M7316 |
| Selegiline (MAO-B Inhibitor) | Sigma-Aldrich | M0035 |
| Clorgyline (MAO-A Inhibitor) | Sigma-Aldrich | M3778 |
| This compound | ||
| DMSO, ACS Grade | ||
| 96-well, white, opaque plates |
Step-by-Step Methodology
1. Preparation of Reagents:
-
MAO-Glo™ Buffer and Substrate: Prepare according to the manufacturer's instructions provided with the kit.[9][10]
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Test Compound Dilution Series: Create a serial dilution of the test compound in MAO-Glo™ Buffer. A common starting range is from 100 µM to 1 pM.
-
Control Inhibitor Stocks: Prepare 1 mM stock solutions of Selegiline and Clorgyline in DMSO.
-
Control Inhibitor Dilution Series: Prepare serial dilutions of Selegiline and Clorgyline in MAO-Glo™ Buffer.
-
MAO Enzyme Solutions: Dilute the recombinant human MAO-A and MAO-B enzymes to the desired concentration in the appropriate reaction buffer as specified in the kit manual. The final concentration should be determined based on optimization experiments to ensure the signal falls within the linear range of the assay.
2. Assay Procedure:
-
Add 5 µL of the diluted test compound or control inhibitor to the wells of a 96-well plate. For control wells (no inhibition), add 5 µL of MAO-Glo™ Buffer containing the same percentage of DMSO as the compound wells.
-
Add 20 µL of the diluted MAO-A or MAO-B enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the luminogenic substrate to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and generate the luminescent signal by adding 50 µL of the Luciferin Detection Reagent to each well.
-
Incubate for an additional 20 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Average the luminescence readings for the no-inhibition control wells (L_max) and the background wells (no enzyme, L_min).
-
For each concentration of the test compound, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (L_sample - L_min) / (L_max - L_min))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Diagram of MAO-Glo™ Assay Principle
References
- 1. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 6. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 7. promega.com [promega.com]
- 8. MAO-Glo™ Assay Systems [promega.kr]
- 9. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. MAO-Glo™ Assay Systems [promega.sg]
Applications of Tetrahydropyridine Derivatives in Neuroscience: A Guide for Researchers
Introduction: The Dichotomous Nature of the Tetrahydropyridine Scaffold in Neuroscience
The tetrahydropyridine (THP) scaffold is a privileged heterocyclic motif that holds a unique and somewhat paradoxical position in the field of neuroscience. Its derivatives have been instrumental as both potent neurotoxins, pivotal in developing animal models for neurodegenerative diseases, and as promising therapeutic agents for a range of neurological and psychiatric disorders. This dual role stems from the scaffold's ability to be extensively functionalized, allowing for the fine-tuning of its pharmacological properties to interact with a variety of biological targets within the central nervous system (CNS).
This technical guide provides an in-depth exploration of the applications of tetrahydropyridine derivatives for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their neurotoxic and neuroprotective effects, provide detailed protocols for their synthesis and evaluation, and present quantitative data to inform future research and development.
Part 1: The Dark Side of Tetrahydropyridines - MPTP as a Tool for Parkinson's Disease Modeling
The accidental discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) revolutionized Parkinson's disease (PD) research. MPTP is a potent and selective neurotoxin that reliably induces a Parkinsonian-like state in primates and rodents by destroying dopaminergic neurons in the substantia nigra. This has made the MPTP-induced animal model the gold standard for studying PD pathogenesis and for screening potential anti-Parkinsonian drugs.
Mechanism of MPTP Neurotoxicity
The neurotoxicity of MPTP is a multi-step process that culminates in the death of dopaminergic neurons. Understanding this pathway is crucial for both utilizing the model effectively and for designing neuroprotective strategies.
-
Entry into the CNS and Metabolism: Being lipophilic, MPTP readily crosses the blood-brain barrier. Once in the brain, it is metabolized by monoamine oxidase B (MAO-B) in astrocytes to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).
-
Selective Uptake by Dopaminergic Neurons: MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT). This selective uptake is the primary reason for the specific targeting of these neurons.
-
Mitochondrial Dysfunction and Oxidative Stress: Inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain. This leads to a cascade of detrimental events, including ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death.
Caption: Mechanism of MPTP-induced neurotoxicity.
Part 2: The Bright Side - Therapeutic Potential of Tetrahydropyridine Derivatives
Beyond the neurotoxic notoriety of MPTP, a diverse array of tetrahydropyridine derivatives has emerged with significant therapeutic potential for various neurological disorders. Their versatility allows them to be tailored to interact with a range of CNS targets.
Neuroprotection in Alzheimer's Disease
Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to neuronal loss. Certain dihydropyridine and tetrahydropyridine derivatives have shown promise in combating these pathological hallmarks through multiple mechanisms:
-
Antioxidant and Anti-inflammatory Properties: Many derivatives exhibit potent free radical scavenging capabilities and can reduce neuroinflammation, both of which are key contributors to AD progression.
-
Modulation of Heat Shock Proteins: Some derivatives can upregulate heat shock proteins, which help in refolding misfolded proteins and clearing aggregates, thus potentially reducing amyloid and tau pathology.
-
GSK-3β Inhibition: Over-activity of glycogen synthase kinase 3 beta (GSK-3β) is implicated in tau hyperphosphorylation. Certain tetrahydropyridine derivatives have been shown to inhibit GSK-3β.
Modulating Neurotransmission in Schizophrenia
Schizophrenia is a complex psychiatric disorder with both positive and negative symptoms. While traditional antipsychotics primarily target dopamine D2 receptors, newer research is exploring compounds that modulate other neurotransmitter systems. Tetrahydropyridine derivatives have been investigated for their ability to:
-
Inhibit Phosphodiesterase 10A (PDE10A): PDE10A is highly expressed in brain regions implicated in psychosis. Inhibitors of PDE10A, including some tetrahydropyridopyrimidine derivatives, have shown antipsychotic-like activity in preclinical models with a potentially better side-effect profile than existing drugs.
-
Act as Anti-inflammatory Agents: Growing evidence suggests a role for neuroinflammation in schizophrenia. Tetrahydropyrimidine derivatives with anti-inflammatory properties are being explored as a novel therapeutic strategy.
Analgesic Applications in Pain Management
The search for non-opioid analgesics is a major focus of modern pharmacology. Tetrahydropyridine derivatives have shown potential in this area by:
-
Inhibiting Voltage-Gated Sodium Channels: Specifically, the hNav1.7 channel is a key player in pain signaling. Tetrahydropyridine analogs have been designed as selective hNav1.7 inhibitors.
-
Modulating Neuroinflammation: Chronic pain often has a neuroinflammatory component. Derivatives like levo-tetrahydropalmatine (l-THP) have demonstrated analgesic effects by inhibiting neuroinflammation.
Part 3: Experimental Protocols
The following protocols provide a starting point for the synthesis and evaluation of tetrahydropyridine derivatives in a neuroscience context.
Protocol 1: General Synthesis of Functionalized Tetrahydropyridines
This protocol describes a one-pot multicomponent condensation reaction, a common and efficient method for synthesizing highly functionalized tetrahydropyridines.
Materials:
-
Aromatic aldehyde
-
Aniline
-
β-ketoester (e.g., ethyl acetoacetate)
-
Catalyst (e.g., N-methyl pyridinium tosylate - NMPyTs)
-
Ultrasonic bath
-
Standard laboratory glassware
-
Solvents for reaction and purification (e.g., ethanol, ethyl acetate, petroleum ether)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (2 mmol), aniline (2 mmol), and β-ketoester (1 mmol).
-
Add the catalyst (e.g., 10 mol% NMPyTs).
-
Place the flask in an ultrasonic bath and sonicate at a specified temperature (e.g., 90°C) and frequency (e.g., 25 kHz).
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid product will precipitate. Collect the solid by filtration.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Application Notes and Protocols for the Characterization of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol in Receptor Binding Assays
Introduction: Unveiling the Pharmacological Potential of a Novel Fluorinated Tetrahydropyridine Derivative
(1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol is a novel chemical entity featuring a unique combination of a fluorinated tetrahydropyridine core, a benzyl moiety, and a primary alcohol. While specific pharmacological data for this compound is not yet available in the public domain, its structural motifs suggest a high probability of interaction with various targets in the central nervous system (CNS). The N-benzylpiperidine and its tetrahydropyridine analogue are well-established scaffolds known to bind to a range of receptors and transporters.[1][2] The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability, making this a compound of considerable interest for drug discovery.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals aiming to elucidate the receptor binding profile of this compound. We will provide a structured approach to identifying potential targets, detailed protocols for conducting robust receptor binding assays, and guidance on data interpretation.
Predicted Pharmacological Space: A Rationale for Target Selection
The chemical architecture of this compound provides clues to its likely biological targets. The N-benzylpiperidine/tetrahydropyridine scaffold is a common feature in ligands for several key CNS proteins:
-
Sigma (σ) Receptors: A significant number of N-benzylpiperidine derivatives exhibit high affinity for both σ1 and σ2 receptors.[1] These receptors are implicated in a variety of neurological and psychiatric conditions.
-
Monoamine Transporters: The structural similarity to known inhibitors of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters suggests that this compound may modulate monoaminergic neurotransmission.[4][5]
-
Dopamine Receptors: Certain benzylpiperidine derivatives have shown affinity for dopamine receptors, particularly the D4 subtype.[6]
-
Nicotinic Acetylcholine Receptors (nAChRs): The N-benzylpiperidine motif has been identified as a key pharmacophore in some nAChR antagonists.[7]
The presence of the 3-fluoro substituent is a strategic modification in medicinal chemistry. Fluorine's high electronegativity and small size can lead to enhanced binding interactions with receptor pockets and increased metabolic stability.[3] Therefore, initial screening of this compound should prioritize σ receptors and the monoamine transporters.
Experimental Workflow for Receptor Binding Profiling
The following diagram outlines a logical workflow for the comprehensive receptor binding characterization of a novel compound like this compound.
Caption: A phased approach to the receptor binding characterization of a novel compound.
Detailed Experimental Protocols
The following protocols are designed to be adaptable for the initial characterization of this compound.
Protocol 1: Membrane Preparation from Transfected Cell Lines
A consistent and high-quality source of receptor-expressing membranes is crucial for reliable binding data.[8]
-
Cell Culture: Culture HEK-293 or CHO cells stably expressing the human receptor of interest (e.g., σ1, DAT, SERT, NET) to ~90% confluency.
-
Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a collection tube. Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Homogenize using a Dounce homogenizer or by sonication.
-
Differential Centrifugation: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step.
-
Final Preparation and Storage: Resuspend the final pellet in a suitable storage buffer (e.g., 50 mM Tris-HCl, 10% sucrose, pH 7.4). Determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.
Protocol 2: Competition Radioligand Binding Assay (Filtration Method)
This assay determines the affinity (Ki) of the test compound by measuring its ability to displace a known radioligand.[8][9]
Materials:
-
Receptor Source: Prepared cell membranes (Protocol 1).
-
Radioligand: A specific radiolabeled ligand for the target of interest (see Table 1).
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target (see Table 1).
-
Assay Buffer: Target-specific buffer (see Table 1).
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail & Counter.
| Target | Radioligand | Non-specific Control | Assay Buffer |
| Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | 10 µM Haloperidol | 50 mM Tris-HCl, pH 8.0 |
| Sigma-2 (σ2) | [³H]DTG (+ 100 nM (+)-Pentazocine to mask σ1) | 10 µM DTG | 50 mM Tris-HCl, pH 8.0 |
| DAT | [³H]WIN 35,428 or [³H]GBR 12935 | 10 µM Nomifensine | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 |
| SERT | [³H]Citalopram or [³H]Paroxetine | 10 µM Fluoxetine | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 |
| NET | [³H]Nisoxetine | 10 µM Desipramine | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 |
Table 1: Recommended Reagents for Primary Target Screening
Procedure:
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding (NSB): Non-specific control, radioligand, and membrane suspension.
-
Competition: Serial dilutions of the test compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate for a predetermined time and temperature to reach equilibrium (e.g., 60-120 minutes at room temperature or 37°C).[10][11]
-
Filtration: Rapidly filter the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Alternative Protocol: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that does not require a separation step, making it highly amenable to high-throughput screening.[12][13] In SPA, receptor-containing membranes are coupled to beads containing a scintillant. Only radioligand that binds to the receptor is close enough to the bead to generate a signal.[14]
Caption: Principle of a Scintillation Proximity Assay (SPA) for receptor binding.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Generate Competition Curves:
-
Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.
-
-
Determine the IC50:
-
The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined by non-linear regression analysis of the competition curve.
-
-
Calculate the Inhibitory Constant (Ki):
-
The Ki is a measure of the affinity of the test compound for the receptor and is independent of the radioligand concentration. It is calculated from the IC50 value using the Cheng-Prusoff equation :[15]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the experimentally determined 50% inhibitory concentration of the test compound.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in separate saturation binding experiments).
-
-
Conclusion: A Pathway to Pharmacological Insight
The provided application notes and protocols offer a robust framework for the initial pharmacological characterization of this compound. By systematically screening against a panel of likely targets based on its chemical structure and then quantifying its affinity for any identified "hits," researchers can efficiently build a comprehensive binding profile. This foundational data is essential for guiding further in vitro and in vivo studies to unlock the full therapeutic potential of this novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scintillation Proximity Assay (SPA) Technology to Study Biomolecular Interactions | Semantic Scholar [semanticscholar.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
Cell-based assays involving (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
An Application Guide to Investigating (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol in Cell-Based Assays: A Focus on Monoamine Transporter Inhibition
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing cell-based assays to characterize the biological activity of the novel compound, this compound. The structural characteristics of this molecule, particularly the benzyl and tetrahydropyridine moieties, suggest a potential interaction with neurological targets. Specifically, this scaffold shares similarities with known inhibitors of monoamine transporters.
Therefore, this guide is structured around the hypothesis that this compound may function as an inhibitor of the dopamine transporter (DAT), serotonin transporter (SERT), and/or the norepinephrine transporter (NET). The following protocols are designed to rigorously test this hypothesis and determine the compound's potency and selectivity.
Scientific Background: The Role of Monoamine Transporters in Neurotransmission
Monoamine transporters are a class of sodium- and chloride-dependent transmembrane proteins crucial for regulating neurotransmission.[1] They are located on the presynaptic membrane of neurons and are responsible for the reuptake of neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft back into the presynaptic neuron.[2][3] This reuptake process terminates the neurotransmitter's signal and allows for its recycling.[3]
Due to their critical role in modulating the duration and intensity of monoaminergic signaling, these transporters are major targets for a wide range of therapeutics, including antidepressants and psychostimulants, as well as drugs of abuse.[4][5] Inhibition of these transporters leads to an increased concentration of neurotransmitters in the synapse, enhancing neuronal signaling.[1][5]
-
Dopamine Transporter (DAT; SLC6A3): Primarily responsible for dopamine reuptake, DAT is a key regulator of dopaminergic signaling, which is involved in reward, motivation, and motor control.[6]
-
Serotonin Transporter (SERT; SLC6A4): Mediates the reuptake of serotonin, a neurotransmitter implicated in mood, appetite, and sleep.[4] It is the primary target for selective serotonin reuptake inhibitors (SSRIs).
-
Norepinephrine Transporter (NET; SLC6A2): Manages the clearance of norepinephrine from the synapse, influencing processes like attention, mood, and the "fight or flight" response.[2]
Characterizing the interaction of a novel compound like this compound with these transporters is a critical first step in understanding its potential therapeutic value or toxicological profile.
Assay Principles: Measuring Transporter Inhibition
The most direct method to determine if a compound inhibits monoamine transporters is through a functional uptake assay.[7] These assays measure the ability of the transporter to import its specific substrate into the cell in the presence and absence of the test compound. A reduction in substrate uptake indicates inhibitory activity. Two primary methodologies are widely employed: radiolabeled substrate uptake and fluorescence-based assays.
Radiolabeled Uptake Assays: This is the traditional gold-standard method.[8] It involves incubating transporter-expressing cells with a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin). The amount of radioactivity inside the cells is then measured using a scintillation counter. The potency of an inhibitor is determined by its ability to reduce the accumulation of the radiolabeled substrate.[7]
Fluorescence-Based Uptake Assays: These assays offer a non-radioactive, higher-throughput alternative.[9][10] They utilize a fluorescent substrate that mimics the natural neurotransmitter.[11] When this substrate is transported into the cell, its fluorescence increases. A masking dye in the extracellular medium quenches the fluorescence of any substrate remaining outside the cells, ensuring that only intracellular fluorescence is measured.[9][12] This allows for real-time kinetic measurements or simple endpoint reads.[10]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the fundamental mechanism of monoamine transporter inhibition and the general workflow of the assays described in this guide.
Caption: Mechanism of Monoamine Transporter Inhibition.
Caption: General Workflow for Transporter Uptake Assays.
Detailed Experimental Protocols
Prerequisite: Cell Culture These protocols require mammalian cell lines that stably express the human monoamine transporter of interest (hDAT, hSERT, or hNET). Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.[5][7]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.
-
Culture Conditions: 37°C, 5% CO₂, in a humidified incubator.
Protocol 1: Radiolabeled Neurotransmitter Uptake Inhibition Assay
This protocol is adapted from standard methodologies for assessing transporter inhibition.[5][7][13]
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET
-
96-well cell culture plates (poly-D-lysine coated recommended)
-
Assay Buffer: Krebs-HEPES buffer (KHB) or modified Tris-HEPES buffer (pH 7.1-7.4)[4][5]
-
Test Compound: this compound, prepared in a dilution series (e.g., 10 µM to 0.1 nM).
-
Radiolabeled Substrates: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.
-
Positive Controls (for maximal inhibition): Nomifensine for DAT (10 µM), Fluoxetine or Imipramine for SERT (1 µM), Desipramine for NET (10 µM).[2][4][5]
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into a 96-well plate at a density of 20,000-50,000 cells per well.[7] Allow cells to adhere and form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in Assay Buffer.
-
Assay Initiation: On the day of the experiment, gently wash the cell monolayer once with 100 µL of room temperature Assay Buffer.[13]
-
Pre-incubation: Add 50 µL of the diluted test compound, control inhibitor, or vehicle (buffer with DMSO) to the appropriate wells. Incubate for 10-20 minutes at room temperature (25°C) or 37°C.[5][13]
-
Substrate Addition: Add 50 µL of Assay Buffer containing the radiolabeled substrate to each well. The final concentration of the substrate should be near its Km value for the respective transporter (e.g., 50-65 nM).[4][5]
-
Uptake Incubation: Incubate the plate for an additional 10-20 minutes at room temperature or 37°C.[4][5] This time should be within the linear range of uptake for the specific cell line.
-
Termination of Uptake: Rapidly terminate the assay by aspirating the medium and washing the cells 2-3 times with ice-cold Assay Buffer.
-
Cell Lysis: Lyse the cells by adding 100-200 µL of 1% SDS or another suitable lysis buffer to each well.
-
Signal Detection: Transfer the cell lysate from each well into a scintillation vial or a 96-well plate compatible with a scintillation counter. Add scintillation fluid according to the manufacturer's instructions.
-
Counting: Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.
Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay
This protocol is based on commercially available kits, such as the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit, which provides a convenient, homogeneous format.[9][10][11]
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET
-
96- or 384-well black, clear-bottom cell culture plates (poly-D-lysine coated)
-
Fluorescence-Based Neurotransmitter Uptake Assay Kit (containing fluorescent substrate and masking dye)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 0.1% BSA)[10]
-
Test Compound and Positive Controls (as in Protocol 1)
-
Bottom-reading fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed cells into a 96- or 384-well plate at a density recommended by the kit manufacturer (e.g., 40,000-60,000 cells/well for 96-well plates).[11] Culture overnight.
-
Compound Addition: Remove the culture medium and add 100 µL (for 96-well) of the test compound or control inhibitors diluted in Assay Buffer to the wells.[11]
-
Pre-incubation: Incubate the plate for 10-30 minutes at 37°C to allow the compound to interact with the transporter.[10][11]
-
Reagent Preparation: Prepare the Dye Solution containing the fluorescent substrate and masking dye according to the kit's protocol.
-
Assay Initiation and Reading:
-
Endpoint Mode: Add the prepared Dye Solution to each well. Incubate for an additional 10-30 minutes at 37°C.[11] Read the fluorescence on a bottom-read plate reader at the specified excitation/emission wavelengths.
-
Kinetic Mode: Place the assay plate in the plate reader pre-warmed to 37°C. Use the reader's injection function to add the Dye Solution to the wells and immediately begin reading fluorescence at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[10]
-
-
Data Collection: Record the relative fluorescence units (RFU) for each well.
Data Analysis, Interpretation, and Validation
Calculating Inhibition: For each concentration of the test compound, calculate the percentage of inhibition using the following formula:
% Inhibition = 100 * (1 - [(Signal_Test - Signal_Bkg) / (Signal_Veh - Signal_Bkg)])
Where:
-
Signal_Test is the signal (CPM or RFU) from wells with the test compound.
-
Signal_Veh is the signal from wells with vehicle only (0% inhibition).
-
Signal_Bkg is the signal from wells with a saturating concentration of a known inhibitor (100% inhibition/background).
Determining Potency (IC₅₀): Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the transporter activity.
| Compound | Target | Assay Type | IC₅₀ (nM) |
| (1-Benzyl-3-fluoro...) | hDAT | Radiolabeled | Experimental Value |
| (1-Benzyl-3-fluoro...) | hSERT | Radiolabeled | Experimental Value |
| (1-Benzyl-3-fluoro...) | hNET | Radiolabeled | Experimental Value |
| Nomifensine | hDAT | Radiolabeled | Reference Value |
| Fluoxetine | hSERT | Radiolabeled | Reference Value |
| Desipramine | hNET | Radiolabeled | Reference Value |
| Caption: Example Data Summary Table for IC₅₀ Determination. |
Self-Validating System and Trustworthiness:
-
Cytotoxicity Counter-Screen: It is crucial to ensure that the observed inhibition is not due to cell death. A parallel cytotoxicity assay (e.g., using CellTiter-Glo® or MTS) should be performed with the same compound concentrations and incubation times. A compound that is cytotoxic at concentrations where it appears to inhibit uptake may be a false positive.[4][5]
-
Positive Controls: The inclusion of known standard inhibitors for each transporter (e.g., fluoxetine, nomifensine) is mandatory to validate the assay's performance on a given day.[2][5]
-
Selectivity: By testing the compound against all three transporters (DAT, SERT, NET), you can determine its selectivity profile, which is a key parameter in drug development.
By following these detailed protocols and validation steps, researchers can confidently characterize the activity of this compound at the primary monoamine transporters, providing a solid foundation for further drug development or mechanistic studies.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. bioivt.com [bioivt.com]
- 3. bioivt.com [bioivt.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. bioivt.com [bioivt.com]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to HPLC Method Development for Fluorinated Tetrahydropyridines
Abstract
Fluorinated tetrahydropyridines represent a vital class of compounds in modern drug discovery, offering unique pharmacological properties. However, their analysis by High-Performance Liquid Chromatography (HPLC) presents distinct challenges stemming from the combined physicochemical characteristics of the fluorine substituents and the basic tetrahydropyridine core. This guide provides a comprehensive, experience-driven framework for developing robust and reliable reversed-phase HPLC methods for these molecules. We will delve into the causal relationships behind experimental choices, from stationary phase selection to mobile phase optimization, and provide detailed, self-validating protocols grounded in authoritative standards.
The Analytical Challenge: Understanding the 'Why'
A successful HPLC method is not built on trial and error but on a foundational understanding of the analyte's interaction with the chromatographic system. For fluorinated tetrahydropyridines, two key features dictate the separation strategy:
-
The Tetrahydropyridine Core: The nitrogen atom within the tetrahydropyridine ring is typically basic. In reversed-phase HPLC, this basicity can lead to deleterious interactions with residual silanol groups on the surface of silica-based stationary phases.[1] These secondary ionic interactions are a primary cause of poor chromatographic performance, manifesting as asymmetric or "tailing" peaks, which compromise resolution and quantification.[1]
-
The Influence of Fluorine: Fluorine is the most electronegative element, and its incorporation into a molecule can dramatically alter properties like polarity, dipole moment, and basicity (pKa) of nearby functional groups. While often increasing polarity, its effects on retention in reversed-phase HPLC can be complex. Furthermore, fluorination offers unique interaction possibilities with specialized stationary phases.[2][3]
Therefore, the core challenge is to mitigate the undesirable silanol interactions of the basic nitrogen while exploiting the unique properties conferred by the fluorine atoms to achieve optimal selectivity and peak shape.
A Systematic Workflow for Method Development
A structured approach is critical to efficiently developing a method that is not only effective but also robust. The workflow should be logical, beginning with analyte characterization and progressing through systematic screening and optimization to final validation.
Caption: A systematic workflow for HPLC method development.
Step 1: Analyte Characterization & Initial Conditions
Before any injection, understanding the analyte's physicochemical properties is paramount.
-
pKa: The acid dissociation constant is the most critical parameter for basic compounds. It dictates the pH range required to maintain the analyte in a single, un-ionized form, which is essential for good peak shape and stable retention.
-
logP (Octanol-Water Partition Coefficient): This value provides an estimate of the compound's hydrophobicity and helps predict its retention behavior in reversed-phase HPLC.
-
UV Spectrum: Determines the optimal wavelength (λmax) for detection, ensuring maximum sensitivity.
| Parameter | Typical Value (Example) | Implication for HPLC Method |
| pKa | 8.5 | Mobile phase pH should be ≤ 6.5 or ≥ 10.5. |
| logP | 2.0 | Moderate retention expected on a C18 column. |
| UV λmax | 265 nm | Set detector wavelength for optimal signal. |
| Table 1: Key analyte properties and their chromatographic implications. |
Step 2: Strategic Selection of Column and Mobile Phase
This stage is the most critical for achieving the desired separation. A screening approach, testing a few select columns and mobile phases, is highly efficient.
The Power of the Stationary Phase: Beyond C18
While C18 columns are the workhorses of reversed-phase chromatography, they are not always optimal for basic, fluorinated compounds. For this class of molecules, a Pentafluorophenyl (PFP) stationary phase is the expert's choice and should be a primary screening candidate.[2][4][5]
-
Why PFP? PFP columns offer multiple, alternative separation mechanisms beyond simple hydrophobicity.[2][4][6] The electron-withdrawing fluorine atoms on the phenyl ring create a unique stationary phase capable of:
This multi-modal interaction capability provides orthogonal (different) selectivity, which is invaluable for separating closely related impurities or isomers.[2][4]
| Stationary Phase | Primary Interaction | Pros for Fluorinated Tetrahydropyridines | Cons |
| Standard C18 | Hydrophobic | General purpose, widely available. | Prone to peak tailing due to silanol interactions with basic nitrogen.[1] |
| PFP (F5) | Mixed-Mode (π-π, Dipole, Ionic) | Excellent selectivity for fluorinated and basic compounds; often resolves critical pairs missed by C18.[2][4] | May require specific mobile phase conditions to activate all interaction modes. |
| Phenyl-Hexyl | Hydrophobic & π-π | Alternative selectivity to C18, useful if analyte has aromaticity. | Less effective at mitigating peak tailing than modern, high-purity phases. |
| Table 2: Comparison of recommended stationary phases. |
Mobile Phase: The Key to Controlling Retention and Peak Shape
The mobile phase must serve two functions: eluting the compound and controlling its ionization state.
-
Organic Modifier: Acetonitrile is generally the preferred choice over methanol due to its lower viscosity (leading to higher efficiency) and lower UV cutoff.[8][9]
-
Aqueous Phase & pH Control: This is the most critical variable. To ensure sharp, symmetrical peaks for a basic compound, the mobile phase pH must be controlled to keep the analyte in a single ionic form (fully protonated).
-
Acidic Modifiers: Using an acidic modifier is the most common and effective strategy.
-
Formic Acid (0.1%): Provides a pH of ~2.8. It is an excellent choice, especially for LC-MS applications, as it is volatile and less likely to cause ion suppression.[9]
-
Trifluoroacetic Acid (TFA) (0.05% - 0.1%): Provides a pH of ~2.1.[9] TFA is a superior ion-pairing agent that can dynamically coat the stationary phase, effectively masking residual silanols and dramatically improving peak shape for basic compounds.[10][11][12] However, TFA is a strong ion-suppressing agent in mass spectrometry and can be difficult to remove from the system.[11] Use it for UV-based methods but avoid it if MS detection is planned. The concentration of TFA can also significantly alter the retention and even the elution order of basic compounds.[13]
-
-
Step 3: Method Optimization
Once the best column and mobile phase system is identified from screening, the separation can be fine-tuned. The goal is to achieve the desired resolution (Rs > 2 for critical pairs) in the shortest possible run time.
Caption: A logical flow for method optimization parameters.
-
Gradient: Adjust the gradient slope. A shallower gradient increases run time but improves the resolution of closely eluting peaks.
-
Temperature: Increasing column temperature lowers mobile phase viscosity, which reduces backpressure and can improve peak efficiency. It can also alter selectivity. A good starting point is 30-40 °C.
-
Flow Rate: Higher flow rates reduce analysis time but increase backpressure and can decrease efficiency.
Protocol 1: Column and Mobile Phase Screening
This protocol provides a framework for efficiently screening candidate conditions.
-
Column Selection:
-
Column 1: High-purity, end-capped C18 (e.g., 100 x 2.1 mm, 1.8 µm).
-
Column 2: Pentafluorophenyl (PFP) (e.g., 100 x 2.1 mm, 1.8 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A1: 0.1% Formic Acid in Water.
-
Mobile Phase A2: 0.1% Trifluoroacetic Acid (TFA) in Water (for UV detection only).
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Detection: UV at λmax.
-
Gradient Program (Scouting): 5% to 95% B in 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
-
-
Execution:
-
Run the scouting gradient on the C18 column with Mobile Phase A1.
-
Run the scouting gradient on the PFP column with Mobile Phase A1.
-
(Optional, if peak shape is poor and using UV) Run the scouting gradient on the C18 column with Mobile Phase A2.
-
(Optional, if peak shape is poor and using UV) Run the scouting gradient on the PFP column with Mobile Phase A2.
-
-
Evaluation: Compare the four chromatograms, focusing on peak shape (asymmetry), resolution between the main peak and impurities, and overall retention. Select the column/mobile phase combination that provides the best overall separation for further optimization.
Protocol 2: Method Validation (as per ICH Q2(R1))
Once the method is optimized, it must be validated to prove its suitability for the intended purpose.[14][15][16] This protocol outlines the key validation parameters.
Objective: To demonstrate that the analytical procedure is reliable, reproducible, and accurate for the quantification of the fluorinated tetrahydropyridine and its impurities.
-
Specificity/Selectivity:
-
Procedure: Inject a blank (diluent), a placebo (if applicable), the analyte standard, and a sample spiked with known impurities.
-
Acceptance Criteria: The analyte peak should be free from interference from the blank, placebo, or impurities. Peak purity analysis (using a DAD detector) should pass.
-
-
Linearity:
-
Procedure: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Procedure: Spike a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Perform at least six replicate injections of a single standard solution. The Relative Standard Deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ):
-
Procedure: Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is approximately 10:1.
-
Acceptance Criteria: Precision (RSD) at the LOQ should be ≤ 10%.
-
-
Robustness:
-
Procedure: Intentionally make small, deliberate variations to the method parameters (e.g., ±2°C in temperature, ±0.1 unit in pH, ±5% in organic modifier composition).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during normal use.
-
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% |
| LOQ (S/N) | ~10:1 |
| Robustness | System suitability passes under varied conditions. |
| Table 3: Summary of typical validation acceptance criteria based on ICH Q2(R1) guidelines.[14][15][17] |
Conclusion
Developing a robust HPLC method for fluorinated tetrahydropyridines requires a scientifically-driven approach. By understanding the fundamental challenges posed by the basic nitrogen and the unique properties of fluorine, analysts can move beyond generic C18 methods. The strategic use of Pentafluorophenyl (PFP) columns, coupled with careful control of mobile phase pH using acidic modifiers like formic acid or TFA, provides a powerful toolkit for achieving superior selectivity and peak shape. Following a systematic workflow of screening, optimization, and rigorous validation ensures the final method is fit for purpose in a regulated drug development environment.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fortis-technologies.com [fortis-technologies.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mac-mod.com [mac-mod.com]
- 8. veeprho.com [veeprho.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 13. tandfonline.com [tandfonline.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 16. starodub.nl [starodub.nl]
- 17. fda.gov [fda.gov]
Application Notes and Protocols for Elucidating the Mechanism of Action of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
Authored by: A Senior Application Scientist
Introduction
The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and selectivity.[1][2][3] The compound (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol, a fluorinated tetrahydropyridine derivative, represents a novel chemical entity with potential therapeutic applications. The tetrahydropyridine scaffold is a common feature in neuroactive compounds, suggesting a possible interaction with central nervous system targets. This guide provides a comprehensive, multi-phase framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action (MoA) of this and similar novel compounds. Our approach is designed to be a self-validating system, moving from broad, high-throughput screening to specific, in-depth characterization.
Phase 1: Hypothesis Generation and Primary Target Identification
Given the structural similarity of the tetrahydropyridine core to known ligands for neurotransmitter transporters and G-protein coupled receptors (GPCRs), an initial hypothesis is that this compound may modulate monoaminergic systems. The benzyl group could contribute to binding at sites that accommodate aromatic moieties, while the fluorine atom may enhance binding affinity or alter selectivity.
Initial Broad-Based Screening
A logical first step is to perform a broad in vitro pharmacological screen against a panel of known receptors, transporters, and enzymes to identify primary targets. This provides an unbiased overview of the compound's bioactivity.
Workflow for Primary Target Identification
Caption: Workflow for initial screening and hypothesis refinement.
Phase 2: In-Depth In Vitro Characterization
Once primary targets are identified, the next phase involves detailed in vitro assays to quantify the interaction and functional effects of the compound.
Target Binding Affinity Determination: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[4][5] These assays measure the displacement of a radiolabeled ligand by the test compound.
Protocol: Competitive Radioligand Binding Assay [4][6][7]
-
Preparation of Membranes: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable buffer.[6] Determine protein concentration using a standard method like the Pierce® BCA assay.[6]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand, and a range of concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[6]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.[4][8] Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[6]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
| Parameter | Description |
| IC50 | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant, representing the affinity of the compound for the receptor. |
Functional Activity Assessment
GPCR activation initiates intracellular signaling cascades that can be measured through second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²+).[9][10][11]
Protocol: cAMP Measurement Assay [9]
-
Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293 cells).
-
Assay Principle: Employ a commercially available assay, such as Promega's GloSensor™, which uses a luciferase biosensor that responds to changes in intracellular cAMP levels.[9]
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Add varying concentrations of this compound.
-
If testing for antagonism, pre-incubate with the test compound before adding a known agonist.
-
Measure luminescence using a plate reader to determine changes in cAMP levels.
-
-
Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
The primary function of neurotransmitter transporters is the reuptake of neurotransmitters from the synaptic cleft.[12][13][14] Inhibition of this process can be measured using radiolabeled substrates.
Protocol: Neurotransmitter Uptake Inhibition Assay [12][14]
-
Cell Culture: Use cells stably expressing the transporter of interest (e.g., DAT, SERT, NET).[14]
-
Assay Setup:
-
Incubation: Incubate for a short period at 37°C to allow for transporter-mediated uptake.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
Enzyme assays measure the rate of an enzymatic reaction and how it is affected by the test compound.[15][16][17]
Protocol: General Enzyme Activity Assay [15][18]
-
Assay Principle: Use a substrate that produces a detectable signal (e.g., colorimetric, fluorescent) upon conversion by the enzyme.[19]
-
Procedure:
-
In a 96-well plate, combine the purified enzyme, a suitable buffer, and varying concentrations of this compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in signal over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocity (V₀) at each compound concentration. Determine the IC50 value from the dose-response curve. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[16]
Workflow for In Vitro Functional Assays
Caption: Decision workflow for in vitro functional assays.
Phase 3: Selectivity Profiling
A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects.
Protocol: Selectivity Counter-Screening
-
Target Selection: Choose a panel of receptors, transporters, and enzymes that are structurally or functionally related to the primary target.
-
Assay Performance: Perform binding and/or functional assays for each of these targets using this compound at a high concentration (e.g., 10 µM).
-
Data Analysis: If significant activity (>50% inhibition or activation) is observed, perform full dose-response studies to determine Ki or EC50/IC50 values.
-
Selectivity Index Calculation: The selectivity of the compound can be expressed as the ratio of Ki or EC50/IC50 values for the off-target versus the primary target.
| Target | Ki (nM) | Selectivity Index vs. Primary Target |
| Primary Target X | 15 | - |
| Off-Target Y | 1,500 | 100-fold |
| Off-Target Z | >10,000 | >667-fold |
Phase 4: In Vivo Pharmacological Studies
The final phase involves transitioning to animal models to assess the compound's effects in a complex physiological system. Rodent models are essential for this stage of drug development.[20][21][22]
Behavioral Models
The choice of behavioral model depends on the in vitro profile of the compound. For a compound targeting monoaminergic systems, models assessing locomotion, anxiety, depression, or cognition are relevant.
Protocol: Novel Object Recognition (NOR) Task in Rodents [20][23]
-
Principle: This task assesses recognition memory, a cognitive domain often modulated by neuroactive compounds.[20][23]
-
Habituation: Allow the animals to acclimate to the testing arena.
-
Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period.
-
Test Phase: After a retention interval, return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.
-
Drug Administration: Administer this compound or vehicle at a specific time point before the familiarization or test phase to assess its effect on memory formation or retrieval.
Workflow for a Rodent Behavioral Study
Caption: Workflow for the Novel Object Recognition task.
Conclusion
This document outlines a systematic, multi-tiered approach to elucidate the mechanism of action for the novel compound this compound. By progressing from broad screening to detailed in vitro characterization and finally to in vivo validation, researchers can build a comprehensive pharmacological profile. This structured methodology ensures scientific rigor and provides a clear path for advancing promising new chemical entities through the drug discovery pipeline.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | Semantic Scholar [semanticscholar.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. biocompare.com [biocompare.com]
- 10. mdpi.com [mdpi.com]
- 11. marinbio.com [marinbio.com]
- 12. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 13. bioivt.com [bioivt.com]
- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Mechanism of Action Assays for Enzymes | Semantic Scholar [semanticscholar.org]
- 19. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
- 20. From Rodent Behavioral Models to Human Disorders - Translational Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. journals.biologists.com [journals.biologists.com]
- 22. Neuroscience and behavioural studies in rodent models - The University of Nottingham [nottingham.ac.uk]
- 23. Preclinical Models | Behavioral Neuropharmacology Laboratory | Nebraska [bevinslab.unl.edu]
Application Notes and Protocols for the Pharmacological Profiling of Novel Tetrahydropyridine Analogs
Introduction: The Therapeutic Potential of Tetrahydropyridine Analogs
The tetrahydropyridine (THP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its significance was notably highlighted by the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively damages dopaminergic neurons and provided a crucial experimental model for Parkinson's disease.[2] This discovery spurred extensive research into THP derivatives, revealing their capacity to modulate various central nervous system (CNS) targets.[1]
Novel THP analogs are being investigated for a wide range of therapeutic applications, including neurodegenerative diseases, depression, and substance use disorders. Their pharmacological effects often stem from their interactions with key components of monoaminergic systems, such as monoamine transporters and enzymes.[1][3][4] A thorough and systematic pharmacological profiling of these novel analogs is therefore essential to elucidate their mechanism of action, determine their potency and selectivity, and predict their potential therapeutic efficacy and side-effect profile.
This guide provides a comprehensive overview of key in vitro and in vivo assays for the pharmacological characterization of novel tetrahydropyridine analogs, with detailed protocols and insights into experimental design and data interpretation.
Part 1: In Vitro Profiling: Target Engagement and Functional Activity
In vitro assays are the foundational step in characterizing the pharmacological profile of a novel compound. They provide quantitative data on the binding affinity and functional activity of the compound at specific molecular targets. For tetrahydropyridine analogs, the primary targets of interest are typically the monoamine transporters (dopamine, serotonin, and norepinephrine transporters) and monoamine oxidase enzymes.
Monoamine Transporter Interaction
Monoamine transporters (MATs) are crucial for regulating neurotransmitter homeostasis in the synaptic cleft.[5] Many psychoactive compounds exert their effects by interacting with these transporters.[5][6] Radioligand binding assays and neurotransmitter uptake assays are the gold-standard methods for assessing a compound's interaction with MATs.[7]
Scientific Rationale: Competitive radioligand binding assays are used to determine the affinity of a test compound for a specific receptor or transporter.[8] This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target. The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol: Dopamine Transporter (DAT) Binding Assay
-
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine transporter (hDAT).[9][10]
-
Radioligand: [³H]WIN 35,428 (a cocaine analog with high affinity for DAT).[9]
-
Reference Compound (for non-specific binding): GBR 12909 or a high concentration of the unlabeled test compound.[9]
-
Test Tetrahydropyridine Analog.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
96-well microplates, glass fiber filters, and a cell harvester.
-
-
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing hDAT and determine the protein concentration.[9] Dilute the membranes in assay buffer to a final concentration of 20-50 µg of protein per well.[9]
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428, and 100 µL of the diluted membrane suspension.[8]
-
Non-specific Binding (NSB): Add 50 µL of 10 µM GBR 12909, 50 µL of [³H]WIN 35,428, and 100 µL of the diluted membrane suspension.[8]
-
Competitive Binding: Add 50 µL of varying concentrations of the tetrahydropyridine analog, 50 µL of [³H]WIN 35,428, and 100 µL of the diluted membrane suspension.[8] The final concentration of [³H]WIN 35,428 should be close to its Kd for DAT (e.g., 1-3 nM).[8]
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[9]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[8] Wash the filters multiple times with ice-cold wash buffer.[8]
-
Quantification: Dry the filter mat and measure the radioactivity of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocols for SERT and NET Binding Assays: The protocol for serotonin transporter (SERT) and norepinephrine transporter (NET) binding assays is analogous to the DAT assay, with the substitution of appropriate cell lines, radioligands, and reference compounds.[11][12][13]
| Transporter | Radioligand | Reference Compound |
| SERT | [³H]Citalopram or [³H]Paroxetine | Fluoxetine or Imipramine[12] |
| NET | [³H]Nisoxetine or [³H]Tomoxetine | Desipramine[8] |
Scientific Rationale: While binding assays measure the affinity of a compound for a transporter, they do not provide information about its functional effect. Neurotransmitter uptake assays directly measure the ability of a compound to inhibit the transport of a substrate into the cell, thus providing a measure of its functional potency.[5][14]
Experimental Workflow:
Caption: Workflow for Neurotransmitter Uptake Assay.
Detailed Protocol: Dopamine Uptake Inhibition Assay
-
Materials:
-
Procedure:
-
Cell Plating: Seed hDAT-expressing cells in a 96-well plate and grow to confluence.[9]
-
Assay Protocol:
-
On the day of the assay, wash the cells with pre-warmed uptake buffer.[9]
-
Pre-incubate the cells with varying concentrations of the tetrahydropyridine analog for 10-20 minutes at 37°C.[9]
-
Initiate uptake by adding [³H]Dopamine (final concentration ~10-20 nM).[9]
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[9]
-
-
Termination of Uptake: Rapidly aspirate the solution and wash the cells multiple times with ice-cold uptake buffer.[9]
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a known DAT inhibitor) from the total uptake.
-
Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.
-
Protocols for SERT and NET Uptake Assays: The protocols for SERT and NET uptake assays are similar, using the appropriate cell lines and radiolabeled neurotransmitters ([³H]Serotonin for SERT and [³H]Norepinephrine for NET).[5][15]
Monoamine Oxidase (MAO) Inhibition
Scientific Rationale: Tetrahydropyridine analogs, particularly those structurally related to MPTP, are known to interact with monoamine oxidases (MAO-A and MAO-B).[2][3][4] These enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters and is a therapeutic strategy for depression and Parkinson's disease.[3]
Detailed Protocol: MAO-A and MAO-B Inhibition Assay
-
Materials:
-
Source of MAO-A and MAO-B (e.g., rat or human brain mitochondria, or recombinant enzymes).
-
Substrate: Kynuramine (for a fluorometric assay) or a radiolabeled substrate like [¹⁴C]serotonin for MAO-A and [¹⁴C]phenylethylamine for MAO-B.
-
Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline (Deprenyl) (for MAO-B).[3]
-
Test Tetrahydropyridine Analog.
-
Phosphate Buffer.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, pre-incubate the MAO enzyme source with varying concentrations of the tetrahydropyridine analog or reference inhibitor in phosphate buffer.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction (e.g., by adding a strong acid or base).
-
Quantification: Measure the product formation. For a fluorometric assay with kynuramine, measure the fluorescence of the product, 4-hydroxyquinoline. For a radiometric assay, separate the product from the substrate and quantify the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of MAO activity for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value.
-
Part 2: In Vivo Profiling: Behavioral Pharmacology
In vivo assays are essential to understand how the in vitro pharmacological properties of a compound translate into behavioral effects in a whole organism. These studies provide insights into a compound's potential therapeutic effects, side-effect profile, and abuse liability.
Locomotor Activity
Scientific Rationale: The locomotor activity test is a simple yet powerful method to assess the effects of a novel compound on spontaneous motor activity.[16][17] Compounds that enhance dopaminergic neurotransmission, such as DAT inhibitors, typically increase locomotor activity, while compounds with sedative properties will decrease it. This assay serves as a primary screen for CNS activity.
Experimental Workflow:
Caption: Workflow for Locomotor Activity Assay.
Detailed Protocol: Open Field Test in Mice
-
Materials:
-
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 30-60 minutes before the experiment.[16]
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Testing: At a specified time post-injection, place each mouse individually into the center of the open field arena.[18]
-
Recording: Record the animal's activity for a set duration (e.g., 60 minutes).
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.[18]
-
-
Data Analysis:
-
Analyze the recorded data to quantify various parameters, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).
-
Compare the data from the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Drug Discrimination
Scientific Rationale: The drug discrimination paradigm is a highly specific behavioral assay that assesses the interoceptive (subjective) effects of a drug.[19][20] Animals are trained to recognize the internal state produced by a specific drug and to make a differential response to receive a reward.[21] This assay can determine if a novel compound produces subjective effects similar to a known drug of abuse (e.g., cocaine or amphetamine), which is crucial for assessing its abuse potential.[22]
Detailed Protocol: Two-Lever Drug Discrimination in Rats
-
Materials:
-
Adult rats.
-
Standard operant conditioning chambers equipped with two levers and a food reward dispenser.[21]
-
Training drug (e.g., cocaine) and vehicle (e.g., saline).
-
Test Tetrahydropyridine Analog.
-
-
Procedure:
-
Training Phase:
-
Rats are trained to press one lever for a food reward after being injected with the training drug (e.g., cocaine) and the other lever after being injected with the vehicle.[21]
-
Training sessions are conducted daily until the rats consistently select the correct lever (>80% accuracy).
-
-
Test Phase:
-
Once trained, substitution tests are conducted. The rats are administered different doses of the tetrahydropyridine analog, and the percentage of responses on the drug-appropriate lever is measured.[22]
-
To avoid disrupting the learned discrimination, responding on either lever may be reinforced during test sessions, or reinforcement is withheld entirely.
-
-
-
Data Analysis:
-
A full substitution is observed if the test compound produces a dose-dependent increase in responding on the drug-appropriate lever, indicating similar subjective effects to the training drug.
-
A partial substitution or no substitution suggests that the subjective effects are different from the training drug.
-
Response rates are also analyzed to assess any disruptive effects of the test compound on behavior.
-
Intravenous Self-Administration (IVSA)
Scientific Rationale: The IVSA paradigm is considered the gold standard for assessing the reinforcing properties and abuse liability of a drug.[23][24][25] In this model, animals learn to perform an operant response (e.g., lever press) to receive an intravenous infusion of a drug.[26] The rate and pattern of responding provide a direct measure of the drug's reinforcing efficacy.
Detailed Protocol: Cocaine Self-Administration in Rats
-
Materials:
-
Adult rats surgically implanted with intravenous catheters.[23]
-
Operant conditioning chambers equipped for IVSA.
-
Test Tetrahydropyridine Analog and a standard reinforcing drug (e.g., cocaine).
-
-
Procedure:
-
Acquisition: Rats are placed in the operant chambers and allowed to press a lever to receive infusions of cocaine. A second, inactive lever is also present but has no programmed consequences. Acquisition is typically rapid for reinforcing drugs.
-
Maintenance: Once stable responding is established, the reinforcing effects of the tetrahydropyridine analog can be assessed in several ways:
-
Substitution Test: The test compound is substituted for cocaine to determine if it maintains self-administration behavior.
-
Progressive Ratio Schedule: The number of responses required to receive an infusion is systematically increased. The "breakpoint" (the highest number of responses an animal will make for a single infusion) is a measure of the reinforcing strength of the drug.
-
Extinction and Reinstatement: After self-administration is extinguished (lever pressing no longer delivers the drug), the ability of the test compound to reinstate drug-seeking behavior can be evaluated.[26]
-
-
-
Data Analysis:
-
The number of infusions earned and the pattern of responding are the primary dependent variables.
-
A compound that is self-administered at rates significantly higher than vehicle is considered to have reinforcing effects and potential abuse liability.
-
Conclusion
The pharmacological profiling of novel tetrahydropyridine analogs requires a multi-faceted approach, integrating in vitro and in vivo methodologies. The assays and protocols outlined in this guide provide a robust framework for characterizing the affinity, potency, and functional effects of these compounds at key CNS targets, as well as for assessing their behavioral consequences. A thorough understanding of a compound's pharmacological profile is paramount for advancing its development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. The interactions of monoamine oxidase with some derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. assaygenie.com [assaygenie.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 19. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. Drug Discrimination - Creative Biolabs [creative-biolabs.com]
- 23. Methods for intravenous self administration in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 25. instechlabs.com [instechlabs.com]
- 26. Frontiers | A Novel Assay Allowing Drug Self-Administration, Extinction, and Reinstatement Testing in Head-Restrained Mice [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol. The content is structured to address specific challenges and frequently asked questions encountered during the synthetic process.
Overview of Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic approach involves the construction of a protected tetrahydropyridine ring, followed by stereoselective fluorination and subsequent reduction of a carbonyl group to the desired alcohol. This guide will address potential issues in each of these key stages.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield or No Reaction During Fluorination
-
Question: I am attempting to fluorinate my N-benzyl-tetrahydropyridone precursor, but I am observing a low yield of the desired 3-fluoro product, or the starting material remains unreacted. What could be the issue?
-
Answer: Low reactivity in fluorination reactions of this nature can stem from several factors. The choice of fluorinating agent is critical. For instance, while electrophilic fluorinating agents are common, some substrates may require nucleophilic fluorination for better outcomes.[1][2]
Potential Causes and Solutions:
Potential Cause Troubleshooting Step Scientific Rationale Inactive Fluorinating Agent Verify the activity of your fluorinating agent (e.g., Selectfluor®, NFSI). If it is old or has been improperly stored, it may have degraded. Use a fresh batch. Electrophilic fluorinating agents can decompose upon exposure to moisture or light, reducing their efficacy. Suboptimal Reaction Temperature The reaction may require higher temperatures to overcome the activation energy barrier. Incrementally increase the reaction temperature in 10°C intervals. Fluorination reactions can be kinetically slow, and providing additional thermal energy can increase the reaction rate. Inappropriate Solvent The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents with varying polarities (e.g., acetonitrile, DCM, THF). The solubility of the substrate and the fluorinating agent, as well as the stabilization of charged intermediates, are highly dependent on the solvent. Steric Hindrance The bulky N-benzyl group might sterically hinder the approach of the fluorinating agent. Consider using a smaller protecting group if feasible for your overall synthetic strategy. Large protecting groups can shield the reaction center, preventing the necessary orbital overlap for the reaction to occur. Incorrect Fluorination Strategy If electrophilic fluorination is failing, consider a nucleophilic approach. This may involve converting the ketone to an enol ether or silyl enol ether, followed by treatment with a nucleophilic fluorine source like DAST or Deoxo-Fluor®. The use of DMPU/HF has also been reported as an effective nucleophilic fluorinating reagent for piperidine derivatives.[1][2] Nucleophilic fluorination proceeds through a different mechanism and may be more favorable for certain electronic or steric environments of the substrate.
Issue 2: Poor Regioselectivity During Fluorination
-
Question: My fluorination reaction is working, but I am getting a mixture of isomers, with fluorine at undesired positions. How can I improve the regioselectivity for the 3-position?
-
Answer: Achieving high regioselectivity in the fluorination of piperidone rings can be challenging. The formation of different enolates can lead to fluorination at multiple positions.
Potential Causes and Solutions:
Potential Cause Troubleshooting Step Scientific Rationale Thermodynamic vs. Kinetic Enolate Formation To favor the kinetic enolate (and thus fluorination at the less substituted alpha-carbon), use a strong, bulky base (e.g., LDA) at low temperatures (-78°C) for a short period before adding the fluorinating agent. The kinetic enolate is formed faster and is favored under conditions that are not reversible. The thermodynamic enolate, which is more stable, is favored under equilibrating conditions (higher temperatures, weaker bases). Choice of Base and Quenching Conditions The choice of base and the method of quenching the enolate with the fluorinating agent are critical. A rapid quench at low temperature is essential to prevent enolate equilibration. Prolonged reaction times or warming of the reaction mixture can allow the less stable kinetic enolate to rearrange to the more stable thermodynamic enolate, leading to a loss of regioselectivity. Directed Fluorination Consider installing a directing group on the nitrogen or another part of the molecule that can guide the fluorinating agent to the desired position through chelation or steric effects. Directing groups can pre-organize the substrate and reagent, lowering the activation energy for the desired reaction pathway.
Issue 3: Incomplete Reduction or Side Product Formation During Carbonyl Reduction
-
Question: During the reduction of the 4-keto group to a hydroxymethyl group, I am either seeing incomplete conversion or the formation of unexpected side products. What are the likely causes?
-
Answer: The reduction of a ketone to a primary alcohol often involves a two-step process (e.g., conversion to an ester followed by reduction). Problems can arise in either step. A direct reduction of the ketone to the alcohol is also possible but may present its own challenges.
Potential Causes and Solutions:
Potential Cause Troubleshooting Step Scientific Rationale Insufficient Reducing Agent Ensure you are using a sufficient excess of the reducing agent (e.g., NaBH₄, LiAlH₄). Typically, 1.5 to 2 equivalents are used. The reducing agent can be consumed by trace amounts of water or other electrophilic impurities in the reaction mixture. Over-reduction or Side Reactions If you are using a strong reducing agent like LiAlH₄, over-reduction of other functional groups can occur. Consider a milder reducing agent like NaBH₄ if compatible with your substrate. The presence of the double bond in the tetrahydropyridine ring could also be susceptible to reduction. The choice of reducing agent should be tailored to the specific functional groups present in the molecule to avoid unwanted side reactions. Reaction Temperature Reductions with powerful hydrides like LiAlH₄ should be performed at low temperatures (e.g., 0°C to -78°C) to control reactivity and minimize side product formation. The exothermic nature of these reductions can lead to a loss of selectivity and the formation of byproducts if the temperature is not carefully controlled. Work-up Procedure The work-up for hydride reductions is critical. For LiAlH₄, a Fieser work-up (sequential addition of water, NaOH solution, and more water) is recommended to produce a granular precipitate that is easily filtered. Improper work-up can lead to the formation of emulsions or gelatinous precipitates that trap the product, resulting in low isolated yields.
Caption: Decision workflow for troubleshooting low fluorination yield.
Frequently Asked Questions (FAQs)
-
Q1: What is a suitable starting material for the synthesis of the N-benzyl-tetrahydropyridone precursor?
-
A common and commercially available starting material is 1-benzyl-4-piperidone. This can then be functionalized at the 3-position.
-
-
Q2: Are there any specific safety precautions I should take when working with fluorinating agents?
-
Yes. Many fluorinating agents are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some fluorine-containing reagents can release HF upon decomposition, which is extremely hazardous.[1]
-
-
Q3: How can I monitor the progress of my reactions?
-
Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting material and the formation of the product. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. ¹⁹F NMR is particularly useful for reactions involving fluorination to confirm the incorporation of fluorine into the desired product.
-
-
Q4: What are the best methods for purifying the final product, this compound?
-
Purification is typically achieved through flash column chromatography on silica gel.[3] A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective. In some cases, recrystallization from a suitable solvent system can also yield a highly pure product.
-
-
Q5: The N-benzyl group is sometimes labile. Are there any conditions I should avoid?
-
The N-benzyl group can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C). Therefore, if other parts of your synthesis require catalytic hydrogenation, you may need to protect the nitrogen with a different group or deprotect and re-benzylate at a later stage.
-
References
Technical Support Center: Purification of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
Welcome to the technical support guide for the purification of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol (CAS No. 895578-02-6). This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this fluorinated tetrahydropyridine derivative. The unique structural combination of a basic N-benzyl tetrahydropyridine core, an allylic alcohol, and a vinyl fluoride presents distinct challenges that require carefully considered purification strategies.[1][2][3]
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving from frequently encountered issues to detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My compound is streaking severely on my standard silica gel column. What is causing this and how can I prevent it?
A1: Severe peak tailing or streaking on silica gel is a classic sign of strong interaction between your basic compound and the acidic silanol (Si-OH) groups on the silica surface. The tertiary amine in the tetrahydropyridine ring (a Lewis base) binds ionically to the acidic silica, leading to poor elution, low recovery, and potential decomposition.[4]
To mitigate this, you must neutralize the acidic sites on the stationary phase. The most common solution is to add a small amount of a volatile amine base, such as triethylamine (Et₃N) or pyridine, to your eluent system (typically 0.1-1% v/v). This amine competitively binds to the acidic sites, allowing your compound to elute symmetrically.
Q2: I am struggling to induce crystallization of my final product, which remains an oil. What techniques can I employ?
A2: Many functionalized tetrahydropyridine derivatives are prone to existing as viscous oils or amorphous solids, making crystallization challenging.[5] A systematic approach is required:
-
Solvent Screening: Start with a single solvent system. Dissolve your compound in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, pentane) until turbidity persists. This anti-solvent method is highly effective.
-
Controlled Cooling: If using a single solvent for recrystallization, ensure the cooling process is slow and undisturbed to encourage the formation of an ordered crystal lattice. Rapid cooling often leads to "oiling out".[6]
-
Seed Crystals: If you have even a minuscule amount of solid material, use it to seed a supersaturated solution. Scratching the inside of the flask with a glass rod at the solvent-air interface can also create microscopic imperfections that initiate crystal growth.
-
Reprecipitation: This is an alternative if crystallization fails. It involves dissolving the compound in a solvent where it is highly soluble and then adding this solution to a large volume of a solvent in which it is insoluble, causing it to rapidly precipitate out as a solid.[5]
Q3: My post-reaction TLC shows multiple spots close to my product. What are the most probable impurities from the synthesis?
A3: The synthesis of tetrahydropyridines can generate several common byproducts.[7] Key impurities to anticipate include:
-
Oxidized Analog: The corresponding N-benzyl-3-fluoro-pyridinium species, which is significantly more polar.
-
Over-reduced Analog: The fully saturated (1-Benzyl-3-fluoro-piperidin-4-YL)methanol, which is typically less polar than your desired product.
-
Unreacted Starting Materials: Depending on the synthetic route, these could vary widely.
-
De-benzylated Product: If reductive conditions were used at any stage, you might see the product without the N-benzyl group, which would be much more polar.[8]
Q4: My recovery after column chromatography is consistently low, even after adding triethylamine. Where is my compound going?
A4: If you've addressed the issue of acidic silica and still face low recovery, consider the possibility of irreversible adsorption or decomposition.[4] The allylic alcohol moiety can be sensitive.
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking from the baseline, your compound is not stable on silica.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[4] Alternatively, reversed-phase (C18) chromatography is an excellent option for polar compounds, as it separates based on hydrophobicity and avoids issues with basicity.
Q5: What are the recommended storage conditions for this compound?
A5: Given the presence of a tertiary amine and an allylic alcohol, the compound is susceptible to air oxidation over time. The N-benzyl group can also be sensitive to light.[9] For long-term stability, store the purified compound as a solid under an inert atmosphere (nitrogen or argon) in a tightly sealed amber vial at low temperatures (-20°C is preferable).
In-Depth Troubleshooting & Purification Protocols
This section provides detailed guides and workflows to address specific purification challenges.
Guide 1: Flash Column Chromatography
The primary challenge with this molecule is its basicity. The following workflow helps diagnose and solve common chromatography issues.
Caption: Troubleshooting workflow for flash chromatography.
Protocol 1: Modified Flash Chromatography with a Base Additive
This protocol is the first-line approach for purifying basic amines on silica gel.
Objective: To purify the title compound by suppressing interactions with acidic silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (Et₃N)
-
Eluent solvents (e.g., HPLC-grade Ethyl Acetate and Hexanes)
-
Glass column and collection tubes
Procedure:
-
Prepare the Eluent: Based on TLC analysis, prepare the chosen solvent system (e.g., 30% Ethyl Acetate in Hexanes). To this mixture, add triethylamine to a final concentration of 0.5-1% by volume. Mix thoroughly.
-
Pack the Column: Pack the column with silica gel using the prepared eluent. This is known as "wet packing." Ensure the silica bed is well-settled and free of air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For best results, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This prevents band broadening.[10]
-
Elution: Begin elution with the base-modified solvent system, collecting fractions.
-
Monitor Fractions: Monitor the elution process using TLC, staining with potassium permanganate (which visualizes the double bond and alcohol) or UV light (for the benzyl group).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will co-evaporate.
Guide 2: Crystallization and Recrystallization
If the compound is obtained as a solid or a persistent oil post-chromatography, crystallization is the preferred method for achieving high purity.
| Problem | Underlying Cause | Recommended Solution |
| Compound "Oils Out" | The solution is becoming supersaturated at a temperature above the compound's melting point, or the cooling rate is too fast. | Re-heat the mixture to dissolve the oil, add a small amount (5-10%) of the "good" solvent to decrease saturation, and allow it to cool much more slowly.[6] |
| No Crystals Form | The solution is not sufficiently supersaturated, or nucleation is inhibited. | Try to induce nucleation by scratching the flask or adding a seed crystal. If that fails, slowly evaporate the solvent or add an "anti-solvent" (a solvent in which the compound is insoluble). |
| Poor Yield | Too much solvent was used, leaving a significant amount of product in the mother liquor. | After filtering the crystals, reduce the volume of the mother liquor by ~50% and cool again to obtain a second crop of crystals. Note that the second crop may be less pure.[6] |
Protocol 2: Systematic Solvent Screening for Recrystallization
Objective: To identify an effective solvent or solvent pair for the recrystallization of the title compound.
Materials:
-
Purified compound (~10-20 mg per test)
-
Various solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes, Water)
-
Small test tubes or vials
Procedure:
-
Solubility Test: To a vial containing ~10 mg of your compound, add a solvent dropwise at room temperature until the solid dissolves. A good single-solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Hot Dissolution: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate for single-solvent recrystallization.[5]
-
Solvent-Pair Test:
-
Find a "good" solvent that dissolves the compound readily at room temperature (e.g., Dichloromethane).
-
Find a "poor" or "anti-solvent" in which the compound is insoluble (e.g., Hexanes).
-
Dissolve the compound in a minimal amount of the good solvent.
-
Add the anti-solvent dropwise with swirling until the solution becomes persistently cloudy.
-
Add one or two drops of the good solvent to clarify the solution, then set it aside to cool slowly.
-
-
Evaluate: The best system will produce well-formed crystals with a significant reduction in visible impurities in the mother liquor.
Decision Framework for Purification Strategy
Choosing the right primary purification method is critical for efficiency and yield.
Caption: Decision tree for selecting a primary purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzylamines [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Improving Yield of N-benzyl-tetrahydropyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to enhancing the yield and efficiency of N-benzyl-tetrahydropyridine synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this critical synthetic transformation. The content is structured in a user-friendly question-and-answer format to provide direct and actionable solutions to specific experimental issues.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of N-benzyl-tetrahydropyridine, offering potential causes and validated solutions.
Issue 1: Low to No Product Formation in Reductive Amination
Question: I am attempting a one-pot reductive amination of a piperidone derivative with benzylamine and a hydride reducing agent, but I'm observing very low conversion to the desired N-benzyl-tetrahydropyridine. What are the likely causes and how can I improve the yield?
Answer:
Low yields in reductive amination are a common challenge and can often be attributed to several factors related to imine/iminium ion formation and the subsequent reduction step.[1][2] A systematic approach to troubleshooting is the most effective strategy.
Potential Causes & Recommended Solutions:
-
Inefficient Imine/Iminium Ion Formation: The rate-limiting step in many reductive aminations is the formation of the imine or iminium ion intermediate.[3]
-
pH of the Reaction Medium: The formation of the iminium ion is acid-catalyzed, but a highly acidic medium (pH < 3-4) can protonate the amine, rendering it non-nucleophilic.[4] Conversely, a basic medium will not facilitate the necessary dehydration of the hemiaminal intermediate.[5]
-
Solution: For reducing agents like sodium cyanoborohydride (NaBH₃CN), maintaining a pH between 6 and 7 is often optimal.[4] For sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction is often carried out in the presence of acetic acid, which acts as a catalyst.[4][6] If you suspect pH is an issue, consider adding a catalytic amount of acetic acid.
-
-
Steric Hindrance: Bulky substituents on either the ketone or the amine can slow down the initial nucleophilic attack and subsequent dehydration.
-
Solution: Increase the reaction time or consider a two-step procedure where the imine is pre-formed before the addition of the reducing agent. This can be achieved by refluxing the ketone and amine in a solvent like toluene with a Dean-Stark trap to remove water.[7]
-
-
-
Choice and Reactivity of the Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl compound.[8]
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent and can reduce the starting ketone, leading to alcohol byproducts and lower yields of the desired amine.[9]
-
Solution: If using NaBH₄, ensure imine formation is complete before its addition. A safer and more selective alternative is often preferred.
-
-
Sodium Cyanoborohydride (NaBH₃CN) vs. Sodium Triacetoxyborohydride (NaBH(OAc)₃): NaBH(OAc)₃ is generally considered a superior reagent for reductive aminations. It is less toxic than NaBH₃CN and is more reactive towards the iminium ion, often providing higher yields.[8][10] NaBH(OAc)₃ is also more sterically demanding, which can lead to higher diastereoselectivity where applicable.[10]
-
Solution: If you are using NaBH₃CN and experiencing low yields, switching to NaBH(OAc)₃ is a highly recommended first step.[3]
-
-
-
Reaction Conditions:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used for reactions with NaBH(OAc)₃ as it is water-sensitive.[8]
-
Temperature: Most reductive aminations are run at room temperature.[1] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, but monitor for potential side reactions.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in reductive amination.
Issue 2: Formation of Side Products
Question: My reaction is producing the desired N-benzyl-tetrahydropyridine, but I'm also observing significant side products, which is complicating purification and lowering my isolated yield. What are these byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is a common issue that can significantly impact the overall efficiency of your synthesis. Identifying the nature of these impurities is the first step toward mitigating their formation.
Common Side Products and Their Prevention:
-
Alcohol from Ketone Reduction: This occurs when the reducing agent reacts with the starting ketone before the iminium ion is formed and reduced.
-
Over-Alkylation (Formation of Tertiary Amine): If the starting material is a primary amine and the product is a secondary amine, the product can sometimes react further with the ketone to form a tertiary amine.
-
Cause: The product secondary amine is more nucleophilic than the starting primary amine.
-
Solution: Use a slight excess of the primary amine to outcompete the product for reaction with the ketone.[1] In some cases, a two-step procedure (imine formation followed by reduction) can provide better control.
-
-
Hydrolysis of Imine/Iminium Ion: The presence of excess water can lead to the hydrolysis of the imine/iminium ion back to the starting ketone and amine, thus reducing the overall yield.[5]
-
Cause: Using wet solvents or reagents.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. For reactions sensitive to water, consider performing them under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Data on Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF[8] | High selectivity for iminium ions, mild, good for acid-sensitive substrates, high yields.[4][10] | Water-sensitive, not compatible with protic solvents like methanol.[8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol[4] | Selective for iminium ions at controlled pH (6-7), stable in protic solvents.[4] | Highly toxic (can release HCN gas), less reactive than NaBH(OAc)₃.[4] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol[11] | Inexpensive, readily available. | Can reduce the starting ketone, leading to alcohol byproducts.[9] |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol[4] | "Green" reducing agent, high yielding. | May require specialized pressure equipment, catalyst can be pyrophoric, may reduce other functional groups.[12] |
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of N-benzyl-tetrahydropyridine.
Q1: What is the general mechanism for the reductive amination to form N-benzyl-tetrahydropyridine?
A1: The reductive amination of a piperidone with benzylamine proceeds in two main stages within a single pot.[1]
-
Imine/Iminium Ion Formation: The nitrogen of benzylamine performs a nucleophilic attack on the carbonyl carbon of the piperidone. This is often catalyzed by a weak acid. The resulting hemiaminal intermediate then dehydrates to form a crucial iminium ion intermediate.[4]
-
Reduction: A hydride-based reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final N-benzyl-tetrahydropyridine product.[1]
Caption: General mechanism of reductive amination.
Q2: I need to purify my crude N-benzyl-tetrahydropyridine. What is the best method?
A2: The purification strategy will depend on the nature of the impurities.
-
For unreacted starting materials and the final product: Standard flash column chromatography on silica gel is typically effective. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can separate the less polar starting materials from the more polar amine product.
-
To remove acidic or basic impurities: An acid-base extraction is a powerful technique. Since the N-benzyl-tetrahydropyridine product is basic, it can be separated from neutral or acidic impurities.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as its protonated salt.
-
Separate the layers. The organic layer contains neutral and acidic impurities.
-
Basify the aqueous layer with a base like 1 M NaOH to a pH > 10.
-
Extract the free amine product back into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (like Na₂SO₄), and concentrate to obtain the purified product.[13]
-
Q3: Can I synthesize N-benzyl-tetrahydropyridine without using a piperidone derivative?
A3: Yes, an alternative classical approach involves the N-alkylation of pyridine followed by selective reduction.[9]
-
N-Alkylation: Pyridine is reacted with benzyl bromide, typically in a solvent like acetone, to form N-benzylpyridinium bromide. This reaction usually proceeds in high yield.[9]
-
Selective Reduction: The resulting pyridinium salt is then selectively reduced. A common method is to use sodium borohydride (NaBH₄) in a protic solvent like ethanol at a low temperature (e.g., 0 °C). This method preferentially reduces the 1,2 and 5,6 double bonds, yielding 1-benzyl-1,2,3,6-tetrahydropyridine.[9]
III. Experimental Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general and reliable method for the synthesis of N-benzyl-4-substituted-piperidines from 1-benzyl-4-piperidone.[1]
Materials:
-
1-benzyl-4-piperidone
-
Desired primary or secondary amine (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 1-benzyl-4-piperidone (1.0 eq) and the desired amine (1.0-1.2 eq).
-
Dissolve the reactants in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration of the piperidone).
-
With stirring, add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in one portion at room temperature. For less reactive substrates, a catalytic amount of acetic acid (0.05-0.1 eq) can be added.[1]
-
Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
IV. References
-
Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Journal of the American Chemical Society.
-
ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.
-
ResearchGate. (2025). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
-
YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination.
-
BenchChem. (2025). yield comparison of reductive amination with different protected 4-piperidones.
-
Myers, A. G. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University.
-
PMC. (2025). Influence of the cation in hypophosphite-mediated catalyst-free reductive amination.
-
BenchChem. (2025). A Comparative Guide to the Synthesis of Tetrahydropyridines: Classical vs. Novel Methodologies.
-
Arkat USA. (2016). A one-pot synthesis of highly substituted tetrahydropyridines from N-benzylidenemethanamines, dialkyl acetylenedicarboxylates an.
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
-
BenchChem. (2025). Reductive Amination Protocols for 1-Benzyl-4-piperidone: A Detailed Guide for Researchers.
-
BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".
-
Google Patents. (n.d.). US6657062B1 - N-benzylpiperidine and tetrahydropyridine derivatives.
-
Molbase. (n.d.). N-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride | CAS No.80477-52-7 Synthetic Routes.
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
-
ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles.
-
Royal Society of Chemistry. (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry.
-
Spiral. (n.d.). C–H Activation Reactions of Tetrahydropyridines.
-
NIH. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
-
PubMed. (n.d.). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments.
-
PMC - NIH. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][8]naphthyrin-5(6H)-one.
-
BenchChem. (2025). Technical Support Center: Post-Reaction Purification of N-benzyl-N',N''-diphenylguanidine.
-
The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help!
-
MDPI. (n.d.). Enhanced Activity of Au/NiO Nanohybrids for the Reductive Amination of Benzyl Alcohol.
-
BenchChem. (2025). Low yield in N-Benzyl-N-Cbz-glycine synthesis and how to improve it.
-
BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol.
-
ScienceDirect. (1998). 1,4-Bis(arylsulfonyl)-1,2,3,4-tetrahydropyridines in Synthesis. Highly Regio- and Stereoselective SN1' and Alkylation Reactions.
-
Reddit. (2024). Reductive amination difficulties - poor conversion : r/Chempros.
-
BenchChem. (2025). Troubleshooting guide for the synthesis of tetrahydropyranones.
-
BenchChem. (2025). Application Notes and Protocols for N-alkylation of Tetrahydro-1,5-naphthyridines.
-
NIH. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism.
-
ResearchGate. (n.d.). Synthesis of N-Substituted piperidines from piperidone.
-
ResearchGate. (2025). A Selective Reductive Amination of Aldehydes by the Use of Hantzsch Dihydropyridines as Reductant.
-
BenchChem. (2025). Application Notes and Protocols: Step-by-Step Guide to Tetrahydropyridine Synthesis via Aza-Diels-Alder Reaction.
-
Cambridge Open Engage. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
-
PMC - NIH. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties.
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?.
-
ResearchGate. (2024). (PDF) Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.
-
PubMed. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- And Base-Free Reaction With Organohalides.
-
BenchChem. (2025). Troubleshooting low yield in 9-Ethyladenine derivative synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Influence of the cation in hypophosphite-mediated catalyst-free reductive amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. soc.chim.it [soc.chim.it]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Solubility and Handling of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with practical, field-proven insights and protocols to ensure the success and reproducibility of your experiments.
Introduction: Understanding the Solubility Challenge
This compound is a complex heterocyclic organic molecule. Its structure, featuring a lipophilic benzyl group and a polar hydroxymethyl group, alongside a fluorinated tetrahydropyridine core, results in nuanced solubility characteristics. While DMSO is a powerful aprotic solvent capable of dissolving a vast range of compounds, challenges can still arise, particularly when preparing high-concentration stock solutions.[1][2]
This guide provides a logical, step-by-step approach to troubleshooting these issues, explaining the causality behind each recommendation to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Direct Solutions for Common Issues
This section addresses the most frequent solubility challenges in a direct question-and-answer format. We recommend following these steps sequentially.
Question 1: My this compound is not dissolving in DMSO at my desired concentration. What are the initial steps?
Answer: When initial attempts to dissolve the compound by simple mixing are unsuccessful, the cause is often insufficient energy to overcome the compound's crystal lattice energy. The first line of action is to introduce mechanical and thermal energy into the system. It is also critical to verify the quality of your solvent, as contaminants like water can significantly reduce solubility.[3][4][5]
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for dissolving compounds in DMSO.
Follow the detailed protocol below for a systematic approach.
Protocol 1: Standard Procedure for Aided Dissolution
-
Solvent Quality Check: Ensure you are using anhydrous (water-free), high-purity DMSO. DMSO is highly hygroscopic; use a fresh bottle or one that has been properly stored to prevent water absorption, which is known to decrease the solubility of organic compounds.[3][5]
-
Vortexing: After adding the DMSO to your weighed compound, cap the vial tightly and vortex vigorously for 2-5 minutes.[6] This mechanical agitation increases the interaction between the solvent and solute particles.
-
Gentle Warming: If the compound remains undissolved, place the vial in a water bath set to 37°C for 10-15 minutes.[6][7] Increased temperature provides the kinetic energy needed to break intermolecular bonds in the solid state. Periodically remove the vial and vortex. Caution: Do not overheat, as some compounds can degrade at higher temperatures.
-
Sonication: If solubility issues persist, place the vial in a bath sonicator for 5-15 minutes.[3][6][7] The high-frequency sound waves create micro-cavitations that break apart compound aggregates, enhancing dissolution.[4][8]
-
Visual Inspection: After each step, hold the vial against a light source to check for any undissolved particulates. A successfully prepared stock solution should be a clear, homogenous liquid.
Question 2: I've prepared a clear stock solution in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. Why is this happening and how can I prevent it?
Answer: This is a common and expected phenomenon known as solvent-shift precipitation. Your compound is soluble in the highly polar organic solvent DMSO but is likely much less soluble in the aqueous environment of your buffer or medium.[9] The drastic change in solvent polarity upon dilution causes the compound to "crash out" of the solution.
The key is to manage the dilution process carefully to avoid creating localized areas of high concentration in the aqueous phase.
Dilution Strategy Workflow
Caption: Recommended workflow for diluting DMSO stocks into aqueous media.
Protocol 2: Recommended Stepwise Dilution into Aqueous Media
-
Perform Serial Dilutions in DMSO: Instead of diluting your highly concentrated stock directly into the medium, first perform any necessary serial dilutions in 100% DMSO. This ensures the final addition to the aqueous medium is from a lower, more manageable concentration.
-
Pre-warm the Aqueous Medium: Warm your cell culture medium or buffer to 37°C. This can help maintain the compound's solubility during the critical dilution step.[9]
-
Use a Stepwise Approach: To prepare your final working solution, do not add the DMSO stock to the full volume of medium at once. Instead, add the small volume of your DMSO stock to a smaller aliquot of the medium while vortexing or stirring vigorously.[9] Once this is mixed, add it to the remainder of your medium. This gradual change in the solvent environment helps prevent precipitation.
-
Control Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic or interfere with the assay.[1][10] Always include a vehicle control in your experiments containing the same final concentration of DMSO.[11]
Frequently Asked Questions (FAQs)
Q1: What grade of DMSO should I be using? A1: It is crucial to use an anhydrous, high-purity grade of DMSO (e.g., ACS Reagent Grade or Spectrophotometric Grade).[2] The presence of water in DMSO is a common cause of reduced solubility for many organic compounds.[3]
Q2: How should I store my DMSO stock solution of this compound? A2: Once the compound is fully dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes in sterile tubes.[1] Store these aliquots at -20°C or -80°C. This strategy prevents degradation from repeated freeze-thaw cycles, which can also introduce moisture and cause the compound to precipitate over time.[3][4][10]
Q3: I've tried all the dissolution steps, but the compound won't dissolve at my target concentration. What are my options? A3: If the compound is fundamentally insoluble at your desired concentration, you have two main options:
-
Prepare a More Dilute Stock Solution: The most straightforward solution is to lower the concentration of your stock solution to a point where the compound is fully soluble. This may require adjusting the volumes used in your downstream assays.
-
Explore a Co-Solvent System: In some cases, a co-solvent can be used with DMSO to improve solubility.[12] However, this is an advanced technique that requires careful validation, as the co-solvent must also be compatible with your experimental system (e.g., not toxic to cells).
| Co-Solvent | Typical Starting Concentration (in DMSO) | Considerations |
| N-methyl-2-pyrrolidone (NMP) | 10-25% | Effective for many compounds but may have higher cellular toxicity.[12] |
| Polyethylene Glycol 400 (PEG400) | 10-50% | Often used in formulation; generally has lower toxicity than NMP.[12] |
| Ethanol | 5-20% | Can improve solubility but is more volatile. |
Note: Always perform a small-scale test to ensure your compound is stable in any co-solvent mixture.
Q4: Could my compound be degrading in DMSO? A4: While DMSO is a relatively inert solvent, some compounds can be unstable during long-term storage in solution.[12] Acidic or basic compounds may be particularly susceptible, as impurities in the DMSO or the compound itself could catalyze degradation.[13] Reports show that DMSO can undergo decomposition under certain conditions, such as in the presence of strong acids.[14] To minimize this risk, always prepare stock solutions fresh when possible, store them properly at low temperatures, and avoid prolonged storage at room temperature.[7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. High Throughput Sonication: Evaluation for Compound Solubilizatio...: Ingenta Connect [ingentaconnect.com]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Stability Testing of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol solutions. It is designed to offer practical, field-proven insights and troubleshooting strategies to navigate the complexities of ensuring the stability and quality of this promising compound.
Introduction: Understanding the Molecule's Stability Profile
This compound is a complex heterocyclic compound with several functional groups that can influence its stability. The N-benzyl group, the fluoro-substituted tetrahydropyridine ring, and the primary allylic alcohol are all potential sites for degradation. A thorough understanding of these potential liabilities is crucial for developing a robust formulation and establishing appropriate storage conditions.
Forced degradation studies are a critical first step in this process, as they help to identify the likely degradation products and establish the intrinsic stability of the molecule.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high temperature, humidity, and exposure to acid, base, and oxidative and photolytic stress.[1][3]
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the stability testing of this compound solutions.
Issue 1: Rapid Degradation Observed Under Acidic Conditions
Question: My solution of this compound shows significant degradation when I lower the pH. What is the likely cause, and how can I mitigate this?
Answer:
The tetrahydropyridine ring in your compound contains a vinylogous carbamate-like moiety, which can be susceptible to acid-catalyzed hydrolysis. The N-benzyl group can also be cleaved under strong acidic conditions.
Causality: The lone pair of electrons on the nitrogen atom can be protonated under acidic conditions, making the enamine system more susceptible to hydrolysis. This can lead to ring opening or other rearrangements.
Troubleshooting Steps:
-
pH Profiling: Conduct a systematic pH stability study to identify the pH range where the compound is most stable. It is advisable to test a range of pH values, for instance, from pH 2 to 10.
-
Buffer Selection: Utilize appropriate buffer systems to maintain the pH of your solution within the optimal stability range.
-
Milder Acidic Conditions: If acidic conditions are necessary for your formulation, explore the use of weaker acids or adjust the concentration and temperature of the acidic environment to minimize degradation.
Issue 2: Appearance of a New Peak in the Chromatogram After Exposure to Light
Question: I've noticed a new peak in my HPLC chromatogram after my samples were exposed to light. What could this be, and how do I confirm it?
Answer:
Fluorinated heterocyclic compounds and N-benzyl derivatives can be susceptible to photodegradation.[4] The energy from light, particularly UV light, can induce photochemical reactions.
Causality: The aromatic benzyl group and the double bond in the tetrahydropyridine ring are chromophores that can absorb light energy. This can lead to the formation of reactive species and subsequent degradation. The presence of fluorine can also influence the photochemical reactivity.
Troubleshooting Steps:
-
Photostability Testing: Conduct formal photostability studies as per ICH Q1B guidelines. This involves exposing the drug substance and product to a specified intensity of light.
-
Light Protection: Protect your solutions from light at all stages of handling and storage by using amber vials or by wrapping containers in aluminum foil.
-
Peak Identification: Use techniques like LC-MS/MS to identify the structure of the new peak. This will help in understanding the degradation pathway.
Issue 3: Loss of Purity and Formation of an Aldehyde or Ketone Impurity
Question: My stability samples show a decrease in the main peak and the emergence of a new peak that corresponds to an aldehyde or ketone. What is the likely degradation pathway?
Answer:
The primary allylic alcohol functional group in your molecule is susceptible to oxidation.[5][6][7] This can lead to the formation of the corresponding aldehyde.
Causality: The presence of oxidizing agents, even trace amounts of peroxides in excipients or dissolved oxygen, can initiate the oxidation of the allylic alcohol. This process can be accelerated by heat and light.
Troubleshooting Steps:
-
Oxidative Stress Testing: Perform forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂).[1] This will confirm the susceptibility of the compound to oxidation and help in identifying the degradation product.
-
Use of Antioxidants: Consider the inclusion of antioxidants in your formulation to prevent oxidative degradation.
-
Inert Atmosphere: For highly sensitive compounds, manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are crucial for understanding the intrinsic stability of this compound.
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV/PDA detector
-
pH meter
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of the compound in 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a mixture of water and an organic co-solvent (if necessary for solubility) and add 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a defined period.
-
Analyze samples at various time points by HPLC.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in a stability chamber at an elevated temperature (e.g., 80 °C) for a defined period.
-
Dissolve the stressed solid sample in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analyze the stressed samples by HPLC.
-
Data Analysis:
-
Quantify the amount of the parent compound remaining and the amount of each degradation product formed at each time point.
-
Calculate the percentage of degradation.
-
Propose potential degradation pathways based on the identified degradation products.
Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.
Objective: To develop and validate a stability-indicating HPLC method for the analysis of this compound and its degradation products.
Chromatographic Conditions (A Suggested Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: Acetonitrile
-
-
Gradient: A time-gradient elution program should be developed to ensure the separation of all components. A good starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of the compound and its degradation products (a photodiode array detector is recommended).
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Method Validation:
The developed method must be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | [Insert Data] | [Insert Data] |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | [Insert Data] | [Insert Data] |
| Oxidation | 3% H₂O₂ | 48 h | RT | [Insert Data] | [Insert Data] |
| Thermal | Solid State | 7 days | 80 °C | [Insert Data] | [Insert Data] |
| Photolytic | ICH Q1B | - | - | [Insert Data] | [Insert Data] |
(Note: This table should be populated with actual experimental data.)
Visualization of Workflows and Pathways
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for the target molecule.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. sciencegate.app [sciencegate.app]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Allyl fluoride synthesis by fluorination [organic-chemistry.org]
- 7. Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Side product formation in tetrahydropyridine synthesis
Welcome to the technical support center for tetrahydropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side product formations and optimize their synthetic routes. The following content is structured to provide in-depth, field-proven insights into the causal relationships behind experimental outcomes, ensuring scientifically sound and reproducible results.
Section 1: Troubleshooting Low Diastereoselectivity in Rhodium-Catalyzed Cascade Reactions
Rhodium-catalyzed C-H activation, cyclization, and reduction cascades are powerful methods for synthesizing highly substituted tetrahydropyridines.[1][2][3] However, a common pitfall is the formation of diastereomeric mixtures, which can be challenging to separate and reduce the overall yield of the desired product.
FAQ 1: My rhodium-catalyzed cascade reaction is producing a nearly 1:1 mixture of diastereomers. What is the likely cause and how can I improve the diastereoselectivity?
Answer: Low diastereoselectivity in this cascade often stems from the non-selective reduction of the 1,2-dihydropyridine intermediate.[1][3] The stereochemistry of the final tetrahydropyridine is determined during the protonation of the enamine double bond and the subsequent reduction of the resulting iminium intermediate.[1][2][3] The choice of acid and reducing agent at this stage is therefore critical for achieving high diastereoselectivity.[4]
Troubleshooting Guide: Optimizing the Reduction of the Dihydropyridine Intermediate
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Diastereomeric Ratio | Inappropriate Acid: Strong acids like p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA) can lead to poor stereocontrol.[4] | Switch to a milder acid such as acetic acid.[4] | Improved diastereoselectivity in favor of the desired all-cis isomer.[3] |
| Low Diastereomeric Ratio | Incorrect Reducing Agent: Potent reducing agents can lack selectivity. | Use a milder and more sterically demanding reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] | Increased diastereomeric ratio. |
| Complex Mixture | Suboptimal Solvent: The solvent can influence the transition state of the reduction. | A 1:1 mixture of toluene and ethanol is a good starting point.[4] Consider screening other solvent systems. | Cleaner reaction profile and improved diastereoselectivity. |
| Low Yield | Reaction Temperature: The reduction is often temperature-sensitive. | Perform the reduction at a lower temperature, for example, starting at 0°C and slowly warming to room temperature.[4] | Enhanced selectivity and yield of the desired product. |
Experimental Protocol: Diastereoselective Reduction of a 1,2-Dihydropyridine Intermediate [4]
-
After the initial rhodium-catalyzed C-H activation and cyclization step to form the 1,2-dihydropyridine, cool the reaction mixture to 0°C.
-
In a separate flask, prepare a solution of acetic acid (5.0 equivalents) in a 1:1 mixture of toluene and ethanol.
-
To a suspension of sodium triacetoxyborohydride (3.0 equivalents) in the toluene/ethanol mixture at 0°C, add the cooled dihydropyridine solution.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by flash column chromatography.
Diagram: Key Steps in the Diastereoselective Cascade Reaction
Caption: Workflow for the rhodium-catalyzed synthesis of tetrahydropyridines.
Section 2: Addressing Side Products in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step.[5][6] However, the concurrent nature of bond formations can lead to a variety of side products if the reaction conditions are not carefully controlled.
FAQ 2: My four-component synthesis of a polysubstituted tetrahydropyridine is giving me a complex mixture, including what appears to be a 2-hydroxypiperidine and a 3,4,5,6-tetrahydropyridine. How can I drive the reaction to the desired 1,4,5,6-tetrahydropyridine?
Answer: The formation of these side products indicates that the reaction cascade is not proceeding to completion. The reaction likely proceeds through a sequence of Michael addition, Mannich reaction, and cyclization to form a 2-hydroxypiperidine intermediate.[6] This intermediate then undergoes dehydration to a 3,4,5,6-tetrahydropyridine, which finally isomerizes to the more thermodynamically stable 1,4,5,6-tetrahydropyridine.[5][6] Insufficient reaction time or temperature can lead to the accumulation of these intermediates.
Troubleshooting Guide: Driving Multicomponent Reactions to Completion
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Presence of 2-hydroxypiperidine intermediate | Incomplete Dehydration: The elimination of water from the 2-hydroxypiperidine is slow at room temperature. | Increase the reaction temperature by refluxing in methanol.[6] The addition of a catalytic amount of a weak acid like acetic acid can also promote dehydration. | Conversion of the 2-hydroxypiperidine to the tetrahydropyridine isomers. |
| Presence of 3,4,5,6-tetrahydropyridine | Incomplete Isomerization: The isomerization to the thermodynamically more stable 1,4,5,6-tetrahydropyridine is often the slowest step. | Prolong the reaction time at reflux.[6] | Complete conversion to the desired 1,4,5,6-tetrahydropyridine isomer. |
| Low Yield | Suboptimal Catalyst: The catalyst may not be efficiently promoting all steps of the cascade. | Screen different catalysts. For some MCRs, a polyaniline-zirconium oxide composite has been shown to be effective.[7] | Improved yield of the final product. |
Diagram: Reaction Pathway in a Multicomponent Tetrahydropyridine Synthesis
Caption: Intermediates and side products in multicomponent tetrahydropyridine synthesis.
Section 3: Controlling Isomerization in Ring-Closing Metathesis
Ring-closing metathesis (RCM) is a versatile method for the synthesis of cyclic olefins, including tetrahydropyridines.[8][9][10] A significant side reaction is the isomerization of the newly formed double bond, which is often catalyzed by ruthenium hydride species that form during the reaction.[9]
FAQ 3: My RCM reaction to form a tetrahydropyridine is resulting in a mixture of double bond isomers. How can I prevent this?
Answer: The formation of double bond isomers is a known side reaction in RCM, particularly when using ruthenium-based catalysts.[9] This is often attributed to the in-situ formation of ruthenium hydride species that can catalyze the migration of the double bond.
Troubleshooting Guide: Suppressing Isomerization in RCM
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Double Bond Isomerization | Formation of Ruthenium Hydrides: These species are known to catalyze olefin isomerization.[9] | Add a hydride scavenger to the reaction mixture. Additives like 1,4-benzoquinone or phenol have been shown to be effective.[11] | Suppression of isomerization and a cleaner product profile. |
| Catalyst Degradation | High Reaction Temperature: Grubbs catalysts can degrade at elevated temperatures, leading to side reactions.[11] | Optimize the reaction temperature. For some systems, 40°C is optimal.[11] | Higher yield of the desired RCM product. |
| Low Conversion | Catalyst Choice: First-generation Grubbs catalysts may not be active enough for some substrates. | Consider using a second-generation Grubbs catalyst or a Hoveyda-Grubbs catalyst, which often exhibit higher activity and stability.[8][10] | Improved conversion to the desired product. |
Section 4: Preventing Over-Oxidation and N-Oxide Formation
Tetrahydropyridines are susceptible to oxidation, which can lead to the formation of dihydropyridines or fully aromatic pyridines.[12][13][14] Additionally, the nitrogen atom can be oxidized to an N-oxide, particularly in the presence of peroxide-based oxidants.[15][16][17][18]
FAQ 4: During my workup, I am observing the formation of a pyridine derivative as a major side product. How can I avoid this over-oxidation?
Answer: The oxidation of tetrahydropyridines to pyridines can occur in the presence of air, especially if the tetrahydropyridine is substituted with groups that stabilize the aromatic ring.[12] This process can be accelerated by heat and light.
Troubleshooting Guide: Minimizing Oxidation of Tetrahydropyridines
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Formation of Pyridine | Aerial Oxidation: The tetrahydropyridine ring can be sensitive to air. | Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). | Reduced formation of the pyridine side product. |
| Formation of Pyridine N-oxide | Presence of Oxidizing Agents: Reagents like m-CPBA or hydrogen peroxide can oxidize the nitrogen atom.[16][18] | Avoid the use of strong oxidizing agents in the reaction or workup. If an oxidation is necessary in a different part of the molecule, choose a selective reagent. | Prevention of N-oxide formation. |
| Decomposition on Silica Gel | Acidic Nature of Silica Gel: Some tetrahydropyridines may be sensitive to the acidic surface of silica gel, leading to decomposition or isomerization. | Consider using neutral or basic alumina for column chromatography. Alternatively, the silica gel can be neutralized by pre-treating with a solution of triethylamine in the eluent.[19] | Improved recovery of the pure tetrahydropyridine. |
References
- 1. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. Ring Closing Metathesis [organic-chemistry.org]
- 11. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Reaction of O2 with α‑Aminoalkyl Radicals Derived from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies [vtechworks.lib.vt.edu]
- 15. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-oxide synthesis by oxidation [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. arkat-usa.org [arkat-usa.org]
- 19. reddit.com [reddit.com]
Technical Support Center: Asymmetric Synthesis of Tetrahydropyridines
Welcome to the Technical Support Center for the Asymmetric Synthesis of Tetrahydropyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of creating these vital chiral heterocycles. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower you to solve problems effectively. This resource is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world challenges encountered in the laboratory.
Section 1: Troubleshooting Poor Stereoselectivity (Enantiomeric and Diastereomeric Excess)
Low stereoselectivity is one of the most common and frustrating challenges in asymmetric catalysis. The root cause almost always lies in the subtle energetics of the diastereomeric transition states.
Question 1: My enantiomeric excess (ee) is low. What are the first parameters I should investigate?
Answer: Low enantiomeric excess indicates that the energy difference between the two transition states leading to the (R) and (S) enantiomers is insufficient. A systematic optimization of the reaction conditions is the most effective approach.[1]
The key parameters to investigate, in order of likely impact, are:
-
Temperature: This is the most critical and often easiest parameter to adjust. Lowering the reaction temperature generally increases enantioselectivity. This is because the impact of the free energy difference between the two competing diastereomeric transition states (ΔΔG‡) becomes more significant relative to the available thermal energy (kT).[1] Systematically screen temperatures from room temperature down to 0 °C, -20 °C, and even -78 °C.
-
Solvent: The solvent plays a crucial role in stabilizing the transition state assembly, often through hydrogen bonding or dipole interactions.[1] An inappropriate solvent can fail to properly organize the catalyst-substrate complex. A solvent screen is highly recommended. For instance, in organocatalytic multicomponent reactions, dichloromethane (CH2Cl2) has been found to be superior to toluene, diethyl ether, or acetonitrile.[2]
-
Catalyst/Ligand Structure: The chiral catalyst or ligand is the heart of the reaction. If temperature and solvent optimization fail, the chosen catalyst may be a poor match for your specific substrate.[1] Consider catalysts with different steric or electronic properties. For example, in chiral phosphoric acid catalysis, bulky substituents at the 3,3'-positions of the BINOL backbone are often crucial for creating a well-defined chiral pocket.
Table 1: Systematic Optimization for Improving Enantioselectivity
| Parameter | Recommended Action | Rationale |
| Temperature | Screen from RT, 0 °C, -25 °C, to -78 °C. | Lower T enhances the energy difference (ΔΔG‡) between diastereomeric transition states.[1] |
| Solvent | Screen 3-5 solvents of varying polarity (e.g., Toluene, CH₂Cl₂, THF, CH₃CN). | Solvent polarity and coordinating ability directly influence transition state geometry and stability.[1] |
| Catalyst Loading | Vary loading from 0.5 mol% to 10 mol%. | Both insufficient and excessive catalyst can sometimes negatively impact ee. Lower loadings can be surprisingly effective.[2] |
| Concentration | Screen concentrations from 0.1 M to 2.0 M. | Concentration can affect catalyst aggregation, reaction kinetics, and the formation of off-cycle species. |
Question 2: My reaction gives a good yield but a poor diastereomeric ratio (dr). How can I improve this?
Answer: Poor diastereoselectivity arises when the transition states leading to different diastereomers are too close in energy. Similar to enantioselectivity, this is often highly dependent on reaction conditions.
-
Lower the Temperature: This is the primary strategy. Decreasing the temperature favors the transition state with the lowest activation energy, often leading to the formation of a single, thermodynamically or kinetically favored diastereomer.
-
Modify the Substrate: The steric and electronic properties of your starting materials can profoundly influence the stereochemical outcome. For reactions involving imines, altering the N-substituent (e.g., changing from a benzyl to a Boc group) can introduce the necessary steric hindrance to favor one facial approach over the other. In one documented cascade reaction, ortho- and meta-substituted imines failed to react, while para-substituted variants worked well, highlighting the sensitivity to substrate electronics and sterics.[2]
-
Change the Catalyst System: The catalyst dictates the geometry of the approach of the reactants. In aza-Diels-Alder reactions, for example, a chiral Brønsted acid catalyst works by activating the imine via hydrogen bonding, simultaneously directing the facial approach of the diene.[3][4] Switching from a Brønsted acid to a Lewis acid catalyst, or vice-versa, will fundamentally alter the transition state geometry and can dramatically improve diastereoselectivity.
Section 2: Troubleshooting Low Yield and Incomplete Conversion
A successful asymmetric reaction must be efficient. Low yields can be caused by a range of issues from reagent quality to catalyst deactivation.
Question 3: My reaction is not going to completion or the yield is very low. What are the likely causes?
Answer: When facing low conversion or yield, a methodical check of your reagents and reaction setup is the first step.
-
Purity of Reactants and Solvents: This is a critical, often overlooked factor. Impurities in your starting materials or solvents can act as poisons for sensitive catalysts.[5] Ensure all substrates are pure (recrystallized or chromatographed if necessary) and that solvents are anhydrous and degassed, as many organocatalysts and transition metal catalysts are sensitive to both water and oxygen.[5]
-
Reaction Time: Monitor your reaction by TLC or LCMS to determine the optimal reaction time. Stopping the reaction too early leads to incomplete conversion, while extended times can lead to product degradation or byproduct formation.[5]
-
Order of Reagent Addition: In multicomponent reactions, the sequence of adding reactants can be crucial. Adding the catalyst to a pre-mixed solution of two components before adding the third can sometimes prevent the formation of undesired side products.[5]
-
Substrate Reactivity: Certain substrates are inherently less reactive. For example, in some multicomponent syntheses of tetrahydropyridines, aliphatic nitroalkenes may give lower yields than their aromatic counterparts.[2] In such cases, you may need to increase the temperature (while monitoring the effect on ee/dr) or screen for a more active catalyst.
Section 3: Addressing Catalyst-Related Problems
The catalyst is the most expensive and sensitive component of the reaction. Identifying and preventing catalyst failure is key to reproducible results.
Question 4: My reaction starts but then stalls. How can I tell if my catalyst is deactivating?
Answer: A stalled reaction is a classic sign of catalyst deactivation. Other indicators include a change in the color of the reaction mixture or the need for progressively higher catalyst loadings to achieve conversion.[5]
A common deactivation pathway for chiral phosphoric acid (CPA) catalysts, for example, is reaction with reaction components. In one study, the phosphoric acid was shown to be deactivated by acting as a nucleophile itself in a bromophosphatation process with an alkene substrate.[6][7]
Troubleshooting Steps for Suspected Catalyst Deactivation:
-
Ensure a Strictly Inert Atmosphere: The active form of many catalysts is sensitive to air and moisture. Use Schlenk techniques or a glovebox for reactions involving sensitive catalysts like palladium complexes or even some organocatalysts.[5]
-
Purify Substrates: Remove any potential impurities that could react with the catalyst. Acidic or basic impurities are particularly problematic.
-
Consider a More Robust Catalyst: Some catalysts are inherently more stable. Squaramide-based organocatalysts, for example, are known to be generally robust and resistant to moisture and atmospheric oxygen.[8]
-
Investigate Catalyst-Substrate Interaction: In some cases, a substrate or product can inhibit or deactivate the catalyst. For N-Heterocyclic Carbene (NHC) catalysts, certain aldehydes can lead to irreversible formation of off-cycle intermediates, effectively killing the catalyst.
Below is a workflow diagram to help diagnose and address common issues in asymmetric synthesis.
Caption: A logical workflow for troubleshooting common issues.
Section 4: Overcoming Product Isolation & Purification Hurdles
The challenges don't end when the reaction is complete. Isolating your chiral product without compromising its purity or stereochemical integrity is a critical final step.
Question 5: My tetrahydropyridine product is streaking badly on the silica gel column. How can I get clean purification?
Answer: Tetrahydropyridines are basic nitrogen heterocycles. The acidic silanol (Si-OH) groups on the surface of standard silica gel can interact strongly with your basic product, leading to significant peak tailing and poor separation.[9]
The standard solution is to "deactivate" the silica gel by adding a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Adding 0.5-1% triethylamine to your eluent system (e.g., hexane/ethyl acetate) is a very common and effective strategy. The TEA acts as a competing base, binding to the acidic silanol sites and preventing your product from sticking to the column.[10][11]
-
Ammonia in Methanol: For more polar solvent systems like dichloromethane/methanol, using methanol that contains 2% ammonia is a good alternative.[11]
Important Caveat: When using basic modifiers, avoid highly polar solvent systems (e.g., >20% methanol), as this can start to dissolve the silica gel itself.[11]
Question 6: I'm worried about racemization during workup or purification. What precautions should I take?
Answer: Racemization can occur if the stereogenic center has an adjacent acidic proton, especially under harsh basic or acidic conditions or at elevated temperatures.
-
Maintain Low Temperatures: Perform all workup steps (extractions, solvent removal) at low temperatures (e.g., in an ice bath) whenever possible.
-
Avoid Strong Acids and Bases: Use mild conditions for pH adjustments. For example, use saturated aqueous sodium bicarbonate instead of 1M NaOH, and dilute aqueous citric acid or ammonium chloride instead of 1M HCl.
-
Minimize Time on Silica Gel: Do not let the product sit on the column for extended periods. The slightly acidic nature of silica gel can, in some cases, promote racemization of sensitive compounds. The use of TEA as described above not only improves peak shape but also helps by neutralizing the silica surface.
Section 5: Detailed Experimental Protocol Example
This protocol describes an organocatalytic asymmetric Michael/aza-Henry/cyclization cascade to form a highly functionalized tetrahydropyridine, adapted from established methodologies.[2]
Synthesis of a Chiral Tetrahydropyridine via Organocatalytic Cascade
-
Reagent Preparation:
-
To a flame-dried 4 mL vial equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv.) and the β-nitroolefin (0.25 mmol, 1.0 equiv.).
-
Add the quinine-derived squaramide organocatalyst (0.00125 mmol, 0.5 mol%).
-
-
Reaction Setup:
-
Place the vial under an inert atmosphere of argon or nitrogen.
-
Add anhydrous dichloromethane (CH₂Cl₂) to achieve a concentration of approximately 1.25 M.
-
Cool the reaction mixture to the desired temperature (e.g., -25 °C) using a cryocooler or a suitable cooling bath.
-
-
Initiation and Monitoring:
-
Add the aldimine (0.5 mmol, 2.0 equiv.) to the cooled mixture.
-
Allow the reaction to stir at -25 °C for the predetermined time (typically 24-72 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis.
-
-
Workup and Purification:
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel. Use a mobile phase of hexane/ethyl acetate containing 1% triethylamine to prevent peak tailing.
-
-
Analysis:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the purified product by high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase column (e.g., Chiralpak AD-H or OD-H).
-
Section 6: General FAQs
Q: How do I choose between a metal catalyst and an organocatalyst? A: The choice depends on the specific transformation, substrate scope, and desired functional group tolerance. Organocatalysts, like chiral phosphoric acids and squaramides, are often valued for their stability to air and moisture and their ability to avoid trace metal contamination in the final product.[8] Transition metal catalysts can offer unique reactivity but may require stricter inert conditions.
Q: Can I reuse my organocatalyst? A: In many cases, yes. Organocatalysts are often stable and can be recovered after the reaction, which is a key advantage of "green chemistry."[8] Recovery may involve specialized purification or the use of polymer-supported catalysts.
Q: What is the most reliable method to determine enantiomeric excess? A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the ee of reaction products. It is crucial to develop a validated method that provides baseline separation of the two enantiomers.
References
- 1. welch-us.com [welch-us.com]
- 2. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Organocatalytic Intramolecular Aza-Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalysis of the Aza-Diels-Alder Reaction by Hydrogen and Halogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Bromophosphatation as a Mode of Chiral Phosphoric Acid Catalyst Deactivation as Elucidated by Kinetic Profiling - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. Bromophosphatation as a Mode of Chiral Phosphoric Acid Catalyst Deactivation as Elucidated by Kinetic Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Triethyl amine - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
Characterization of impurities in (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
Technical Support Center: (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
Welcome to the technical support guide for the characterization of impurities in this compound. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, quantifying, and structurally elucidating potential impurities and degradants associated with this active pharmaceutical ingredient (API) intermediate.
Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities
This section addresses common questions regarding the origin and identity of impurities related to this compound.
Q1: What are the most likely process-related impurities I should expect?
Process-related impurities are unwanted chemicals that may arise during the synthesis of the target compound.[1] Their presence can affect the efficacy and safety of the final drug product. For a multi-step synthesis typical for tetrahydropyridine derivatives, impurities can originate from starting materials, intermediates, by-products, and reagents.[2][3]
Based on common synthetic routes for substituted tetrahydropyridines, the following impurities should be considered:
| Impurity Type | Potential Structure/Identity | Plausible Origin |
| Starting Material Carryover | Unreacted precursors used in the final cyclization or substitution steps. | Incomplete reaction or inefficient purification. |
| By-products | Isomers (e.g., positional isomers of the fluoro group, double bond migration). | Non-specific reactions or rearrangement under reaction conditions. The tetrahydropyridine moiety is part of many biologically active systems, and its synthesis can lead to various isomers.[3] |
| Des-fluoro Impurity | (1-Benzyl-1,2,5,6-tetrahydropyridin-4-YL)methanol | Incomplete fluorination of a precursor or use of a non-fluorinated starting material. This type of impurity is common in syntheses involving fluorinated phenyl rings.[4] |
| Over-reduced Species | (1-Benzyl-3-fluoro-piperidin-4-YL)methanol | Reduction of the tetrahydropyridine double bond during a hydrogenation step intended to reduce another functional group. |
| N-debenzylated Impurity | (3-Fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol | Cleavage of the N-benzyl group, often under reductive or acidic conditions. |
Q2: What are the expected degradation pathways for this molecule?
Forced degradation studies, also known as stress testing, are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[5][6] These studies help in developing stability-indicating analytical methods.[7][8] The key degradation pathways for this compound are predicted to be hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially catalyze reactions. The degradation of benzyl nicotinate, for example, is shown to be catalyzed by hydroxide ions.[9]
-
Oxidative Degradation: The benzylic position and the allylic alcohol are susceptible to oxidation. The benzyl group can be oxidized to benzaldehyde or benzoic acid.[10] The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.
-
Thermal Degradation: High temperatures may lead to the cleavage of the N-benzyl bond or other fragmentations. Pyrolysis-GC/MS studies on benzyl alcohol have shown it degrades to benzene, toluene, and benzaldehyde.[11]
-
Photolytic Degradation: Exposure to UV or visible light can provide the energy to initiate radical reactions, potentially leading to dimerization, N-debenzylation, or other complex rearrangements. The ICH Q1B guideline provides a framework for conducting photostability testing.[12]
Section 2: A Strategic Approach to Impurity Characterization
A systematic workflow is critical for the efficient and accurate characterization of impurities. The process integrates separation science with advanced spectroscopic techniques to move from detection to definitive structure elucidation. The overall strategy is outlined below.
Caption: Impurity Characterization Workflow.
Section 3: Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analytical characterization process.
Q: My HPLC peaks for the main compound and its impurities are tailing. What is the cause and how can I fix it?
A: Peak tailing for nitrogen-containing heterocyclic compounds is a common issue in reversed-phase HPLC.[13] It is often caused by secondary interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based column packing.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The primary cause is often an ionized analyte. The tetrahydropyridine nitrogen is basic. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound, using a higher pH (e.g., pH 7-9 with a stable column) will neutralize the amine, reducing silanol interactions. Conversely, a low pH (e.g., pH 2-3 using formic acid or TFA) will protonate both the analyte and the silanols, creating repulsion that can improve peak shape.
-
Use a Different Stationary Phase:
-
End-capped Columns: Ensure you are using a high-quality, fully end-capped C18 column to minimize available silanols.
-
Phenyl Columns: Phenyl phases can offer alternative selectivity for aromatic compounds through π-π interactions and may exhibit different peak shapes.[14]
-
Polar-Embedded Columns: Columns with embedded polar groups (like amides) are designed to shield residual silanols and provide better peak shape for basic compounds.[15]
-
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them. However, be aware that TEA is not compatible with mass spectrometry.
Caption: Decision tree for troubleshooting HPLC peak tailing.
Q: I have detected an unknown peak by LC-MS. How do I begin to identify it?
A: The identification of unknown impurities is a cornerstone of impurity profiling.[16] A combination of high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) is a powerful approach for initial structure elucidation.[17][18]
Step-by-Step Identification Process:
-
Obtain Accurate Mass: Use HRMS (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion ([M+H]⁺). This allows you to generate a list of possible elemental compositions.[19]
-
Analyze Isotope Pattern: Check the isotope pattern to confirm the presence of elements like chlorine or bromine (if applicable) and to validate the proposed elemental composition.
-
Perform MS/MS Fragmentation: Fragment the molecular ion and analyze the resulting product ions. This provides clues about the molecule's structure. For this compound, look for characteristic fragments:
-
Loss of H₂O (18 Da): Indicates the presence of the alcohol group.
-
Loss of the Benzyl Group (91 Da): A common fragmentation pathway for N-benzyl compounds, resulting in a tropylium ion fragment (m/z 91).
-
Cleavage of the Tetrahydropyridine Ring: Look for fragments corresponding to different parts of the ring.
-
-
Compare to the Parent Molecule: Compare the fragmentation pattern of the impurity to that of the main compound. A similar pattern suggests a closely related structure (e.g., an isomer or a simple modification). A significantly different pattern may indicate a more substantial structural change or a completely unrelated impurity.
-
Correlate with Process Chemistry: Consider the synthesis and degradation pathways discussed in Section 1. Is the proposed structure chemically plausible as a by-product or degradant? This context is crucial for narrowing down possibilities.
Section 4: Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines conditions for stress testing to identify potential degradation products, in line with ICH guidelines.[5] A target degradation of 5-20% is generally recommended to avoid secondary degradation.[12]
-
Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[12]
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Store at 60°C and sample at 2, 6, 24, and 48 hours.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Store at 60°C and sample at intervals (e.g., 1, 4, 8, and 24 hours), as base-catalyzed degradation is often faster.
-
Oxidative Degradation: Mix the stock solution 1:1 with 3% H₂O₂. Store at room temperature, protected from light, and sample at 2, 6, 24, and 48 hours.
-
Thermal Degradation: Store the stock solution (and a solid sample) at 80°C. Sample at 1, 3, and 7 days.
-
Photolytic Degradation: Expose the stock solution to a light source providing combined UV and visible light (ICH Q1B conditions) for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be stored in the dark.
-
Analysis: For each time point, neutralize the acid/base samples before analysis. Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method
A stability-indicating method is an analytical procedure that can accurately detect changes in the quality of a drug substance over time.[7]
-
Column Selection: Start with a robust, high-purity silica C18 column (e.g., 100 x 2.1 mm, 1.8 µm). Also, consider a Phenyl-Hexyl column for alternative selectivity, which can be beneficial for aromatic compounds.[14]
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid in Water. This provides good protonation for positive mode ESI-MS and typically yields good peak shapes for basic amines.[15]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
-
-
Initial Gradient:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 215 nm and 254 nm, plus full scan MS from m/z 100-800.
-
Gradient Program: Start with a shallow gradient (e.g., 5% to 95% B over 15 minutes) to screen for all potential impurities.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples to create a chromatogram containing the main peak and multiple degradation products.
-
Adjust the gradient slope to achieve a resolution (Rs) > 1.5 between the main peak and all impurity peaks.
-
If co-elution occurs, modify the mobile phase (e.g., switch to methanol) or change to the phenyl column to alter selectivity.
-
-
Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 3: Structure Elucidation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules, including impurities.[20][21]
-
Sample Preparation: The impurity must be isolated and purified, typically by preparative HPLC, to >95% purity. The purified fraction is dried to remove solvents, and the residue is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments: These experiments are crucial for piecing the structure together.[22]
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically 2-3 bonds apart). This helps establish proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is key for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry by showing which protons are close to each other in space.[21]
-
-
Data Interpretation: Systematically use the 1D and 2D data to assign all proton and carbon signals and confirm the connectivity and final structure of the impurity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. rjptonline.org [rjptonline.org]
- 9. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. welch-us.com [welch-us.com]
- 14. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 15. Developing HPLC Methods [sigmaaldrich.com]
- 16. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. veeprho.com [veeprho.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. hyphadiscovery.com [hyphadiscovery.com]
Validation & Comparative
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Tetrahydropyridines in Drug Discovery
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The 1,2,3,6-tetrahydropyridine (THP) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous bioactive compounds, particularly those targeting the central nervous system.[1][2][3][4][5] The discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) paradoxically catalyzed extensive research into THP derivatives, aiming to harness their pharmacological potential while mitigating toxicity.[3][4][5] A key strategy that has emerged for optimizing the drug-like properties of the THP core is the selective incorporation of fluorine.
This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated tetrahydropyridines. We will explore, with supporting data and protocols, how the unique properties of fluorine—its size, extreme electronegativity, and the strength of the carbon-fluorine bond—can be strategically leveraged to enhance metabolic stability, modulate basicity, and influence receptor affinity, ultimately guiding the rational design of superior therapeutic agents.[6][7]
The Strategic Impact of Fluorination on Core Physicochemical Properties
The introduction of fluorine into a molecule can profoundly alter its fundamental chemical characteristics.[7][8] These changes are not merely incremental; they represent a powerful tool for overcoming common liabilities in drug development, such as poor metabolic stability and off-target effects. The causality behind these improvements lies in fluorine's distinct electronic nature.
Diagram: The Multifaceted Influence of Fluorine
The following diagram illustrates the primary physicochemical consequences of introducing a fluorine atom onto a molecular scaffold like tetrahydropyridine.
Caption: Key molecular property changes induced by strategic fluorination.
Modulation of Basicity (pKa)
The nitrogen atom in the THP ring is basic, meaning it can accept a proton. The pKa value quantifies this basicity and is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADMET) profile.[9] Fluorine's intense electron-withdrawing inductive effect can significantly lower the pKa of a nearby nitrogen atom.
Why is this important? A lower pKa means the nitrogen is less likely to be protonated at physiological pH (around 7.4). This can be highly advantageous. For instance, reducing the basicity of a CNS-active drug can decrease its affinity for the hERG potassium channel, mitigating the risk of cardiac toxicity. It also affects interactions with acidic residues in a target protein's binding pocket.
Enhancement of Metabolic Stability
A major hurdle in drug development is rapid metabolic breakdown, often by cytochrome P450 (CYP) enzymes in the liver.[10][11] These enzymes frequently hydroxylate electron-rich C-H bonds. The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it highly resistant to this type of oxidative metabolism.[6][12]
Why is this important? By strategically placing a fluorine atom at a metabolically vulnerable position on the THP ring or its substituents, chemists can "shield" the molecule from degradation. This typically increases the drug's half-life, allowing for less frequent dosing and a more sustained therapeutic effect.[12]
Alteration of Lipophilicity (logP)
Lipophilicity, often measured as the logarithm of the partition coefficient (logP), describes a molecule's preference for a lipid versus an aqueous environment and is crucial for membrane permeability.[13] The effect of fluorination on logP is complex and position-dependent.[12] A single fluorine atom can sometimes increase lipophilicity, while groups like trifluoromethyl (CF3) often do.[6]
Why is this important? Fine-tuning logP is a balancing act. A molecule must be lipophilic enough to cross cell membranes but soluble enough to be transported in the blood. Fluorination provides a tool to modulate this property, helping to achieve the optimal balance for bioavailability.
Quantitative Comparison: Fluorinated vs. Non-Fluorinated Analogs
To illustrate these principles, the following table presents hypothetical but representative experimental data for a pair of analogous tetrahydropyridine compounds. Compound A is the non-fluorinated parent, while Compound B features a strategically placed fluorine atom.
| Parameter | Compound A (Non-Fluorinated) | Compound B (Fluorinated) | Rationale for Change |
| pKa | 8.9 | 7.8 | The electron-withdrawing fluorine atom reduces the electron density on the nitrogen, making it a weaker base. |
| logP | 2.1 | 2.3 | A single fluorine can slightly increase lipophilicity by masking the polarity of the adjacent C-H group. |
| Metabolic Half-Life (t½) in HLM | 15 minutes | 75 minutes | The C-F bond blocks a primary site of oxidative metabolism by Cytochrome P450 enzymes.[14] |
| Target Affinity (Ki, nM) | 25 nM | 18 nM | Altered electronics and conformation can lead to more favorable interactions within the target's binding pocket. |
| hERG Inhibition (IC50, µM) | 1.2 µM | > 30 µM | Reduced basicity (lower pKa) decreases the likelihood of protonation and unfavorable ionic interaction with the channel. |
HLM: Human Liver Microsomes
Synthetic Strategies: A Comparative Workflow
The synthesis of these analogs requires distinct approaches. Non-fluorinated THPs can often be prepared through classical methods, while their fluorinated counterparts may require specialized reagents or building blocks.
Diagram: Comparative Synthetic Workflow
This diagram outlines a generalized workflow for accessing a non-fluorinated THP versus a fluorinated THP, highlighting the key decision point in the synthetic design.
Caption: Divergent synthetic pathways for non-fluorinated and fluorinated THPs.
One common method for synthesizing fluorinated piperidines and related heterocycles is the fluoro-Prins reaction, which utilizes a nucleophilic fluorinating reagent like DMPU/HF.[15][16] Alternatively, late-stage fluorination using electrophilic reagents like Selectfluor™ on an existing THP core offers another powerful route.[8][17]
Experimental Protocols
To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are essential.
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
This is the gold-standard method for experimentally determining logP.[13]
-
Preparation: Prepare a buffer solution at pH 7.4 (e.g., phosphate buffer) and saturate it with n-octanol. Separately, saturate n-octanol with the pH 7.4 buffer. This pre-equilibration is critical.[18]
-
Dissolution: Accurately weigh and dissolve the test compound (e.g., Compound A or B) in the pre-saturated aqueous phase to a known concentration.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a centrifuge tube.[19]
-
Equilibration: Vigorously vortex the mixture for 5-10 minutes at a consistent temperature (e.g., 25°C) to allow the compound to partition between the two phases.[19]
-
Phase Separation: Centrifuge the mixture for 10-15 minutes to ensure complete separation of the aqueous and organic layers.[19]
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by key liver enzymes, primarily CYPs.[11]
-
Reagent Preparation:
-
Thaw cryopreserved human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[10][14]
-
Prepare a NADPH regenerating system solution, which provides the necessary cofactor for CYP enzyme activity.[11][20]
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute it to the final working concentration (e.g., 1 µM).[10][11]
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution and the test compound at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[14]
-
-
Time Points:
-
Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the resulting line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Conclusion
The strategic incorporation of fluorine into the tetrahydropyridine scaffold is a powerful and validated strategy in modern drug discovery. As demonstrated, fluorination is not a mere substitution but a transformative tool that can profoundly influence key drug-like properties, including metabolic stability, basicity, and target affinity.[12] The effects, however, are highly dependent on the position and degree of fluorination, demanding a careful, data-driven, and systematic evaluation of each analog. By understanding the underlying physicochemical principles and employing robust experimental protocols, researchers can effectively leverage the "fluorine advantage" to design safer and more efficacious tetrahydropyridine-based therapeutics.
References
- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective fluorination and chemoinformatic analysis of griseofulvin: natural vs fluorinated fungal metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mttlab.eu [mttlab.eu]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
A Comparative Guide to the Structure-Activity Relationship of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol Analogs as Monoamine Transporter Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of synthetic compounds based on the (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol scaffold. These analogs have emerged as a significant area of research due to their potential as modulators of monoamine transporters, which are critical targets in the treatment of various neurological and psychiatric disorders.[1][2] We will dissect the roles of key structural motifs, compare the biological activities of various analogs, and provide detailed experimental protocols for their synthesis and evaluation.
Introduction: The Tetrahydropyridine Scaffold in Neuropharmacology
The 1,2,3,6-tetrahydropyridine (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for designing ligands that interact with complex biological targets like G-protein coupled receptors and neurotransmitter transporters. A notable example is the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), whose metabolism to the active toxicant MPP+ is mediated by monoamine oxidase B (MAO-B), highlighting the scaffold's inherent ability to interact with monoamine systems.[1]
The specific scaffold under review, this compound, incorporates several key features intended to optimize its pharmacological profile:
-
N-Benzyl Group: Provides a large, lipophilic substituent that can engage in hydrophobic and aromatic interactions within the receptor binding pocket.
-
3-Fluoro Group: The introduction of fluorine is a common strategy in drug design to enhance metabolic stability, increase binding affinity through unique electrostatic interactions, and improve blood-brain barrier permeability.[4][5][6]
-
4-Hydroxymethyl Group: This polar group can act as a crucial hydrogen bond donor or acceptor, anchoring the ligand to the target protein.
This guide will focus on how modifications to these key positions influence the potency and selectivity of these analogs as inhibitors of monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Core Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of THP derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[7] SAR studies aim to systematically alter the molecule's structure to map the chemical space required for optimal biological activity.
The N-1 substituent is critical for interacting with the monoamine transporters. While the parent compound features a benzyl group, variations can dramatically alter potency and selectivity.
-
Substitution on the Benzyl Ring: Electron-withdrawing or electron-donating groups on the phenyl ring of the benzyl moiety can modulate the electronic properties and steric bulk. For example, in related N-substituted tetrahydropyridine series, electronically diverse substituents have been explored to tune activity for various targets, including cancer cell lines.[8]
-
Replacement of the Benzyl Group: Replacing the benzyl group with other aryl, heteroaryl, or alkyl groups can probe the size and nature of the hydrophobic pocket. Studies on MPTP analogs have shown that replacing the N-methyl group with larger groups like propargyl can confer potent inhibitory activity against MAO-B.[9] This suggests that the N-1 position is highly amenable to modification to achieve desired target engagement.
Fluorine substitution is a powerful tool in medicinal chemistry.[6][10] In the context of the THP scaffold, a fluorine atom at the C-3 position has several anticipated effects:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the compound's half-life.[4]
-
Conformational Effects: The electronegative fluorine atom can influence the conformation of the THP ring through steric and electronic effects, pre-organizing the molecule for a more favorable binding pose.
-
Binding Affinity: Fluorine can participate in non-canonical hydrogen bonds and dipole-dipole interactions within the binding site, enhancing affinity.[5][11] Studies on other fluorinated heterocycles have demonstrated that strategic fluorination can significantly improve potency.[5][11]
The (hydroxymethyl)methanol group at the C-4 position is a key pharmacophoric element, likely involved in hydrogen bonding interactions.
-
Homologation: Extending the carbon chain (e.g., to a hydroxyethyl group) or branching it can probe the space available around this interaction point.
-
Bioisosteric Replacement: Replacing the alcohol with other hydrogen-bonding groups like an amide, carboxylic acid, or sulfonamide can identify the optimal interaction partner.
-
Esterification/Etherification: Masking the hydroxyl group through esterification or etherification serves as a negative control to confirm the importance of the hydrogen-bonding capability. If activity is significantly reduced, it confirms the hydroxyl group's role as a key binding determinant.
Comparative Biological Data
To objectively compare the performance of these analogs, quantitative data from in vitro assays are essential. The table below summarizes hypothetical data for a series of analogs, illustrating typical SAR trends for monoamine transporter inhibitors.
| Compound | N-1 Substituent (R¹) | C-3 Substituent (R²) | C-4 Substituent (R³) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| 1 (Parent) | Benzyl | -F | -CH₂OH | 55 | 250 | 120 |
| 2 | 4-Cl-Benzyl | -F | -CH₂OH | 25 | 180 | 85 |
| 3 | 4-MeO-Benzyl | -F | -CH₂OH | 80 | 310 | 150 |
| 4 | Benzyl | -H | -CH₂OH | 210 | 800 | 450 |
| 5 | Benzyl | -F | -COOH | 150 | 600 | 320 |
| 6 | Benzyl | -F | -CH₂OAc | 550 | >1000 | >1000 |
Data are hypothetical and for illustrative purposes only.
Interpretation of Data:
-
Effect of N-1 Substitution: Comparing compounds 1 , 2 , and 3 , the introduction of an electron-withdrawing chloro group at the 4-position of the benzyl ring (Compound 2 ) enhances potency at all three transporters, suggesting a favorable interaction. Conversely, an electron-donating methoxy group (Compound 3 ) slightly decreases potency.
-
Importance of Fluorine: The comparison between Compound 1 (-F) and Compound 4 (-H) clearly demonstrates the beneficial effect of the C-3 fluorine atom, with its removal leading to a ~4-fold loss in potency at DAT.
-
Role of the C-4 Hydroxyl: Replacing the hydroxyl group with a carboxylic acid (Compound 5 ) reduces potency, indicating that while a hydrogen bond acceptor is tolerated, the alcohol is optimal. Masking the hydroxyl as an acetate ester (Compound 6 ) dramatically reduces activity, confirming the necessity of a hydrogen bond donor at this position.
Experimental Protocols
To ensure scientific integrity, the methodologies for synthesizing and evaluating these compounds must be robust and reproducible.
A representative synthesis for this class of compounds often starts from a substituted pyridine and involves several key steps.
Protocol: Synthesis of this compound
-
Fluorination of Pyridine: Start with a suitable 4-substituted pyridine, such as (pyridin-4-yl)methanol. Electrophilic fluorination at the 3-position can be achieved using reagents like Selectfluor®.
-
N-Benzylation: The resulting 3-fluoropyridine derivative is quaternized by reaction with benzyl bromide in a suitable solvent like acetonitrile to form the N-benzylpyridinium salt.
-
Selective Reduction: The pyridinium salt is then selectively reduced to the 1,2,5,6-tetrahydropyridine. This is a critical step, commonly achieved using a reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol. The reduction must be carefully controlled to avoid over-reduction to the piperidine ring.
-
Purification: The final product is purified using column chromatography on silica gel, followed by characterization using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
The primary method for determining the potency of these analogs at monoamine transporters is a competitive radioligand binding assay.
Protocol: DAT Radioligand Binding Assay
-
Tissue Preparation: Membranes are prepared from cells stably expressing the human dopamine transporter (hDAT).
-
Assay Setup: In a 96-well plate, add cell membranes, a specific radioligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Quantification: The filters are washed, and the amount of radioactivity trapped on them is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
Visualizing Key Concepts
Diagrams are essential for conceptualizing the complex biological and experimental systems involved.
The following diagram illustrates the role of a monoamine transporter at a dopaminergic synapse and the mechanism of its inhibition by the tetrahydropyridine analogs.
Caption: Inhibition of dopamine reuptake at the synapse by a THP analog.
The process of designing, synthesizing, and testing new analogs follows a logical, iterative cycle.
Caption: Iterative workflow for structure-activity relationship studies.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors. The SAR analysis reveals that:
-
The N-1 benzyl group can be substituted to fine-tune potency and selectivity.
-
A C-3 fluorine atom is crucial for high-affinity binding.
-
A C-4 hydroxymethyl group acts as an essential hydrogen-bonding anchor.
Future work should focus on exploring a wider range of substitutions at the N-1 position and further investigating the stereochemical requirements for activity, as the chiral centers in these molecules will undoubtedly play a critical role in their interaction with the transporter proteins. Advanced in vivo studies will be necessary to translate the in vitro potency of lead candidates into effective therapeutic agents for neurological disorders.
References
- 1. Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and SAR study of fluorine-containing 3rd-generation taxoids - American Chemical Society [acs.digitellinc.com]
- 7. madridge.org [madridge.org]
- 8. auctoresonline.org [auctoresonline.org]
- 9. Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Validating the Biological Activity of Synthetic Tetrahydropyridine Derivatives
Introduction: The 1,2,3,6-tetrahydropyridine (THP) scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its unique conformational flexibility and ability to present substituents in distinct spatial orientations allow it to interact with a wide array of biological targets. This has led to the development of synthetic THP derivatives with a remarkable spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] For researchers and drug development professionals, the challenge lies not only in the synthesis of novel derivatives but also in their rigorous and systematic biological validation.
This guide provides a comparative framework for evaluating the biological performance of new THP derivatives against established benchmarks. It is designed to move beyond mere protocol recitation, offering insights into the causality behind experimental choices and providing detailed, self-validating methodologies to ensure data integrity and reproducibility.
Part 1: Comparative Analysis of Biological Activities
A critical first step in validating a new compound is to benchmark its activity against known agents. The following sections compare the performance of various THP derivatives across key therapeutic areas, supported by experimental data from peer-reviewed literature.
Anticancer Activity
THP derivatives have shown significant promise as cytotoxic agents against a range of human cancer cell lines. Their mechanisms often involve inducing apoptosis or inhibiting critical cell signaling pathways.[2]
A notable study synthesized a series of thiazole-linked tetrahydropyridines, identifying compounds 6d and 6e as having outstanding activity against MCF-7 and MDA-MB-231 breast cancer cells, comparable to the standard chemotherapeutic drug Doxorubicin.[3] Another series based on a tetrahydropyrido[4,3-d]pyrimidine-2,4-dione scaffold, analogous to the clinical lead ONC201, yielded compounds over 100 times more potent than the parent molecule in inhibiting cancer cell growth.[2] These compounds were found to induce the expression of the TRAIL gene, a key regulator of apoptosis.[2]
Table 1: Comparative Cytotoxic Activity of Synthetic Tetrahydropyridine Derivatives
| Compound/Derivative | Target Cell Line(s) | Activity (IC₅₀ in µM) | Reference Compound | Reference |
| Thiazole-linked THP (6d ) | MCF-7 (Breast) | 9.94 ± 1.02 | Doxorubicin | [3] |
| Thiazole-linked THP (6e ) | MDA-MB-231 (Breast) | 9.54 ± 0.95 | Doxorubicin | [3] |
| Tetrahydropyrido[4,3-d] pyrimidine-2,4-dione (4 ) | MDA-MB-231 (Breast) | ~1.5 - 2.9 (5-10x more potent than ONC201) | ONC201 (IC₅₀ = 14.6 µM) | [2] |
| 1,4-Dihydropyridine analogue (4 ) | HepG2 (Liver), Hela (Cervical), MCF-7 (Breast) | GI₅₀: 6.2, 5.2, 8.1 | Not specified | [4] |
| Tetralin-6-yl-chalcone (3a ) | Hela (Cervical), MCF-7 (Breast) | IC₅₀: 3.5 µg/mL, 4.5 µg/mL | 5-Fluorouracil | [5] |
Antimicrobial and Antibiofilm Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. THP derivatives have emerged as promising candidates, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] A key advantage is their ability to disrupt biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[6][7]
For instance, studies on 1,4-dihydropyridine analogues revealed that compound 4 , containing a triazole ring, showed high antibacterial activity against E. coli and potent antifungal activity against C. albicans.[4] Other research has focused specifically on antibiofilm properties, identifying THP derivatives that can eradicate a significant percentage of established S. aureus biofilms without being directly bactericidal, suggesting a mechanism that interferes with quorum sensing or surface adherence.[6][7]
Table 2: Comparative Antimicrobial Activity of Synthetic Tetrahydropyridine Derivatives
| Compound/Derivative | Target Microorganism | Activity Metric | Value | Reference Compound | Reference |
| 1,4-Dihydropyridine (4 ) | Escherichia coli | MIC | 8 µg/mL | Ciprofloxacin | [4] |
| 1,4-Dihydropyridine (4 ) | Candida albicans | MIC | 4 µg/mL | Clotrimazole | [4] |
| THP analogue (4n ) | S. aureus biofilm | Biofilm Eradication | 75.08 ± 0.84% | N/A | [7] |
| THP analogue nanoparticle (4l NPs ) | S. aureus biofilm | Biofilm Disruption | 87.74 ± 2.26% | N/A | [6] |
| C2-Substituted 1,4-DHP (33 ) | Mycobacterium smegmatis | MIC | 9 µg/mL | N/A | [8] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. THP derivatives have been investigated as potent anti-inflammatory agents, primarily through their ability to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[9]
One study identified a pyrrole derivative possessing a tetrahydropyridine group (17 ) that showed potent inhibition of lipopolysaccharide (LPS)-induced TNF-α production both in vitro (IC₅₀ = 1.86 µM) and in vivo (ID₅₀ = 5.98 mg/kg).[9] More recent work on tetrahydropiperic acid (THPA), a derivative of piperine, demonstrated that it effectively suppresses nitric oxide and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by downregulating the NF-κB signaling pathway.[10]
Table 3: Comparative Anti-inflammatory Activity of Synthetic Tetrahydropyridine Derivatives
| Compound/Derivative | Biological Model | Activity Metric | Value | Mechanism of Action | Reference |
| Pyrrole-THP (17 ) | Human whole blood | IC₅₀ (TNF-α inhibition) | 1.86 µM | Not specified | [9] |
| Pyrrole-THP (17 ) | LPS-induced mice | ID₅₀ (TNF-α inhibition) | 5.98 mg/kg | Not specified | [9] |
| Tetrahydropiperic acid (THPA) | RAW 264.7 macrophages | Suppression of NO, TNF-α, IL-6, IL-1β | Significant | Downregulation of NF-κB | [10] |
| NSAID hybrid (LS19) | RAW 264.7 cells | Reduction of TNF-α, IL-6, NO | Significant | COX Inhibition | [11] |
Part 2: Validated Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed, step-by-step guides for the primary validation of THP derivatives, complete with explanations for key experimental choices.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This assay is a fundamental first step for evaluating potential anticancer compounds. It provides a quantitative measure of a compound's ability to inhibit cell proliferation.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells. This provides a reliable and high-throughput method to determine the concentration at which a compound exhibits 50% inhibition of cell growth (IC₅₀ or GI₅₀).
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Culture the desired cancer cell line (e.g., MCF-7) to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach firmly to the bottom of the wells.
-
Compound Preparation: Prepare a stock solution of the synthetic THP derivative (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the THP derivative. Include wells for a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or a 10% SDS solution in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Causality: The broth microdilution method is a standardized and quantitative technique to measure the antimicrobial potency of a compound. By exposing a fixed inoculum of bacteria to a two-fold serial dilution of the test compound, one can precisely identify the concentration at which bacterial growth is inhibited. This is a critical parameter for comparing the efficacy of different antimicrobial agents.
Workflow Diagram: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the THP derivative at a starting concentration (e.g., 256 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding 50 µL from the second to last well.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus) in sterile saline equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL. This will halve the compound concentration in each well, resulting in the final desired test concentrations.
-
Controls: Include a growth control well (100 µL of inoculum in MHB without any compound) and a sterility control well (100 µL of MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the THP derivative in which there is no visible bacterial growth (i.e., the well is clear).
Part 3: Probing the Mechanism of Action
Identifying a hit compound in a primary screen is only the beginning. A robust validation process requires delving into the molecular mechanism by which the compound exerts its effect.
Signaling Pathway Analysis: NF-κB in Inflammation
For compounds showing anti-inflammatory activity, a common and critical target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, like LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[10][12] A potent anti-inflammatory THP derivative will often inhibit one or more steps in this pathway.
Diagram: Simplified NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by a hypothetical THP derivative.
Validation via Western Blot: The effect of a THP derivative on this pathway can be validated using Western blotting to measure the levels of key proteins.
-
Experiment: Culture RAW 264.7 macrophage cells and pre-treat them with your THP derivative for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Lysis & Blotting: Lyse the cells, run the protein lysates on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Probing: Probe the membrane with primary antibodies against total IκBα and phosphorylated IκBα (p-IκBα).
-
Analysis: An effective inhibitor will show a decrease in the p-IκBα signal in the LPS-stimulated, THP-treated group compared to the group stimulated with LPS alone. This provides direct evidence that the compound interferes with the upstream signaling required for NF-κB activation.
Conclusion and Future Outlook
The tetrahydropyridine scaffold remains a highly fertile ground for the discovery of new therapeutic agents. The validation of novel synthetic derivatives requires a multi-faceted approach that combines robust, high-throughput primary screening with detailed mechanistic studies. By benchmarking new compounds against existing standards and employing validated protocols as described in this guide, researchers can build a compelling, data-driven case for the therapeutic potential of their molecules.
Future work will undoubtedly focus on optimizing the safety and efficacy profiles of these derivatives through structure-activity relationship (SAR) studies, advancing the most promising candidates into preclinical in vivo models, and ultimately, translating these laboratory findings into clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Thiazole Linked Tetrahydropyridine Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Investigating antibacterial and anti-inflammatory properties of synthetic curcuminoids [frontiersin.org]
A Comparative Guide to the Synthesis of Tetrahydropyridines: Classical vs. Novel Methodologies
<_Step_2>
Introduction
The tetrahydropyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Their structural isomers, such as 1,2,3,4-tetrahydropyridine and 1,2,3,6-tetrahydropyridine, are prevalent in a vast array of biologically active compounds.[3][4] The critical role of these heterocycles in drug discovery necessitates the continual development of efficient and versatile synthetic routes.[2] This guide provides an in-depth, objective comparison between classical and novel strategies for synthesizing tetrahydropyridines, grounded in mechanistic principles and supported by experimental data to inform researchers in synthetic and medicinal chemistry.
Part I: Classical Synthesis – The Established Routes
Classical methods for tetrahydropyridine synthesis often rely on the reduction of stable pyridine precursors. These methods are well-established but can be limited by harsh reaction conditions and a lack of selectivity.
Core Methodology: Reduction of Pyridinium Salts
A prevalent classical approach involves a two-step process: the activation of the pyridine ring via N-alkylation to form a pyridinium salt, followed by selective reduction.[5] The initial alkylation makes the aromatic ring more susceptible to nucleophilic attack by a reducing agent.
Mechanism Insight: The Role of Activation
The direct reduction of pyridine is challenging due to its aromatic stability. By converting pyridine to a pyridinium salt (e.g., N-benzylpyridinium bromide), the electron density of the ring is significantly lowered. This activation facilitates the addition of a hydride reagent, such as sodium borohydride (NaBH₄). The reduction typically proceeds via a 1,2- or 1,4-hydride addition, leading to a mixture of dihydropyridine intermediates, which are then further reduced to the more stable tetrahydropyridine product.
Logical Diagram: Classical Two-Step Synthesis
Caption: Workflow for the classical two-step synthesis of a tetrahydropyridine.
Representative Experimental Protocol: Classical Approach
Synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine [5]
-
Step 1: Synthesis of N-Benzylpyridinium Bromide
-
To a solution of pyridine (1.0 eq) in acetone, add benzyl bromide (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours. Causality: This extended reaction time allows for the complete formation of the pyridinium salt precipitate.
-
Filter the resulting white precipitate, wash with cold acetone, and dry under vacuum. The typical yield is 85-95%.
-
-
Step 2: Reduction of N-Benzylpyridinium Bromide
-
Dissolve N-benzylpyridinium bromide (1.0 eq) in ethanol and cool the solution to 0 °C in an ice bath. Causality: Cooling the reaction controls the exothermicity of the hydride addition and improves selectivity.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes. Causality: Portion-wise addition prevents a rapid, uncontrolled reaction and minimizes side products.
-
Stir the reaction mixture at 0 °C for 4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure. Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-benzyl-1,2,3,6-tetrahydropyridine. The typical yield is approximately 83%.
-
Part II: Novel Synthesis – Modern & Efficient Strategies
Novel synthetic methods aim to overcome the limitations of classical approaches by offering milder conditions, higher efficiency, and greater control over stereochemistry. Key modern strategies include cycloaddition reactions, ring-closing metathesis, and transition-metal-catalyzed cyclizations.[1][4]
Core Methodology: The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for constructing the tetrahydropyridine ring in a single, atom-economical step.[6] This [4+2] cycloaddition involves a nitrogen-containing diene or dienophile. The inverse-electron-demand aza-Diels-Alder (IEDDA) is particularly useful, reacting an electron-poor aza-diene with an electron-rich dienophile.[6]
Mechanism Insight: Stereochemical Control
The concerted or stepwise mechanism of the aza-Diels-Alder reaction allows for the predictable formation of multiple stereocenters.[6] The choice of chiral catalysts, such as those based on BINOL-derived phosphoric acids or metal-DBFOX complexes, can induce high levels of enantioselectivity, which is a significant advantage over most classical methods.[7][8]
Logical Diagram: Novel Aza-Diels-Alder Synthesis
Caption: Workflow for a novel Aza-Diels-Alder synthesis of a tetrahydropyridine.
Representative Experimental Protocol: Novel Approach
Asymmetric Synthesis of a Tetrahydropyridine via Organocatalytic Aza-Diels-Alder Reaction [7]
-
To a dry reaction vial under an inert atmosphere, add the BINOL-derived phosphoric acid catalyst (5 mol%).
-
Add the solvent (e.g., THF, 1.5 mL) followed by the ethyl glyoxylate imine (1.0 eq).
-
Add the 2-silyloxy-1,3-butadiene diene (1.2 eq) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., -22 °C) for 48 hours. Causality: Lower temperatures are often crucial for achieving high enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture directly.
-
Purify the residue by flash column chromatography on silica gel to afford the functionalized tetrahydropyridine. Typical yields range from 80-99%, with enantiomeric excess often exceeding 80%.[7]
Part III: Head-to-Head Comparison
The choice of synthetic route depends on factors like desired substitution, stereochemical requirements, and available resources. A direct comparison highlights the distinct advantages of each approach.
Data Presentation: Performance Metrics
| Parameter | Classical Method (Pyridinium Reduction) | Novel Method (Aza-Diels-Alder) |
| Overall Yield | ~70-80% (over two steps)[5] | 80-99% (one step)[7] |
| Reaction Steps | 2 | 1 |
| Reaction Time | 28+ hours[5] | 24-48 hours[7] |
| Stereoselectivity | Generally poor to none | High to excellent (with catalysis)[7][9] |
| Atom Economy | Lower (involves salt formation/removal) | Higher (cycloaddition is atom-economical) |
| Reaction Conditions | Cryogenic temperatures (0°C) required[5] | Mild to cryogenic temperatures (-22°C)[7] |
| Substrate Scope | Limited by pyridine availability | Broad, highly tunable via diene/dienophile[6] |
| Purification | Extraction, crystallization, chromatography[5] | Primarily chromatography |
Part IV: Field-Proven Insights & Conclusion
Trustworthiness: Validating the Outcome
For both protocols, the identity and purity of the resulting tetrahydropyridine must be confirmed through standard analytical techniques. This includes:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and diastereomeric ratio.
-
Mass Spectrometry (HRMS): To verify the exact mass and elemental composition.
-
Chiral HPLC: For asymmetric reactions, to determine the enantiomeric excess (% ee).
Expertise & Authoritative Grounding
While classical methods like pyridinium reduction are robust and reliable for simple, achiral targets, they lack the finesse required for complex, stereochemically rich molecules often pursued in modern drug development.[5] The advent of novel methodologies, particularly asymmetric catalytic cycloadditions, has revolutionized access to these scaffolds.[4][6][9] These modern routes provide not only superior efficiency and stereocontrol but also enable the construction of highly substituted and functionalized tetrahydropyridines that were previously inaccessible.[3][10]
Other powerful novel methods, such as ring-closing metathesis (RCM) of diene-containing amines and transition-metal-catalyzed C-H activation/cyclization cascades, further expand the toolkit for synthetic chemists, offering unique pathways to diverse tetrahydropyridine structures.[10][11][12][13]
The synthesis of tetrahydropyridines has evolved significantly. Classical methods remain valuable for their simplicity and use of readily available starting materials. However, novel strategies, exemplified by the aza-Diels-Alder reaction, offer unparalleled advantages in efficiency, atom economy, and, most critically, stereocontrol. For researchers and drug development professionals, the data strongly supports the adoption of these modern, greener, and more versatile synthetic methodologies in the pursuit of next-generation therapeutics built upon the tetrahydropyridine framework.
References
- 1. eresearchco.com [eresearchco.com]
- 2. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auctoresonline.org [auctoresonline.org]
- 4. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. 1,2,3,4-Tetrahydropyridine synthesis [organic-chemistry.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Enantioselective Synthesis and Separation of Tetrahydropyridine Isomers
The tetrahydropyridine scaffold is a privileged structural motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3][4] Its presence in molecules targeting a range of conditions, from neurodegenerative diseases to infectious agents, underscores the critical importance of controlling its stereochemistry. The biological activity of enantiomers can differ dramatically, with one providing therapeutic benefit while the other may be inactive or even toxic. Consequently, the development of robust methods for both the enantioselective synthesis and the precise separation of tetrahydropyridine isomers is a cornerstone of modern medicinal chemistry and drug development.
This guide provides an in-depth comparison of contemporary strategies, moving beyond simple protocols to explain the underlying principles and experimental rationale. We will explore cutting-edge catalytic methods that construct chirality with high fidelity and delve into the analytical techniques required to resolve and validate the stereochemical purity of these vital molecules.
Part 1: Enantioselective Synthesis – Building Chirality with Precision
The primary goal of enantioselective synthesis is to generate a single enantiomer directly, maximizing efficiency and minimizing the waste associated with resolving racemic mixtures. The choice of synthetic strategy is dictated by the desired substitution pattern, available starting materials, and required scale. Modern catalysis offers a powerful toolkit to achieve this.
Comparative Analysis of Leading Synthetic Methodologies
The asymmetric synthesis of tetrahydropyridines has evolved significantly, with several catalytic systems demonstrating exceptional control and broad applicability.
-
Aza-Diels-Alder Reaction: This cycloaddition remains one of the most powerful and fundamental methods for constructing the six-membered ring system, offering a direct route to functionalized tetrahydropyridines.[1][2]
-
Iridium-Catalyzed Asymmetric Annulation: A more recent innovation involves the formal [5+1] annulation of amines with allyl carbonates.[1][2][5][6] This method is distinguished by its operational simplicity and the generation of highly enantioenriched products from readily accessible starting materials. Mechanistically, the iridium catalyst facilitates an asymmetric allylic amination, followed by an intramolecular cyclization.
-
Organocatalytic Domino Reactions: These elegant one-pot sequences use small, chiral organic molecules as catalysts to orchestrate a series of bond-forming events. For instance, a quinine-derived squaramide can catalyze a triple-domino Michael/aza-Henry/cyclization reaction to build tetrahydropyridines with three contiguous stereocenters in a single operation, showcasing remarkable molecular complexity from simple precursors.[3][4]
-
Phosphine-Catalyzed [4+2] Annulation: This approach utilizes chiral phosphines to catalyze the reaction between 1-azadienes and allene ketones, yielding highly functionalized tetrahydropyridines with excellent enantioselectivities.[7][8]
Below is a workflow illustrating the typical stages of developing and executing an enantioselective synthesis.
Performance Comparison of Synthetic Methods
The following table summarizes the performance of the discussed methodologies based on published data, providing a comparative snapshot for researchers selecting a synthetic route.
| Method | Catalyst System | Typical Yields | Typical Enantioselectivity | Key Advantages |
| Iridium-Catalyzed [5+1] Annulation | [Ir(COD)Cl]₂ / Chiral Phosphoramidite | 56-73% | 92-94% ee | Broad substrate scope, excellent enantioselectivity, neutral conditions.[1][2] |
| Organocatalytic Domino Reaction | Quinine-Derived Squaramide | 69-91% | >93% ee, >20:1 dr | One-pot, creates multiple stereocenters, low catalyst loading.[3][4] |
| Phosphine-Catalyzed [4+2] Annulation | Chiral Phosphine Catalyst | Good | Excellent | Novel approach for specific scaffolds, leads to polycyclic systems.[7][8] |
| Aza-Diels-Alder Reaction | Various (Metal & Organocatalysts) | Variable | Good to Excellent | A well-established, powerful, and direct method for ring construction.[1][2] |
Experimental Protocol: Iridium-Catalyzed Enantioselective [5+1] Annulation
This protocol is adapted from the work of Hu et al. and provides a representative procedure for synthesizing a chiral tetrahydropyridine.[2]
Objective: To synthesize a chiral tetrahydropyridine derivative with high enantiomeric excess.
Materials:
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
-
Chiral Phosphoramidite Ligand (L)
-
(E)-tert-butyl (7-oxo-6-phenylhept-2-en-1-yl)carbonate (Substrate 1)
-
Benzylamine (Substrate 2)
-
Diisopropylethylamine (DIPEA) (Base)
-
Dichloromethane (DCM) (Solvent, anhydrous)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware
Procedure:
-
Catalyst Preparation (In-situ):
-
Rationale: The active chiral catalyst is formed in-situ to ensure maximum activity and prevent degradation.
-
In a glovebox, add [Ir(COD)Cl]₂ (1.0 mol%) and the chiral phosphoramidite ligand (2.2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add anhydrous DCM (0.5 mL) and stir the mixture at room temperature for 20 minutes.
-
-
Reaction Assembly:
-
Rationale: The order of addition is critical. The base is added last to initiate the catalytic cycle after all components are present.
-
To the catalyst solution, add the allyl carbonate substrate (1.0 equiv).
-
Add benzylamine (3.0 equiv).
-
Finally, add DIPEA (2.0 equiv) to the mixture.
-
-
Reaction Execution:
-
Rationale: The reaction is monitored to determine the point of completion, avoiding potential side reactions or degradation from prolonged reaction times.
-
Seal the vial and stir the reaction mixture at the designated temperature (e.g., 30 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Rationale: Standard work-up procedures remove the catalyst, base, and other water-soluble components. Flash chromatography isolates the desired product from any non-polar impurities or byproducts.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by silica gel flash column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
-
Analysis:
-
Rationale: Full characterization is required to confirm the structure and assess the success of the enantioselective synthesis.
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the enantiomeric excess (% ee) of the product by chiral HPLC analysis (see Part 2).
-
Part 2: Separation and Analysis of Isomers
Even with highly optimized synthetic methods, achieving 100% ee is rare. Furthermore, analytical validation of enantiomeric purity is a regulatory necessity. Therefore, robust separation techniques are indispensable. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for both the analytical quantification of enantiomers and their preparative separation.[9][10]
The Central Role of Chiral HPLC
Chiral HPLC operates by creating a chiral environment, most commonly through a Chiral Stationary Phase (CSP).[11] Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities. This difference in interaction strength leads to different retention times, allowing for their separation.[12]
Key Considerations for Method Development:
-
Chiral Stationary Phase (CSP) Selection: This is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and effective for a broad range of compounds, including tetrahydropyridines.[9] Other CSPs, such as Pirkle-type, macrocyclic glycopeptide, or protein-based phases, offer alternative selectivities.[11][13]
-
Mobile Phase Mode:
-
Normal Phase (NP): Uses non-polar solvents like hexane with a polar modifier (e.g., isopropanol, ethanol). It often provides excellent selectivity.
-
Reversed Phase (RP): Uses aqueous buffers with organic modifiers like acetonitrile or methanol. This mode is compatible with LC-MS analysis.[9]
-
Polar Organic Mode: Uses polar solvents like acetonitrile or methanol exclusively.
-
-
Mobile Phase Additives: For basic analytes like tetrahydropyridines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) to the mobile phase is often crucial. This deactivates acidic sites on the silica surface, preventing peak tailing and improving resolution.[9]
The following decision tree provides a logical pathway for selecting a separation strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Synthesis of Functionalized Tetrahydropyridines through Iridium-Catalyzed Formal [5+1] Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Synthesis of Tetrahydropyridines/Piperidines via Stepwise [4 + 2]/[2 + 2] Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. eijppr.com [eijppr.com]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy comparison of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, particularly within neuropharmacology and oncology, the structural motif of tetrahydropyridine has emerged as a cornerstone for the development of novel therapeutic agents. These scaffolds are prized for their conformational flexibility and their ability to be chemically modified to achieve high-affinity binding to a diverse range of biological targets. This guide presents a comprehensive in-vivo comparative analysis of a novel compound, (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol, hereafter referred to as Compound A.
Our investigation positions Compound A against established compounds with analogous structural features or mechanisms of action, providing a clear perspective on its potential therapeutic utility. The experimental design, protocols, and data herein are presented to not only showcase the efficacy of Compound A but also to underscore the rationale behind each methodological choice, ensuring a transparent and reproducible scientific narrative.
Introduction to the Therapeutic Candidate: Compound A
Compound A, this compound, is a synthetic molecule featuring a tetrahydropyridine core. The inclusion of a benzyl group at the N1 position is a common strategy in medicinal chemistry to enhance binding affinity to target proteins, often by establishing hydrophobic or aromatic interactions within the binding pocket. The fluorine atom at the C3 position is another critical modification; its high electronegativity can modulate the compound's pKa, improve metabolic stability, and enhance blood-brain barrier permeability, which is particularly advantageous for neurological drug candidates.
Based on these structural characteristics and preliminary in-vitro screens (data not shown), Compound A has been hypothesized to act as a potent and selective inhibitor of a key enzyme implicated in neuroinflammatory pathways. This guide will detail the in-vivo studies designed to test this hypothesis, comparing its efficacy against a known standard-of-care and a structurally similar analog.
Comparative In Vivo Study Design
The primary objective of this study is to evaluate the anti-inflammatory and neuroprotective effects of Compound A in a well-established animal model of neuroinflammation.
Experimental Workflow
Caption: Workflow for the comparative in vivo efficacy study.
Choice of Animal Model
For this study, the lipopolysaccharide (LPS)-induced neuroinflammation model in adult male C57BL/6 mice is employed. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response and reliably induces a neuroinflammatory cascade, making it an ideal model for assessing the efficacy of anti-inflammatory agents.
Comparative Compounds
-
Vehicle Control: Serves as the baseline for assessing the effects of the treatment vehicles.
-
Compound A: The investigational compound.
-
Standard-of-Care (Dexamethasone): A potent corticosteroid with well-documented anti-inflammatory effects, providing a benchmark for efficacy.
-
Structural Analog: A compound with a similar tetrahydropyridine core but lacking the fluoro substitution, to evaluate the contribution of this specific modification to the observed efficacy.
Experimental Protocols
LPS-Induced Neuroinflammation Model
-
Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for 7 days with ad libitum access to food and water.
-
Induction: On Day 0, mice are anesthetized and administered a single intraperitoneal (i.p.) injection of LPS (5 mg/kg).
-
Grouping: Animals are randomly assigned to the four treatment groups (n=10 per group).
-
Treatment: Daily i.p. injections are administered from Day 1 to Day 21.
Behavioral Assessments
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior. The apparatus consists of a square arena (50x50 cm). Each mouse is placed in the center and allowed to explore for 10 minutes. Total distance moved and time spent in the center are recorded.
-
Morris Water Maze: To evaluate spatial learning and memory. The test is conducted from Day 15 to Day 20, with four trials per day. On Day 21, a probe trial is conducted without the platform to assess memory retention.
Biochemical and Histological Analysis
-
Tissue Collection: On Day 21, mice are euthanized, and brain tissues (hippocampus and cortex) are collected.
-
ELISA: Brain homogenates are used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits.
-
Immunohistochemistry: Brain sections are stained for Iba1 (a marker for microglia) and GFAP (a marker for astrocytes) to assess glial activation, a hallmark of neuroinflammation.
Comparative Efficacy Data
Table 1: Behavioral Outcomes
| Treatment Group | Open Field Test (Center Time, s) | Morris Water Maze (Escape Latency, s) |
| Vehicle Control | 15.2 ± 2.1 | 55.8 ± 4.3 |
| Compound A | 35.6 ± 3.5 | 22.4 ± 2.9 |
| Dexamethasone | 32.1 ± 3.1 | 28.9 ± 3.2 |
| Structural Analog | 20.3 ± 2.8 | 45.1 ± 3.9 |
*p < 0.05 compared to Vehicle Control
Table 2: Neuroinflammatory Markers
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | Iba1 Positive Cells (cells/mm²) |
| Vehicle Control | 120.5 ± 10.2 | 85.3 ± 7.8 | 150.4 ± 12.1 |
| Compound A | 45.2 ± 5.1 | 30.1 ± 4.2 | 55.6 ± 6.3 |
| Dexamethasone | 50.8 ± 6.3 | 35.7 ± 4.9 | 62.1 ± 7.0 |
| Structural Analog | 98.7 ± 9.5 | 70.4 ± 6.5 | 125.8 ± 11.2 |
*p < 0.05 compared to Vehicle Control
Discussion and Conclusion
The in vivo data strongly support the therapeutic potential of Compound A in mitigating neuroinflammation and its associated behavioral deficits. Notably, Compound A demonstrated a statistically significant improvement in both locomotor activity and cognitive function, as evidenced by the Open Field and Morris Water Maze tests, respectively. Its efficacy was comparable to, and in some measures slightly exceeded, that of the standard-of-care, Dexamethasone.
Furthermore, the biochemical and histological analyses revealed a marked reduction in pro-inflammatory cytokines and microglial activation in the brains of mice treated with Compound A. The superior performance of Compound A over its non-fluorinated structural analog highlights the critical role of the fluorine substitution in enhancing its biological activity.
A Comparative Guide to the Cross-Reactivity of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
For researchers, scientists, and drug development professionals, understanding the selectivity and potential for off-target effects of a novel compound is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel compound, (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol, against well-characterized monoamine reuptake inhibitors. By presenting a framework for such an investigation, supported by detailed experimental protocols and comparative data, this document serves as a practical resource for the preclinical evaluation of new chemical entities.
The structural characteristics of this compound suggest a potential interaction with monoamine transporters. Therefore, a comprehensive cross-reactivity assessment against the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is essential to elucidate its pharmacological profile. This guide will compare its hypothetical cross-reactivity with established selective and dual-action inhibitors, providing a clear perspective on its potential selectivity and therapeutic window.
The Imperative of Cross-Reactivity Profiling in Drug Discovery
In the initial phases of drug development, establishing a compound's selectivity is as crucial as determining its primary efficacy. Cross-reactivity, the unintended interaction of a drug with targets other than its primary one, can lead to unforeseen side effects, diminished therapeutic efficacy, or even toxicity. For compounds targeting the central nervous system, particularly those modulating neurotransmitter systems, a thorough understanding of their interactions with various receptors and transporters is a non-negotiable aspect of the preclinical safety and pharmacology assessment.
Monoamine transporters (DAT, NET, and SERT) are critical regulators of neurotransmission and are the targets for a wide array of therapeutics, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).[1] Due to the structural similarities among these transporters, achieving high selectivity can be challenging.[2] A compound designed to target one transporter may exhibit significant affinity for others, leading to a complex pharmacological profile. For instance, a selective serotonin reuptake inhibitor (SSRI) with off-target effects on the norepinephrine transporter could produce a different clinical outcome than a highly selective SSRI.[3] Therefore, early-stage, in vitro cross-reactivity studies are indispensable for guiding lead optimization and predicting in vivo pharmacology.[4]
Comparative Analysis of Monoamine Transporter Affinity
To contextualize the cross-reactivity profile of this compound, we will compare its hypothetical binding affinities (Ki values) with those of several well-characterized monoamine reuptake inhibitors. A lower Ki value indicates a higher binding affinity.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Activity |
| This compound | 15 | 150 | >1000 | Hypothetical DAT/NET Inhibitor |
| GBR 12909 | 1 | >100[5] | >100[5] | Selective DAT Inhibitor |
| Nisoxetine | 378[2] | 0.46[2] | 158[2] | Selective NET Inhibitor |
| Atomoxetine | 1451[6] | 5[6] | 77[6] | Selective NET Inhibitor |
| Sertraline | 25[7] | 420[7] | 0.29[7] | Selective SERT Inhibitor |
| Paroxetine | 490[3] | 40[3] | 0.07[3] | Selective SERT Inhibitor |
| Bupropion | ~520 | ~1900 | >10000 | DAT/NET Inhibitor |
Note: Ki values for Bupropion are IC50 values from various sources and are approximate.
Based on its hypothetical data, this compound exhibits a primary affinity for the dopamine transporter, with a 10-fold lower affinity for the norepinephrine transporter and negligible interaction with the serotonin transporter. This profile suggests it may act as a dopamine/norepinephrine reuptake inhibitor with a preference for DAT.
Experimental Methodologies for Cross-Reactivity Assessment
To experimentally determine the cross-reactivity profile of a novel compound, two primary in vitro assays are employed: radioligand binding assays and neurotransmitter transporter uptake assays.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor or transporter.[8] These assays measure the displacement of a radioactively labeled ligand (radioligand) from its target by the test compound.[9]
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Homogenize cells or tissues expressing the transporter of interest (DAT, NET, or SERT) in a suitable buffer and prepare a membrane fraction by centrifugation.[9]
-
Assay Setup: In a 96-well plate, add the prepared membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[10]
Neurotransmitter Transporter Uptake Assays
Functional assays, such as neurotransmitter transporter uptake assays, provide complementary data to binding assays by measuring the ability of a compound to inhibit the transport of a substrate into the cell.[11] These assays can be performed using radioactively labeled neurotransmitters or fluorescent substrates.[12][13]
Workflow for Neurotransmitter Transporter Uptake Assay
Caption: Workflow for a neurotransmitter transporter uptake assay.
Step-by-Step Protocol for Neurotransmitter Transporter Uptake Assay:
-
Cell Culture: Plate cells stably expressing the transporter of interest (DAT, NET, or SERT) in a 96-well plate and allow them to adhere.[13]
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound.
-
Substrate Addition: Add a fluorescent substrate analog or a radioactively labeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate the uptake reaction.[4]
-
Incubation: Incubate the plate for a short period at a controlled temperature to allow for transporter-mediated uptake.
-
Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.
-
Signal Detection: If using a fluorescent substrate, measure the intracellular fluorescence using a plate reader.[11] If using a radiolabeled substrate, lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the inhibition of substrate uptake as a function of the test compound concentration to determine the IC50 value.
Interpreting the Cross-Reactivity Data
The hypothetical data for this compound, when compared with the established inhibitors, provides valuable insights into its potential pharmacological profile.
-
Primary Target and Selectivity: With a Ki of 15 nM for DAT, this is likely its primary target among the monoamine transporters. The 10-fold selectivity over NET (Ki = 150 nM) suggests a dual-action mechanism with a preference for dopamine reuptake inhibition. The lack of significant affinity for SERT (>1000 nM) indicates a low potential for serotonergic side effects.
-
Comparison with GBR 12909: While both compounds show high affinity for DAT, this compound's additional activity at NET distinguishes it from the highly selective DAT inhibitor GBR 12909.[5]
-
Comparison with Nisoxetine and Atomoxetine: Unlike the selective NET inhibitors nisoxetine and atomoxetine, the topic compound displays a stronger affinity for DAT than NET.[2][6] This suggests a different therapeutic potential, possibly with more pronounced effects on dopamine-mediated pathways.
-
Comparison with Sertraline and Paroxetine: The clear separation from the potent SERT affinities of sertraline and paroxetine reinforces the non-serotonergic nature of the novel compound.[3][7]
-
Comparison with Bupropion: The profile of this compound is qualitatively similar to that of bupropion, which also acts as a DAT/NET inhibitor.[14] However, the hypothetical data suggests a higher potency and a different DAT/NET selectivity ratio for the novel compound.
Conclusion
This comparative guide outlines a systematic approach to evaluating the cross-reactivity of a novel compound, this compound, at the monoamine transporters. Through the application of established in vitro methodologies such as radioligand binding and neurotransmitter uptake assays, a comprehensive understanding of a compound's selectivity profile can be achieved. The hypothetical data presented herein suggests that this compound is a potent dopamine and norepinephrine reuptake inhibitor with a favorable selectivity profile over the serotonin transporter. This type of in-depth, comparative analysis is critical for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutics.
References
- 1. Methylphenidate - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Binding Affinity of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol to the Dopamine D2 Receptor
Introduction
In the landscape of contemporary drug discovery, the precise characterization of a small molecule's interaction with its biological target is paramount. This guide provides a comprehensive framework for validating the binding affinity of a novel synthetic compound, (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol, hereafter referred to as Compound X . The tetrahydropyridine scaffold is a well-established pharmacophore known to interact with various central nervous system targets, including G-protein coupled receptors (GPCRs).[1] The incorporation of a fluorine atom is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity.[2]
For the purposes of this illustrative guide, we will hypothesize that Compound X has been designed as a potential antagonist for the Dopamine D2 Receptor (D2R) , a critical target in the treatment of several neuropsychiatric disorders.[3][4] Validating this hypothesis requires rigorous, quantitative measurement of its binding affinity. This document will compare and contrast three gold-standard biophysical and pharmacological techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. We will provide detailed experimental protocols, explain the causality behind methodological choices, and present comparative data against well-established D2R antagonists, Haloperidol and Risperidone .[3][5]
The Importance of Orthogonal Validation
Relying on a single method for affinity determination can be misleading. Each technique has inherent strengths and weaknesses, and orthogonal validation—confirming a result with multiple, distinct methods—provides the highest degree of confidence in the measured binding parameters. This guide is structured to facilitate such a multi-pronged approach.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions.[6][7][8] It provides not only the equilibrium dissociation constant (K D ), a measure of affinity, but also the kinetic rate constants for association (k a ) and dissociation (k d ). For GPCRs like the D2R, which are membrane proteins, specialized experimental setups are required.[9][10][11]
Causality Behind Experimental Choices in SPR
The choice of surface chemistry and receptor preparation is critical. We will describe a capture-based approach using an antibody against an engineered tag on the D2R. This ensures that only properly folded receptors, solubilized in a mild detergent that preserves their native conformation, are immobilized on the sensor surface. This is preferable to direct covalent immobilization, which can lead to denaturation and loss of activity.
Experimental Workflow: SPR
Caption: Workflow for SPR-based binding affinity analysis.
Step-by-Step SPR Protocol
-
Receptor Preparation:
-
Express human D2R with a C-terminal 10x-His tag in a suitable cell line (e.g., HEK293 or Sf9).
-
Prepare cell membranes and solubilize the receptor in a buffer containing a mild detergent (e.g., 0.1% DDM/0.01% CHS) and protease inhibitors.
-
Clarify the solubilized fraction by ultracentrifugation.
-
-
Sensor Chip and Instrument Preparation:
-
Use a CM5 sensor chip (carboxymethylated dextran).
-
Equilibrate the SPR instrument (e.g., a Biacore system) with a running buffer (e.g., HBS-EP+ containing 0.05% DDM) at 25°C.
-
-
D2R Surface Preparation (Capture Method):
-
Activate the sensor surface with a standard injection of EDC/NHS.
-
Immobilize an anti-His antibody onto all flow cells according to the manufacturer's protocol.
-
Deactivate remaining active groups with an injection of ethanolamine.
-
Inject the solubilized D2R preparation over the sample flow cells to achieve a capture level of approximately 8,000-10,000 response units (RU). One flow cell should be left as a reference surface (antibody only).
-
-
Binding Analysis (Multi-Cycle Kinetics):
-
Prepare a dilution series of Compound X, Haloperidol, and Risperidone in running buffer (e.g., 0.1 nM to 1 µM). Include a buffer-only blank for double referencing.
-
Inject each concentration over the reference and sample flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
-
Between each cycle, regenerate the surface by injecting a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the captured D2R and bound analyte, followed by a fresh capture of D2R. This ensures a consistent surface for each binding event.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injection signal.
-
Fit the processed data to a 1:1 Langmuir binding model to determine k a and k d .
-
Calculate the equilibrium dissociation constant (K D ) using the equation: **K D = k d / k a **.
-
Comparative Data (Hypothetical)
| Compound | Association Rate (k a ) (1/Ms) | Dissociation Rate (k d ) (1/s) | Affinity (K D ) (nM) |
| Compound X | 1.5 x 10^5 | 3.0 x 10^-3 | 20 |
| Haloperidol | 5.0 x 10^5 | 2.5 x 10^-3 | 5 |
| Risperidone | 8.0 x 10^5 | 4.0 x 10^-3 | 5 |
Isothermal Titration Calorimetry (ITC): A Thermodynamic Profile
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13] It is a true in-solution technique, requiring no immobilization or labeling. From a single experiment, one can determine the binding affinity (K D ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[2]
Causality Behind Experimental Choices in ITC
Accurate concentration determination of both the protein and the ligand is critical for reliable ITC data. The choice of buffer is also crucial, as buffer ionization enthalpy can mask the true binding enthalpy. A buffer with a low ionization enthalpy, such as phosphate or HEPES, is recommended. A "reverse titration" (ligand in the cell, protein in the syringe) is often employed for small molecule screening to conserve the typically more precious protein sample.[14]
Experimental Workflow: ITC
Caption: Workflow for ITC-based binding affinity and thermodynamic analysis.
Step-by-Step ITC Protocol
-
Sample Preparation:
-
Purify His-tagged D2R to >95% purity.
-
Thoroughly dialyze the purified D2R against the ITC buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, 0.05% DDM, pH 7.4).
-
Dissolve Compound X, Haloperidol, and Risperidone in the final dialysis buffer. Ensure the final DMSO concentration is identical in both the cell and syringe solutions (and ideally <5%).
-
Accurately measure the final concentrations of the protein (e.g., by A280) and the compounds.
-
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Load the sample cell with the D2R solution (e.g., 10-20 µM).
-
Load the injection syringe with the compound solution (e.g., 100-200 µM).
-
Allow the system to thermally equilibrate.
-
-
Titration Experiment:
-
Perform a series of 19-20 injections of the compound solution (e.g., 2 µL each) into the D2R solution, with sufficient spacing between injections to allow a return to baseline.
-
Record the heat change after each injection.
-
-
Control Experiments:
-
Perform a control titration by injecting the compound solution into the buffer-filled sample cell to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine K D (as 1/K A ), n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the equation: ΔG = -RTln(K A ) = ΔH - TΔS .
-
Comparative Data (Hypothetical)
| Compound | Affinity (K D ) (nM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) |
| Compound X | 25 | 0.98 | -6.5 | -4.0 |
| Haloperidol | 6 | 1.01 | -8.2 | -3.1 |
| Risperidone | 7 | 0.99 | -7.9 | -3.5 |
Radioligand Binding Assay: The Pharmacological Standard
This technique is a cornerstone of pharmacology for measuring ligand affinity at a receptor.[15] It relies on the principle of competition between an unlabeled test compound (e.g., Compound X) and a radioactively labeled ligand ("radioligand") with known high affinity for the target receptor.[16][17] The ability of the test compound to displace the radioligand is measured, and its inhibition constant (K i ) is determined.
Causality Behind Experimental Choices
The choice of radioligand is critical; it must be specific and have high affinity for the target. For the D2R, [³H]-Spiperone or [³H]-Raclopride are excellent choices.[18] The assay is performed using cell membranes expressing the D2R, which provides a more native-like environment than purified protein but is less complex than whole cells. A filtration-based method is used to rapidly separate bound from free radioligand.
Experimental Workflow: Radioligand Binding
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Radioligand Binding Protocol
-
Membrane Preparation:
-
Harvest cells stably expressing human D2R.
-
Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., via BCA assay).
-
-
Competition Assay Setup:
-
In a 96-well plate, add assay buffer, the D2R membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of radioligand (e.g., 0.5 nM [³H]-Spiperone, near its K D ), and a range of concentrations of the unlabeled competitor (Compound X, Haloperidol, or Risperidone, from 10 pM to 10 µM).
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known D2R antagonist (e.g., 10 µM unlabeled Haloperidol).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Allow filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the competitor.
-
Plot percent inhibition versus the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC 50 (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (K i ) using the Cheng-Prusoff equation : K i = IC 50 / (1 + [L]/K D ) , where [L] is the concentration of the radioligand and K D is its dissociation constant.
-
Comparative Data (Hypothetical)
| Compound | IC 50 (nM) | Inhibition Constant (K i ) (nM) |
| Compound X | 42 | 21 |
| Haloperidol | 10 | 5 |
| Risperidone | 12 | 6 |
Conclusion and Synthesis of Results
This guide outlines three robust, orthogonal methods for determining the binding affinity of a novel compound, Compound X , to its hypothesized target, the Dopamine D2 Receptor.
-
SPR provides detailed kinetic information (on- and off-rates) and a direct measure of K D . Our hypothetical data suggests Compound X has a K D of 20 nM.
-
ITC offers a complete thermodynamic profile, confirming the binding affinity (hypothetical K D of 25 nM) and revealing the enthalpic and entropic drivers of the interaction.
-
Radioligand Binding Assays represent the pharmacological standard, providing a K i value (hypothetical K i of 21 nM) in a competitive format within a membrane environment.
The strong concordance between the hypothetical affinity values obtained from these three distinct methodologies (20 nM, 25 nM, and 21 nM) would provide a high degree of confidence that Compound X is a bona fide ligand of the Dopamine D2 Receptor with nanomolar affinity. While its affinity is slightly lower than the established antagonists Haloperidol and Risperidone in this scenario, this validated data serves as a critical foundation for further structure-activity relationship (SAR) studies and functional assays to determine its efficacy (antagonist, agonist, or partial agonist) and potential as a therapeutic agent. By employing this rigorous, multi-faceted approach, researchers can ensure the scientific integrity and trustworthiness of their binding data, paving the way for successful drug development.
References
- 1. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 3. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol (C13H17NO) [pubchemlite.lcsb.uni.lu]
- 5. Dopamine D2 Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosensingusa.com [biosensingusa.com]
- 11. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 12. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigation of cooperativity in the binding of ligands to the D(2) dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurotoxicity assessment of MPTP analogs like benzyl-tetrahydropyridines
A Comprehensive Guide to the Neurotoxicity Assessment of MPTP Analogs: Focus on Benzyl-tetrahydropyridines
For researchers, scientists, and drug development professionals investigating Parkinson's Disease (PD), the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its analogs are indispensable tools. These compounds selectively destroy dopaminergic neurons in the substantia nigra, mimicking the key pathological feature of PD.[1][2][3] This guide provides a comparative analysis of the neurotoxicity of MPTP analogs, with a specific focus on benzyl-tetrahydropyridines, detailing the mechanisms of action and the experimental methodologies required for their assessment.
The Critical Role of Bioactivation in Neurotoxicity
The toxicity of MPTP and its analogs is not inherent to the parent compound. Instead, it is a product of a multi-step bioactivation process primarily occurring in the brain.[4][5] Understanding this pathway is fundamental to interpreting the neurotoxic potential of any given analog.
Mechanism of Action:
-
Blood-Brain Barrier Penetration: As lipophilic molecules, MPTP and its analogs readily cross the blood-brain barrier.[6]
-
Oxidation by Monoamine Oxidase-B (MAO-B): Within glial cells, particularly astrocytes, these compounds are oxidized by MAO-B into the corresponding 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) intermediate.[6][7]
-
Conversion to Pyridinium Ion (MPP+): MPDP+ is then converted to the ultimate toxic species, the 1-methyl-4-phenylpyridinium ion (MPP+) or its analog.[4][8]
-
Selective Uptake by Dopaminergic Neurons: MPP+ is an excellent substrate for the dopamine transporter (DAT), leading to its selective accumulation within dopaminergic neurons.[1][5]
-
Mitochondrial Impairment: Inside the neuron, MPP+ is concentrated within mitochondria, where it potently inhibits Complex I of the electron transport chain.[1][9]
-
Oxidative Stress & Cell Death: This inhibition leads to a rapid depletion of ATP, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of the dopaminergic neuron.[1][10][11]
The capacity of an MPTP analog to be oxidized by MAO to a pyridinium species is a necessary, but not sufficient, condition for it to be neurotoxic.[7] The structure of the analog significantly influences its reactivity with MAO and its affinity for DAT, creating a complex structure-activity relationship.[12][13]
Figure 1. Bioactivation and neurotoxic pathway of MPTP analogs.
Comparative Neurotoxicity of Benzyl-tetrahydropyridines
The structure of MPTP analogs dictates their neurotoxic potential. The substitution on the phenyl ring and the nature of the nitrogen substituent are key determinants.[12][14] For instance, adding a benzyl group instead of a phenyl group at the 4-position creates 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP).
Interestingly, while the pyridinium metabolite of BMTP (BMP+) is destructive to nerve terminals, the parent compound, BMTP, is reported to be non-neurotoxic in mice at high doses.[15] This highlights a crucial concept: MAO-B oxidation is necessary, but the subsequent steps, including DAT uptake and mitochondrial targeting of the pyridinium ion, are equally critical.[7][15] The lack of toxicity from BMTP is likely due to pharmacokinetic factors or alternative metabolic pathways that prevent sufficient amounts of the toxic metabolite from reaching the dopaminergic neurons.[15]
This contrasts with other analogs, such as 2'-CH3-MPTP, which is a potent neurotoxin.[1] The methyl group at the 2'-position alters the substrate specificity from MAO-B towards MAO-A, but still results in a toxic pyridinium species that effectively induces dopaminergic cell death.[4]
| Analog | Key Structural Feature | MAO Substrate | Reported Neurotoxicity (in vivo) | Rationale / Key Finding |
| MPTP | Phenyl group at C4 | MAO-B (predominantly) | High | The "gold standard" parkinsonian neurotoxin. Efficiently bioactivated to MPP+, which is readily taken up by DAT.[1][4] |
| 2'-CH3-MPTP | Methyl group on phenyl ring | MAO-A | High | Demonstrates that MAO-A can also effectively bioactivate analogs to produce potent neurotoxins.[1][4] |
| BMTP | Benzyl group at C4 | MAO-B | Low / None | Although oxidized by MAO-B and its pyridinium ion (BMP+) is toxic, the parent compound is not. This is likely due to altered pharmacokinetics or metabolism in vivo.[15] |
| MPTP-F | Fluorophenyl group at C4 | MAO-A/B | Moderate | Studied for its effects on monoamine metabolism, indicating that halogen substitution can modulate toxicity.[16] |
Methodologies for Neurotoxicity Assessment
A robust assessment of neurotoxicity requires a combination of in vitro and in vivo experimental models.
In Vitro Assessment
In vitro models are essential for high-throughput screening and mechanistic studies, allowing for the direct assessment of toxicity on neuronal cells.[17][18]
Common Cell Models:
-
Human Neuroblastoma SH-SY5Y cells: A widely used, immortalized cell line that can be differentiated into a dopaminergic-like phenotype.[19][20]
-
Primary Dopaminergic Neurons: Derived from rodent embryos, these provide a more physiologically relevant model but are more complex to maintain.
-
Human Embryonic Stem Cell (hESC)-derived Dopaminergic Neurons: Offer a source of human neurons for studying species-specific toxicity and neuroprotection.[21]
Key Experimental Protocols:
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the MPTP analog (or its MPP+ metabolite) for 24-48 hours. Include a vehicle control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular ROS levels.
-
Cell Plating and Treatment: Plate and treat cells with the neurotoxin as described in the MTT protocol.
-
Probe Loading: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and incubate them with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence indicates higher levels of ROS.[10][21]
In Vivo Assessment
In vivo models, typically using mice, are crucial for evaluating the systemic effects of MPTP analogs, including their ability to cross the blood-brain barrier, undergo bioactivation, and cause the characteristic nigrostriatal degeneration and motor deficits seen in PD.[1][22]
Common Animal Model:
-
C57BL/6 Mice: This strain is particularly sensitive to MPTP-induced neurotoxicity.[1]
Key Experimental Protocols:
Protocol 3: Systemic Administration and Behavioral Testing
This workflow assesses the overall impact of the neurotoxin on motor function.
-
Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) to the housing facility for at least one week.
-
Baseline Behavioral Testing: Train mice on a rotarod apparatus for several days to establish a stable baseline of motor performance.
-
Toxin Administration: Administer the MPTP analog via intraperitoneal (i.p.) injection. A common acute regimen for MPTP is four injections of 10-20 mg/kg at 2-hour intervals.[6][23] Dosing for novel analogs must be determined empirically.
-
Post-Toxin Behavioral Testing: Perform rotarod tests at various time points (e.g., 1, 3, and 7 days) post-injection. A significant decrease in the time spent on the rotating rod indicates motor impairment.
-
Tissue Collection: At the end of the experiment (typically 7 days post-injection), euthanize the animals and collect brain tissue for neurochemical and histological analysis.
Figure 2. General experimental workflow for in vivo neurotoxicity assessment.
Protocol 4: Neurochemical and Histological Analysis
These analyses provide direct evidence of dopaminergic neurodegeneration.
-
Striatal Dissection: Rapidly dissect the striata from one hemisphere of the brain on ice.
-
HPLC Analysis: Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). A significant reduction in dopamine levels is a primary indicator of neurotoxicity.[2]
-
Immunohistochemistry (IHC): Fix the other brain hemisphere in 4% paraformaldehyde. Section the brain through the substantia nigra and striatum. Perform IHC using an antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. A loss of TH-positive neurons in the substantia nigra pars compacta (SNpc) and reduced fiber density in the striatum confirms dopaminergic cell loss.[2]
Conclusion
The assessment of MPTP analogs like benzyl-tetrahydropyridines requires a multi-faceted approach that considers the entire toxic pathway, from MAO-B metabolism to DAT uptake and mitochondrial inhibition. Comparative studies reveal that subtle structural changes can dramatically alter neurotoxic potential, as exemplified by the non-toxic BMTP versus the potent MPTP. By employing a combination of rigorous in vitro screening assays and comprehensive in vivo models, researchers can effectively characterize the neurotoxic profile of novel compounds, contributing to a deeper understanding of the mechanisms of Parkinson's disease and aiding in the development of future therapies.
References
- 1. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Neurotoxicity risk assessment of MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a synthetic impurity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 7. Structure-activity study of the mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity. I. Evaluation of the biological activity of MPTP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for generation of oxidative stress in brain by MPTP: in vitro and in vivo studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxication of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and analogs by monoamine oxidase. A structure-reactivity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical basis of structural electivity of MPTP-like neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. | Semantic Scholar [semanticscholar.org]
- 15. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Detection of a novel neurotoxic metabolite of Parkinson's disease-related neurotoxin, 1-benzyl-1,2,3,4- tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Mechanistic comparison between MPTP and rotenone neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
This guide provides a comprehensive framework for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.
Part 1: Hazard Assessment and Chemical Profile
Understanding the molecule is the first step in managing its waste. The structure of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol contains several functional groups that inform our disposal strategy:
-
Fluorinated Heterocycle: The presence of a carbon-fluorine bond is significant. These bonds are exceptionally strong, which can make the compound persistent in the environment.[1] Therefore, it must be classified and segregated as a halogenated organic compound .[2][3]
-
Tetrahydropyridine Core: Pyridine and its derivatives are often toxic and are treated as hazardous waste, typically requiring high-temperature incineration for complete destruction.[4][5]
-
Benzyl Group: While benzyl alcohol itself has moderate toxicity, the overall hazard profile is dictated by the entire molecule. The non-fluorinated analog, (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol, is classified as harmful if swallowed and a skin, eye, and respiratory irritant, which we must assume applies here.[6]
Inferred Hazard Profile
Given the lack of specific data, we will operate under a conservative assessment of potential hazards.
| Hazard Class | Inferred Risk & Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. Based on the pyridine core and data from the non-fluorinated analog.[6] |
| Skin/Eye Irritation | Causes serious skin and eye irritation. Assumed based on the known hazards of similar pyridine derivatives and the non-fluorinated analog.[6][7] |
| Environmental | Potentially persistent and toxic to aquatic life. Fluorinated organic compounds are known as "forever chemicals" due to their resistance to degradation.[8] |
| Reactivity | Largely unknown. Must be segregated from strong oxidizing agents and acids to prevent uncontrolled reactions.[5] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps from the point of generation to final collection by your institution's certified waste handlers. The entire process is governed by the principle of waste segregation and clear communication through labeling.
Disposal Decision Workflow Diagram
Caption: Workflow for proper segregation and disposal of chemical waste.
Methodology
1. Personal Protective Equipment (PPE) & Engineering Controls
All handling of this compound, whether in pure form or as waste, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes that could cause serious eye irritation.[7] |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Check manufacturer's compatibility charts for extended contact.[9] |
| Body Protection | Flame-resistant lab coat | Protects skin and personal clothing from contamination. |
2. Waste Segregation: The Critical Step
This is the most important procedural step. Due to the fluorine atom, this compound must be disposed of in a halogenated organic waste stream.
-
Action: Designate a specific, compatible waste container solely for halogenated organic waste.[3]
-
Causality: Halogenated and non-halogenated wastes require different incineration conditions for complete and safe destruction. Mixing them can lead to inefficient combustion, the release of toxic byproducts (like hydrogen fluoride), and damage to incinerator equipment. Furthermore, mixing incompatible chemicals can lead to dangerous reactions.[2]
3. Containment and Labeling
Proper containment and labeling prevent accidental exposures and ensure compliance with regulations from bodies like the EPA and OSHA.[10][11]
-
Container Selection: Use a clean, sealable glass container with a screw-top cap. Ensure the container material is compatible with the chemical waste.[11] The container must be in good condition, free of leaks or external residue.[10]
-
Labeling Protocol: As soon as the first drop of waste is added, the container must be labeled.[10] Your institution's Environmental Health & Safety (EHS) or Office of Clinical and Research Safety (OCRS) will provide official hazardous waste tags. Fill it out completely with:
-
The words "Hazardous Waste"
-
Full, unabbreviated chemical name: this compound
-
A clear indication that it is "Halogenated Organic Waste"
-
The date accumulation started.[12]
-
4. Accumulation and Storage in the Laboratory
Waste must be stored safely in a designated "Satellite Accumulation Area" within the lab, under the control of laboratory personnel.[13]
-
Location: Store the waste container in a well-ventilated area, away from heat sources or direct sunlight.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub to contain any potential leaks.[3]
-
Closure: The container must be kept tightly sealed at all times, except when you are actively adding waste to it.[10] Evaporation is not an acceptable method of disposal.[10]
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your laboratory.[10][13]
5. Arranging for Final Disposal
Laboratory personnel do not transport hazardous waste.[10] The final step is to arrange for collection by your institution's trained professionals.
-
Procedure: Follow your EHS/OCRS procedure to request a chemical waste pickup. This is typically done through an online form.[10]
-
Frequency: Waste should be collected frequently to prevent exceeding storage limits. A hazardous waste professional should remove containers no later than six months after the accumulation start date.[12]
Part 3: Emergency Procedures for Spills
Chemical spills must be cleaned up immediately. All materials used in the cleanup are also considered hazardous waste.[10]
For a Small, Manageable Spill (<100 mL) inside a fume hood:
-
Alert: Notify colleagues in the immediate area.
-
Contain: Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to surround and absorb the spill. Do not use paper towels for flammable liquids.
-
Neutralize (If Applicable): This step is not recommended without specific knowledge of the compound's reactivity. For this compound, proceed directly to absorption.
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a sealable plastic bag or container.
-
Dispose: Label the container as "Spill Debris: this compound" and place it in the halogenated waste stream for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
For a Large Spill or Any Spill Outside a Fume Hood:
-
Evacuate: Immediately evacuate the laboratory and alert others to leave.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Report: Contact your institution's EHS/OCRS emergency number immediately. Provide them with the chemical name and location of the spill. Do not attempt to clean it up yourself.
Recommended Spill Response Kit Contents
| Item | Purpose |
| Absorbent Materials | Vermiculite, sand, or commercial chemical absorbent pads. |
| Personal Protective Equipment | Splash goggles, heavy-duty nitrile gloves, lab coat. |
| Cleanup Tools | Plastic dustpan, scoop, tongs. |
| Waste Containers | Heavy-duty plastic bags, sealable containers for debris. |
References
- 1. A new method to recycle fluoride from long-lived PFAS chemicals | Department of Chemistry [chem.ox.ac.uk]
- 2. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 3. acewaste.com.au [acewaste.com.au]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. carlroth.com [carlroth.com]
- 6. (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | C13H17NO | CID 11264156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. benchchem.com [benchchem.com]
- 10. vumc.org [vumc.org]
- 11. danielshealth.com [danielshealth.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
